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Foundational

O-Valeroylcarnitine in Metabolic Homeostasis: A Technical Primer for Researchers

Abstract O-Valeroylcarnitine (C5), a short-chain acylcarnitine, occupies a critical nexus in cellular metabolism. While primarily recognized as a shuttle for five-carbon acyl groups into the mitochondrial matrix for subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-Valeroylcarnitine (C5), a short-chain acylcarnitine, occupies a critical nexus in cellular metabolism. While primarily recognized as a shuttle for five-carbon acyl groups into the mitochondrial matrix for subsequent oxidation, its biological significance extends beyond this canonical role. Elevated or depleted levels of O-valeroylcarnitine serve as a sensitive biomarker for certain inborn errors of metabolism, notably isovaleric acidemia, and are also indicative of metabolic perturbations induced by xenobiotics such as the antiepileptic drug valproic acid. This technical guide provides an in-depth exploration of the biological functions of O-valeroylcarnitine, its enzymatic regulation, transport mechanisms, and its role as a biomarker. Furthermore, we present detailed methodologies for its quantification and for assessing its impact on mitochondrial function, offering a valuable resource for researchers and drug development professionals investigating metabolic pathways and disorders.

Introduction: The Acylcarnitine Family and the Role of O-Valeroylcarnitine

Acylcarnitines are a class of molecules essential for the transport of fatty acids into the mitochondria for beta-oxidation, the primary energy-generating pathway for fatty acids.[1] These molecules are formed by the esterification of fatty acids to L-carnitine, a process that facilitates their passage across the inner mitochondrial membrane, which is otherwise impermeable to long-chain fatty acids.[2][3] The acylcarnitine pool within a cell is a dynamic reflection of the metabolic state, with the relative abundance of different acylcarnitine species providing a window into the efficiency of fatty acid and amino acid catabolism.[1]

O-Valeroylcarnitine, a member of the short-chain acylcarnitine family, is derived from valeric acid (pentanoic acid). Its primary recognized function is to act as a carrier for valeryl-CoA, enabling its entry into the mitochondrial matrix where it can be further metabolized. Beyond this, the accumulation of O-valeroylcarnitine in biological fluids is a key diagnostic marker for isovaleric acidemia, an inherited metabolic disorder affecting the breakdown of the branched-chain amino acid leucine.[4][5] Additionally, the metabolism of the drug valproic acid can lead to the formation of valproyl-CoA, which is subsequently converted to O-valeroylcarnitine for excretion, making it a relevant metabolite in pharmacometabolomics.[6][7]

Enzymatic Regulation of O-Valeroylcarnitine Homeostasis

The cellular concentration of O-valeroylcarnitine is tightly regulated by the coordinated action of synthesis and hydrolysis enzymes.

Synthesis: The Carnitine Acyltransferases

The formation of O-valeroylcarnitine from valeryl-CoA and L-carnitine is catalyzed by a family of enzymes known as carnitine acyltransferases.[8] These enzymes are categorized based on their substrate specificity for the acyl-CoA chain length:

  • Carnitine Acetyltransferase (CrAT): Primarily acts on short-chain acyl-CoAs (C2-C5).

  • Carnitine Octanoyltransferase (CrOT): Shows preference for medium-chain acyl-CoAs (C6-C12).

  • Carnitine Palmitoyltransferase (CPT): Specific for long-chain acyl-CoAs (C14-C18).

Given that valeryl-CoA is a five-carbon acyl-CoA, its conversion to O-valeroylcarnitine is most likely catalyzed by carnitine acetyltransferase (CrAT) , and potentially by carnitine octanoyltransferase (CrOT) to a lesser extent, due to overlapping substrate specificities.

Hydrolysis: The Acylcarnitine Hydrolases

The reverse reaction, the hydrolysis of O-valeroylcarnitine back to L-carnitine and valeric acid, is carried out by acylcarnitine hydrolases (also known as carnitine ester hydrolases).[2][9] These enzymes belong to the carboxylesterase family and are crucial for releasing the acyl group within the mitochondria for metabolism and for regenerating the free carnitine pool.[9] While several acylcarnitine hydrolases have been identified with varying substrate specificities, the specific isozyme with the highest affinity for O-valeroylcarnitine is an area of ongoing research. It is known that some of these hydrolases are most active with medium-chain acylcarnitines.[9]

Cellular and Mitochondrial Transport of O-Valeroylcarnitine

The movement of O-valeroylcarnitine across cellular and mitochondrial membranes is a critical step in its metabolic function.

The Carnitine Shuttle: A Central Transport Hub

The transport of acylcarnitines, including O-valeroylcarnitine, across the inner mitochondrial membrane is mediated by the carnitine-acylcarnitine translocase (CACT) , also known as SLC25A20.[10] This transporter functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix.[10] This ensures a continuous supply of free carnitine in the cytosol for the esterification of incoming fatty acids and the efficient delivery of acyl groups into the mitochondria for oxidation.

cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Valeryl_CoA Valeryl-CoA CrAT CrAT Valeryl_CoA->CrAT L_Carnitine_cytosol L-Carnitine L_Carnitine_cytosol->CrAT O_Valeroylcarnitine_cytosol O-Valeroylcarnitine CACT CACT (SLC25A20) O_Valeroylcarnitine_cytosol->CACT Enters CrAT->O_Valeroylcarnitine_cytosol CACT->L_Carnitine_cytosol Exits O_Valeroylcarnitine_matrix O-Valeroylcarnitine CACT->O_Valeroylcarnitine_matrix Enters CrAT_matrix CrAT O_Valeroylcarnitine_matrix->CrAT_matrix L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT Valeryl_CoA_matrix Valeryl-CoA Beta_Oxidation β-Oxidation Valeryl_CoA_matrix->Beta_Oxidation CrAT_matrix->L_Carnitine_matrix CrAT_matrix->Valeryl_CoA_matrix

Figure 1: The Carnitine Shuttle mechanism for O-Valeroylcarnitine transport.

O-Valeroylcarnitine as a Biomarker in Health and Disease

The quantification of O-valeroylcarnitine in plasma and other biological fluids provides valuable diagnostic and prognostic information for several metabolic conditions.

Isovaleric Acidemia

Isovaleric acidemia is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[4][11] This deficiency leads to the accumulation of isovaleryl-CoA, which is then converted to isovaleric acid and conjugated with carnitine to form isovalerylcarnitine (an isomer of O-valeroylcarnitine) .[4][5] The detection of elevated levels of C5-acylcarnitines (which includes isovalerylcarnitine and O-valeroylcarnitine) in newborn screening is a primary indicator for this disorder.[11][12] L-carnitine supplementation is a cornerstone of therapy for isovaleric acidemia, as it enhances the excretion of isovalerylcarnitine, thereby reducing the toxic accumulation of isovaleric acid.[4][5]

Valproic Acid Metabolism

Valproic acid, a widely used antiepileptic drug, is a branched-chain fatty acid that undergoes mitochondrial metabolism.[13][14] A minor metabolic pathway involves the formation of valproyl-CoA, which can then be esterified with carnitine to form valproylcarnitine for elimination.[7][15] This process can lead to a secondary carnitine deficiency in patients on long-term valproic acid therapy.[6] Monitoring plasma acylcarnitine profiles, including O-valeroylcarnitine, can be important in managing these patients.

Table 1: Plasma O-Valeroylcarnitine Concentrations in Health and Disease

ConditionTypical Plasma Concentration (µmol/L)Reference(s)
Healthy Adults< 0.5[3]
Isovaleric Acidemia (untreated)Significantly elevated (can exceed 5 µmol/L)[4][11]
Valproic Acid TherapyMay be moderately elevated[6]

Note: Reference ranges can vary between laboratories and analytical methods.

Experimental Protocols

Quantification of O-Valeroylcarnitine in Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of O-valeroylcarnitine in human plasma.

5.1.1. Materials

  • Plasma samples

  • Internal Standard (IS): d9-isovalerylcarnitine

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • n-butanol

  • Acetyl chloride

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 or HILIC column

5.1.2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (d9-isovalerylcarnitine).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Derivatization (Butylation):

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).

    • Incubate at 65°C for 15 minutes.

    • Dry the sample again under nitrogen.

  • Reconstitution: Reconstitute the final dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate O-valeroylcarnitine from its isomers and other acylcarnitines.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transition for O-Valeroylcarnitine: Precursor ion (m/z) -> Product ion (m/z)

    • MRM Transition for d9-Isovalerylcarnitine (IS): Precursor ion (m/z) -> Product ion (m/z)

Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + IS) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Derivatization Derivatization (Butylation) Supernatant->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS

Figure 2: Workflow for the quantification of O-Valeroylcarnitine by LC-MS/MS.

Assessment of O-Valeroylcarnitine's Effect on Mitochondrial Respiration

This assay allows for the investigation of the direct effects of O-valeroylcarnitine on mitochondrial function using high-resolution respirometry.

5.2.1. Materials

  • Isolated mitochondria from a relevant cell or tissue type

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., MiR05)

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate, succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • O-Valeroylcarnitine solution

5.2.2. Experimental Procedure

  • Mitochondrial Isolation: Isolate mitochondria from the desired source using standard differential centrifugation protocols.

  • Respirometry Setup: Calibrate the respirometer and add respiration medium to the chambers.

  • Mitochondrial Addition: Add a standardized amount of isolated mitochondria to each chamber.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • LEAK state (State 2): Add substrates for Complex I (e.g., pyruvate, malate, glutamate).

    • OXPHOS (State 3): Add a saturating concentration of ADP to stimulate ATP synthesis.

    • Electron Transfer System (ETS) Capacity (State 3u): Titrate an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

    • Complex II-linked Respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II substrate (succinate).

    • Residual Oxygen Consumption (ROX): Add a Complex III inhibitor (antimycin A) to block the respiratory chain and measure non-mitochondrial oxygen consumption.

  • O-Valeroylcarnitine Treatment: In parallel experiments, add varying concentrations of O-valeroylcarnitine to the respiration medium before the addition of mitochondria or at specific points during the SUIT protocol to assess its effects on different respiratory states.

  • Data Analysis: Analyze the oxygen consumption rates in the different respiratory states to determine the impact of O-valeroylcarnitine on parameters such as ATP synthesis-linked respiration, proton leak, and the capacity of the electron transport system.[16]

Conclusion and Future Directions

O-Valeroylcarnitine, while a seemingly simple short-chain acylcarnitine, plays a multifaceted role in cellular metabolism. Its function as a carrier for valeryl-CoA is fundamental to the oxidation of five-carbon fatty acids and the metabolism of the branched-chain amino acid leucine. The clinical utility of O-valeroylcarnitine as a biomarker for isovaleric acidemia and in monitoring valproic acid therapy is well-established.

Future research should focus on elucidating the specific carnitine acyltransferase and hydrolase isozymes that exhibit the highest affinity for O-valeroylcarnitine. A deeper understanding of the potential direct regulatory effects of O-valeroylcarnitine on mitochondrial enzymes and signaling pathways is also warranted. Further investigation into the kinetics of its transport by CACT will provide a more complete picture of its cellular trafficking. The development and standardization of high-throughput analytical methods will continue to be crucial for its application in clinical diagnostics and metabolomics research. As our understanding of the intricate network of metabolic pathways grows, the significance of seemingly minor metabolites like O-valeroylcarnitine will undoubtedly become more apparent, opening new avenues for therapeutic intervention in a range of metabolic disorders.

References

  • Liang, T. The Carnitine Acyltransferases Project. Columbia University. Available from: [Link]

  • Jogl, G., & Tong, L. (2003). Structure and function of carnitine acyltransferases. Progress in Lipid Research, 42(5), 404-423.
  • Ramsay, R. R. (2004). Carnitine acyltransferases and their influence on CoA pools in health and disease. Mitochondrion, 4(5-6), 337-347.
  • Bruce, S. (2017). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL 2017 EU.
  • Al-Dirbashi, O. Y., Rashed, M. S., Al-Amoudi, M., Al-Sayed, M., Al-Hassnan, Z., & Al-Dosari, M. (2008). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. Clinica Chimica Acta, 398(1-2), 123-124.
  • Hülsmann, W. C., & Dubelaar, M. L. (1986). Acyl-carnitine effects on isolated cardiac mitochondria and erythrocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 861(2), 263-269.
  • Duan, C., He, J., Yin, F., Zhang, L., Liu, Y., & Liu, Z. (2022). The serum acylcarnitines profile in epileptic children treated with valproic acid and the protective roles of peroxisome proliferator-activated receptor a activation in valproic acid-induced liver injury. Frontiers in Pharmacology, 13, 1005696.
  • Wikipedia. Acylcarnitine hydrolase.
  • Roe, C. R., Millington, D. S., Maltby, D. A., Bohan, T. P., & Kahler, S. G. (1984). L-carnitine therapy in isovaleric acidemia.
  • Rössle, C., Smith, E., & Wenk, M. R. (2004). Determination of the reference range of endogenous plasma carnitines in healthy adults.
  • Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International Journal of Molecular Sciences, 23(5), 2717.
  • Magner, A., Krupka, N., Schläppi, C., Blättler, A., Hersberger, M., & Thöny, B. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 485-492.
  • Friel, P. (1990).
  • Longo, N., Amat di San Filippo, C., & Pasquali, M. (2006). Disorders of carnitine transport and the carnitine cycle. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 77-85.
  • Mentlein, R., Reuter, G., & Heymann, E. (1985). Specificity of two different purified acylcarnitine hydrolases from rat liver, their identity with other carboxylesterases, and their possible function. Archives of Biochemistry and Biophysics, 240(2), 801-810.
  • Silva, M. F., Aires, C. C., & Vilarinho, L. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review. Journal of Inherited Metabolic Disease, 31(2), 205-216.
  • Roe, C. R., & Bohan, T. P. (1982). L-carnitine therapy in isovaleric acidemia. The Lancet, 1(8286), 1411-1412.
  • Grünert, S. C., Wendel, U., Lindner, M., Leichsenring, M., Schwab, K. O., Vockley, J., & Sass, J. O. (2012). Practical considerations for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia): systematic search and review and expert opinions. Orphanet Journal of Rare Diseases, 7, 3.
  • ResearchGate. (n.d.). Saturable transport of L-carnitine kinetics.
  • Farinella, Z., Fiumara, A., Bianciardi, P., Guarcello, V., & Rizza, V. (1984). Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration. International Journal of Tissue Reactions, 6(2), 141-143.
  • Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and clinical heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103.
  • D'Aniello, C., Tatone, C., & Di Salle, A. (2023). Acyl-Carnitines Exert Positive Effects on Mitochondrial Activity under Oxidative Stress in Mouse Oocytes: A Potential Mechanism Underlying Carnitine Efficacy on PCOS. International Journal of Molecular Sciences, 24(18), 13861.
  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033(1), 30-41.
  • Lheureux, P. E., & Hantson, P. (2009). Studies on the extra-mitochondrial CoA-ester formation of valproic and Delta4-valproic acid. Toxicology, 259(3), 130-136.
  • Magner, A., Krupka, N., Schläppi, C., Blättler, A., Hersberger, M., & Thöny, B. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 485-492.
  • Roe, C. R., Millington, D. S., & Maltby, D. A. (1985). Rapid publication.
  • Boulat, O., Decombaz, J., & Guignard, J. P. (1993). Plasma carnitines: reference values in an ambulatory population. European Journal of Clinical Chemistry and Clinical Biochemistry, 31(9), 585-589.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Figure 4. Mitochondrial respiration supported by palmitoyl-carnitine is...
  • ResearchGate. (n.d.).
  • Moof University. (2014, November 12). Fatty Acid Metabolism (Part 3 of 8) - Carnitine-Mediated Transport of Acyl CoA [Video]. YouTube.
  • ResearchGate. (n.d.). (PDF) L-carnitine therapy in isovaleric acidemia.
  • Dambrova, M., Makrecka-Kuka, M., Kuka, J., & Liepinsh, E. (2022). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 12(7), 604.
  • Kowalczyk, E., Franczyk-Zarow, M., & Chyrchel, B. (2021). The Lower Concentration of Plasma Acetyl-Carnitine in Epicardial Artery Disease—A Preliminary Report. Journal of Clinical Medicine, 10(11), 2419.
  • Creative Biogene. (n.d.). acylcarnitine hydrolase.
  • University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube.
  • Bevital. (n.d.).
  • de la Varga, A., & Arenas, J. (2000). [Determination of carnitine levels in plasma: importance in the study of patients with neuromuscular diseases]. Revista de Neurologia, 30(10), 913-917.

Sources

Exploratory

An In-depth Technical Guide to Differentiating Valerylcarnitine and Isovalerylcarnitine

This guide provides a detailed exploration of the structural nuances between valerylcarnitine and isovalerylcarnitine, two critical isomers in clinical metabolomics. It further outlines a robust, field-proven analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the structural nuances between valerylcarnitine and isovalerylcarnitine, two critical isomers in clinical metabolomics. It further outlines a robust, field-proven analytical methodology for their unambiguous differentiation, designed for researchers, clinical scientists, and professionals in drug development.

Introduction: The Challenge of Isobaric Analytes in Clinical Diagnostics

Acylcarnitines are a class of compounds essential for cellular energy metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The precise profiling of these molecules in biological fluids offers a powerful diagnostic window into a range of inborn errors of metabolism. However, a significant analytical challenge arises from the existence of isomers—molecules with the same chemical formula and thus the same exact mass, but different structural arrangements.

Valerylcarnitine and isovalerylcarnitine are two such isomers (C5-acylcarnitines) that are isobaric, making them indistinguishable by conventional mass spectrometry alone.[1][2] The accurate differentiation of these two molecules is not merely an academic exercise; it is of paramount clinical importance. Elevated levels of isovalerylcarnitine are a primary biomarker for Isovaleric Acidemia (IVA), an inherited metabolic disorder that can lead to severe neurological damage or death if not diagnosed and managed promptly.[3][4][5] Conversely, valerylcarnitine may be present due to other metabolic processes or exogenous sources.[6][7] Therefore, a definitive analytical method is required to distinguish true cases of IVA from other metabolic states, preventing misdiagnosis and ensuring appropriate patient care.[8]

This document details the subtle, yet critical, structural differences between these isomers and provides a comprehensive, validated protocol using tandem mass spectrometry (MS/MS) for their selective and accurate quantification.

Part 1: A Tale of Two Chains: The Structural Distinction

The core difference between valerylcarnitine and isovalerylcarnitine lies in the branching of their five-carbon acyl chain, which is esterified to the carnitine backbone.

  • Valerylcarnitine (n-valerylcarnitine): Possesses a straight-chain pentanoyl group. Its structure is linear, with the carbonyl group at the first carbon of an unbranched five-carbon chain.

  • Isovalerylcarnitine: Features a branched-chain 3-methylbutanoyl group. The "iso" prefix denotes that the chain has a branch point on the penultimate carbon atom.[2] This branching is the key to its unique biochemical properties and its distinct fragmentation behavior in mass spectrometry.

While both compounds share the same molecular weight (245.32 g/mol ) and elemental composition (C12H23NO4), the spatial arrangement of atoms in the acyl chain fundamentally alters their chemical identity and biological significance.

Part 2: The Power of Fragmentation: Analytical Differentiation by Tandem Mass Spectrometry

Because valerylcarnitine and isovalerylcarnitine are isobaric, a single stage of mass analysis (MS) cannot differentiate them. The solution lies in tandem mass spectrometry (MS/MS), a technique that involves multiple stages of mass analysis to probe the structure of ions.[2]

The underlying principle is Collision-Induced Dissociation (CID). In the mass spectrometer, the protonated parent ions (precursor ions) of both isomers, having a mass-to-charge ratio (m/z) of 246.2, are selectively isolated. These isolated ions are then accelerated into a collision cell filled with an inert gas (e.g., argon). The resulting collisions impart energy to the ions, causing them to break apart into smaller, structurally-specific fragment ions (product ions).

All acylcarnitines share common fragmentation pathways, typically producing a prominent product ion at m/z 85.[9][10][11] This ion corresponds to the [C4H5O2]+ fragment from the carnitine moiety and is often used for general acylcarnitine screening. However, the true power of MS/MS for isomer differentiation lies in identifying unique, structure-dependent fragmentation patterns. While both isomers produce the m/z 85 fragment, their relative fragmentation efficiencies and the formation of other specific product ions or neutral losses can differ, allowing for their distinction when coupled with chromatographic separation.[12]

Table 1: Key Mass Spectrometric Parameters for Isomer Differentiation

AnalytePrecursor Ion (m/z)Primary Product Ion (m/z)Confirmatory Product Ion (m/z)
Valerylcarnitine246.285.1145.1 (loss of trimethylamine)
Isovalerylcarnitine246.285.1145.1 (loss of trimethylamine)

Note: While the primary transitions are often identical, slight differences in ion ratios and, critically, chromatographic retention times, are used for definitive identification.

Part 3: A Validated Experimental Protocol

This protocol describes a robust method for the differentiation and quantification of valerylcarnitine and isovalerylcarnitine from dried blood spots (DBS), a common matrix for newborn screening.[3] The self-validating nature of this protocol is ensured by the combination of chromatographic separation and mass spectrometric detection, confirmed with certified reference standards.

3.1: Sample Preparation: Extraction from Dried Blood Spot

Causality: The goal is to efficiently extract the polar acylcarnitines from the complex blood matrix while simultaneously precipitating larger proteins that would interfere with the analysis. Methanol is an excellent solvent for this purpose. The inclusion of stable isotope-labeled internal standards is critical for accurate quantification, as it corrects for any variability in sample preparation and instrument response.

  • Punching: Punch a 3.2 mm disc from the dried blood spot into a 96-well microplate.

  • Extraction: To each well, add 100 µL of an extraction solution consisting of methanol containing certified, stable isotope-labeled internal standards (e.g., Isovaleryl-d9-carnitine).

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to ensure complete extraction.

  • Evaporation: Transfer the methanol extract to a new 96-well plate and evaporate the solvent to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). This step ensures the sample is in a solvent compatible with the liquid chromatography system.

3.2: LC-MS/MS Instrumentation and Parameters

Causality: While MS/MS provides structural information, liquid chromatography (LC) provides an orthogonal separation based on the analytes' physicochemical properties.[12] Even if the isomers are not baseline separated, their different retention times provide the definitive confirmation of their identity. A C18 reversed-phase column is chosen for its ability to retain and separate these moderately polar compounds. The formic acid in the mobile phase is essential for promoting protonation of the analytes, which is required for positive mode electrospray ionization (ESI).

Table 2: Suggested LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)[12]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 7 minutes, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Injection Volume10 µL
Tandem Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)246.2
Product Ion (m/z)85.1
Collision EnergyOptimized experimentally (typically 15-25 eV)
3.3: Data Analysis and Interpretation
  • Chromatographic Separation: Analyze the chromatograms for the MRM transition 246.2 -> 85.1.

  • Identification: Identify the peaks for valerylcarnitine and isovalerylcarnitine based on their unique retention times, established by running certified reference standards of each isomer individually. Typically, the branched-chain isovalerylcarnitine will elute slightly earlier than the straight-chain valerylcarnitine on a C18 column.

  • Quantification: Calculate the concentration of each isomer by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve constructed with known concentrations of the reference standards.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Dried Blood Spot Punch Punch 3.2mm Disc Sample->Punch Extract Extract with Methanol + Internal Standards Punch->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation (C18 Column) Recon->LC MS1 MS1: Select Precursor (m/z 246.2) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Detect Product (m/z 85.1) CID->MS2 Analysis Peak Integration & Quantification MS2->Analysis ID Isomer Identification (by Retention Time) Analysis->ID Report Final Report ID->Report

Caption: Workflow for the differentiation of C5-acylcarnitine isomers.

Part 5: Clinical and Research Implications

The accurate measurement of isovalerylcarnitine is essential for the diagnosis and monitoring of Isovaleric Acidemia, a disorder of leucine metabolism.[5][13] Patients with IVA accumulate isovaleric acid and its derivatives, leading to a characteristic "sweaty feet" odor and potentially severe metabolic crises.[14] Newborn screening programs rely on the measurement of C5-acylcarnitines to identify at-risk infants.[3] A robust and selective assay, as described here, is crucial to confirm positive screens and differentiate IVA from other conditions or interferences, such as the administration of pivalate-containing antibiotics which can elevate pivaloylcarnitine, another C5 isomer.[1][8]

This methodology also serves as a vital tool in metabolic research, allowing scientists to accurately trace the pathways of branched-chain amino acid metabolism and investigate other potential roles of these acylcarnitine isomers in health and disease.[15]

Conclusion

The structural difference between valerylcarnitine and isovalerylcarnitine, though confined to the branching of a single acyl chain, has profound implications for clinical diagnostics. While indistinguishable by basic mass measurement, a validated LC-MS/MS method provides the necessary analytical power for their unambiguous differentiation. By leveraging the combined separating power of liquid chromatography and the structural-elucidating capabilities of tandem mass spectrometry, researchers and clinicians can achieve the accuracy and certainty required for confident diagnosis of inborn errors of metabolism and for advancing our understanding of complex metabolic pathways.

References

  • Jian, W., et al. (2022). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta. Available at: [Link]

  • Giesbertz, P., et al. (2015). Product ion spectra and proposed fragmentation patterns for valeryl-carnitine. ResearchGate. Available at: [Link]

  • Burla, B., et al. (2018). Structure of C5-acylcarnitine isomers. ResearchGate. Available at: [Link]

  • Ma, S., et al. (2022). Identification of acylcarnitines by MS/MS. Experimental MS/MS fragmentations of (A) valerylcarnitine. ResearchGate. Available at: [Link]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]

  • Holčapek, M., et al. (2023). Metabolic Pathways of Acylcarnitine Synthesis. Physiological Research. Available at: [Link]

  • Li, Y., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Minkler, P.E., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B. Available at: [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Available at: [Link]

  • Ensenauer, R., et al. (2024). Classic Isovaleric Acidemia. GeneReviews®. Available at: [Link]

  • Carreras-Torres, R., et al. (2020). Circulating Isovalerylcarnitine and Lung Cancer Risk: Evidence from Mendelian Randomization and Prediagnostic Blood Measurements. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

  • Minnesota Department of Health. (2025). Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. Available at: [Link]

  • Orphanet. (n.d.). Isovaleric acidemia. Available at: [Link]

  • Minkler, P.E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. Available at: [Link]

  • Virginia Department of Health. (n.d.). Elevated Organic Acid: C5-OH 3-hydroxy-isovalerylcarnitine. Available at: [Link]

  • Minkler, P.E., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B. Available at: [Link]

  • Mütze, U., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. MDPI. Available at: [Link]

  • Al-Hamed, M.H., et al. (2024). Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program. BMC Pediatrics. Available at: [Link]

  • Wikipedia. (n.d.). Isovaleric acidemia. Available at: [Link]

  • HRSA. (n.d.). Isovaleric Acidemia. Newborn Screening. Available at: [Link]

  • South Carolina Department of Health and Environmental Control. (n.d.). Suggested Follow-up for Elevated C5OH (3-Hydroxy-isovaleryl carnitine). Available at: [Link]

  • Maeda, Y., et al. (2008). Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency. Journal of Chromatography B. Available at: [Link]

  • Bevital AS. (n.d.). Carnitine and acylcarnitines. Available at: [Link]

Sources

Foundational

Precision Diagnostics in Newborn Screening: Dissecting C5-Carnitine Biomarkers for Isovaleric Acidemia

[1][2] Executive Summary: The Isobaric Challenge In the landscape of Newborn Screening (NBS), the detection of Isovaleric Acidemia (IVA) represents a classic analytical paradox. The primary biomarker, Isovalerylcarnitine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Isobaric Challenge

In the landscape of Newborn Screening (NBS), the detection of Isovaleric Acidemia (IVA) represents a classic analytical paradox. The primary biomarker, Isovalerylcarnitine (C5) , is robust but non-specific when analyzed via standard Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS).

The core technical hurdle is isobaric interference . The mass spectrometer, acting as a mass filter, cannot distinguish Isovalerylcarnitine from its constitutional isomers—specifically 2-Methylbutyrylcarnitine (associated with a benign/mild condition) and Pivaloylcarnitine (an iatrogenic artifact from antibiotics). This lack of specificity leads to high false-positive rates, unnecessary anxiety for families, and burden on follow-up centers.

This guide details the metabolic origins of these markers, the analytical physics causing the interference, and the definitive Second-Tier LC-MS/MS protocol required to resolve them.

Metabolic Context: The Leucine Pathway & IVD Deficiency[3]

To understand the biomarker, one must understand the blockade. IVA is an autosomal recessive disorder caused by a deficiency in Isovaleryl-CoA Dehydrogenase (IVD) . This enzyme is a critical step in the catabolism of Leucine.

When IVD is defective, Isovaleryl-CoA accumulates.[1] To mitigate mitochondrial toxicity, the cell conjugates this acyl-CoA with carnitine via carnitine N-acyltransferase, ejecting it into the blood as Isovalerylcarnitine (C5) .

Visualization: Leucine Catabolism & Biomarker Generation

The following diagram illustrates the precise metabolic block and the diversion to the carnitine conjugate.

LeucinePathway Leucine L-Leucine KIC alpha-Ketoisocaproate Leucine->KIC Transamination IsoValCoA Isovaleryl-CoA KIC->IsoValCoA Decarboxylation MCCoA 3-Methylcrotonyl-CoA IsoValCoA->MCCoA Normal Path C5Carn Isovalerylcarnitine (C5) (Diagnostic Marker) IsoValCoA->C5Carn Carnitine Conjugation (Detoxification Shunt) IVD_Enzyme IVD Enzyme (Defective in IVA) IVD_Enzyme->IsoValCoA Blocks conversion

Figure 1: Leucine catabolism pathway showing the IVD block that forces the accumulation of Isovaleryl-CoA and its subsequent conversion to the screening biomarker Isovalerylcarnitine.[1][2][3]

The Analytical Conundrum: Deconvoluting Isobars

In standard NBS, acylcarnitines are often derivatized (butylated) to increase ionization efficiency. Both Isovalerylcarnitine and its isomers share the same precursor ion mass and fragmentation pattern.

  • Precursor Ion (Butylated): m/z 246

  • Product Ion: m/z 85 (characteristic of the carnitine backbone)

Because FIA-MS/MS introduces the sample directly without chromatographic separation, all molecules with m/z 246 arrive at the detector simultaneously. This "Total C5" signal is the sum of three distinct compounds:

Table 1: Comparative Analysis of C5 Isobars
BiomarkerChemical NameOriginClinical Significance
C5 (Target) Isovalerylcarnitine Leucine CatabolismIsovaleric Acidemia (IVA). Potentially fatal if untreated.
2-MBC 2-Methylbutyrylcarnitine Isoleucine Catabolism2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD). Often benign/asymptomatic; frequent in Hmong populations.
Piv-C Pivaloylcarnitine Exogenous (Drug)Artifact. Derived from pivalic acid-containing antibiotics (e.g., Pivmecillinam) or nipple creams.[4] NOT a disease.

Scientific Insight: The presence of Pivaloylcarnitine is the leading cause of false positives in regions where pivalate-conjugated antibiotics are prescribed. The pivalate moiety is not metabolized by humans and is excreted exclusively as a carnitine conjugate, depleting free carnitine and mimicking an organic acidemia.

Protocol: Second-Tier LC-MS/MS Confirmation

To resolve the isobars, we must move from mass separation (MS) to temporal separation (Chromatography). The following protocol utilizes Ultra-High Performance Liquid Chromatography (UPLC) to physically separate the isomers before they enter the mass spectrometer.

Experimental Design & Causality
  • Why Underivatized? While primary screening uses butyl esters, second-tier testing often uses underivatized samples to simplify prep and utilize specific retention characteristics of the free acids on C18 columns.

  • Why C18 Column? The hydrophobic interaction differences between the branched chains (Isovaleryl vs. 2-Methylbutyryl vs. Pivaloyl) are sufficient for baseline separation on high-efficiency C18 phases.

Step-by-Step Methodology

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (10mM, pH 3.0)

  • Internal Standard: d9-Isovalerylcarnitine (Essential for normalization)

Workflow:

  • Sample Extraction:

    • Punch one 3.2mm Dried Blood Spot (DBS) into a 96-well plate.

    • Add 100 µL of Extraction Solution (Methanol containing Internal Standard).

    • Rationale: Methanol precipitates hemoglobin while solubilizing acylcarnitines.

    • Shake for 20 minutes at room temperature.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer supernatant to a fresh plate. Do not derivatize.

  • LC Separation Parameters:

    • Column: C18 Stationary Phase (e.g., BEH C18 2.1 x 50mm, 1.7µm).

    • Mobile Phase A: 10mM Ammonium Formate in Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Gradient:

      • 0-1 min: 5% B (Equilibration)

      • 1-8 min: Linear ramp to 60% B (Separation of isomers)

      • 8-10 min: Wash at 100% B

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Monitor Transitions (Underivatized):

      • C5 Isomers: m/z 246 > 85 (if butylated) OR m/z 304 > 85 (if underivatized - Note: Adjust m/z based on specific instrument tuning for protonated molecular ion [M+H]+).

      • Correction: Underivatized C5 is typically [M+H]+ ~246. Butylated is ~302. Standard protocol uses underivatized [M+H]+ 246.2 -> 85.1.

Analytical Workflow Diagram[2]

AnalyticalWorkflow DBS DBS Sample (Elevated C5) Extract Extraction (MeOH + IS) DBS->Extract Punch & Shake LC UPLC Separation (C18 Column) Extract->LC Inject Supernatant MS MS/MS Detection (MRM 246>85) LC->MS Elution Order: 1. Piv-C 2. 2-MBC 3. IVC Data Chromatogram Analysis MS->Data Quantification

Figure 2: Second-tier workflow. The critical step is the UPLC column which elutes Pivaloylcarnitine (Piv-C) first, followed by 2-Methylbutyrylcarnitine (2-MBC), and finally Isovalerylcarnitine (IVC).

Interpretation & Decision Logic

The quantitative output from the second-tier test dictates the clinical path. The "Total C5" from the screening is now broken down into specific concentrations.

  • Scenario A: Pivaloylcarnitine Dominant.

    • Diagnosis: Iatrogenic artifact.

    • Action: Check maternal antibiotic history. No metabolic follow-up needed.

  • Scenario B: 2-Methylbutyrylcarnitine Dominant.

    • Diagnosis: Probable 2-MBCD (SBCAD Deficiency).

    • Action: Confirmatory urine organic acids (look for 2-methylbutyrylglycine). Generally benign.

  • Scenario C: Isovalerylcarnitine Dominant.

    • Diagnosis: Presumptive Isovaleric Acidemia.[2][4]

    • Action:EMERGENCY. Immediate referral, ammonia check, and initiation of low-protein diet/carnitine supplementation.

Visualization: Clinical Decision Tree

DecisionTree Screen Newborn Screen: Elevated C5 (Total) Tier2 2nd Tier Test: LC-MS/MS Separation Screen->Tier2 Reflex Testing Result_Piv Peak: Pivaloylcarnitine Tier2->Result_Piv Result_MBC Peak: 2-Methylbutyryl Tier2->Result_MBC Result_IVC Peak: Isovaleryl Tier2->Result_IVC Action_Piv False Positive (Antibiotic Artifact) Result_Piv->Action_Piv Check History Action_MBC Probable 2-MBCD (Urine Confirmation) Result_MBC->Action_MBC Monitor Action_IVC ISOVALERIC ACIDEMIA (Urgent Referral) Result_IVC->Action_IVC Treat Immediately

Figure 3: Diagnostic algorithm for handling elevated C5 results. The separation step effectively filters out false positives caused by antibiotics, preventing unnecessary medical intervention.

References

  • American College of Medical Genetics (ACMG). (2022).[5] Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine.[6][7] Retrieved from [Link] (Note: Link directs to main resource page as deep links vary by state implementation).

  • Boemer, F., et al. (2014).[8] Surprising causes of C5-carnitine false positive results in newborn screening.[9] Molecular Genetics and Metabolism.[6][7] Retrieved from [Link]

  • Minkler, P. E., et al. (2017).[10][8] Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derivatives. Journal of Chromatography B. Retrieved from [Link]

  • Shigematsu, Y., et al. (2010).[8] Newborn screening for isovaleric acidemia: treatment with pivalate-generating antibiotics contributed to false C5-carnitine positivity.[11][12][13] Retrieved from [Link]

  • Oglesbee, D., et al. (2008). Development of a Second-Tier Test for the Determination of C5-Acylcarnitine Isobars in Dried Blood Spots. Genetics in Medicine.[6][9][14] Retrieved from [Link]

Sources

Exploratory

The Critical Role of O-Valeroylcarnitine in Odd-Chain Fatty Acid Oxidation

Analytical Challenges, Metabolic Mechanism, and Experimental Protocols Executive Summary In the landscape of lipidomics and metabolic flux analysis, O-valeroylcarnitine (n-C5-carnitine) represents a critical, yet frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Challenges, Metabolic Mechanism, and Experimental Protocols

Executive Summary

In the landscape of lipidomics and metabolic flux analysis, O-valeroylcarnitine (n-C5-carnitine) represents a critical, yet frequently misidentified, node. While even-chain fatty acid oxidation (FAO) is well-characterized, the oxidation of Odd-Chain Fatty Acids (OCFAs) presents unique biochemical challenges, specifically at the terminal cleavage of valeryl-CoA (C5) into acetyl-CoA (C2) and propionyl-CoA (C3).

This guide addresses the precise metabolic role of O-valeroylcarnitine, distinguishing it from its isobaric isomers (isovalerylcarnitine and 2-methylbutyrylcarnitine). It provides a validated, self-correcting analytical framework for researchers to isolate this metabolite, ensuring data integrity in drug development and mitochondrial toxicity screening.

Metabolic Architecture: The C5 Cleavage Node

The oxidation of OCFAs follows the standard


-oxidation spiral until the chain length is reduced to five carbons: Valeryl-CoA . Unlike even-chain fatty acids, which fully degrade to acetyl-CoA, the C5 intermediate requires a specific cleavage event that bridges lipid metabolism with the TCA cycle via succinyl-CoA.[1]
2.1 The Valeryl-CoA Dehydrogenation Mechanism

Valeryl-CoA is not merely a transient intermediate; it is a substrate overlap point for Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .

  • Dehydrogenation: Valeryl-CoA is converted to trans-2-pentenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase converts this to 3-hydroxyvaleryl-CoA.

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase yields 3-ketovaleryl-CoA.

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves the C5 backbone into Acetyl-CoA (C2) and Propionyl-CoA (C3).

The accumulation of O-valeroylcarnitine (the transport-stable ester of valeryl-CoA) typically signals a bottleneck at the SCAD/MCAD junction or a downstream defect in the propionate pathway.

Visualization: OCFA Oxidation Pathway

The following diagram illustrates the terminal oxidation of OCFAs, highlighting the critical C5 node.

OCFA_Pathway OCFA Long-Chain OCFA (C15, C17) BetaOx Beta-Oxidation Cycles (Removal of C2 units) OCFA->BetaOx ValerylCoA Valeryl-CoA (C5) (The Critical Node) BetaOx->ValerylCoA Yields C5 Valerylcarnitine O-Valeroylcarnitine (Diagnostic Marker) ValerylCoA->Valerylcarnitine CPT2 / CACT (Export) Trans2Pentenoyl trans-2-Pentenoyl-CoA ValerylCoA->Trans2Pentenoyl SCAD / MCAD KetoValeryl 3-Keto-Valeryl-CoA Trans2Pentenoyl->KetoValeryl Hydratase / Dehydrogenase AcetylCoA Acetyl-CoA (C2) -> TCA Cycle KetoValeryl->AcetylCoA Thiolase PropionylCoA Propionyl-CoA (C3) -> Succinyl-CoA KetoValeryl->PropionylCoA Thiolase

Figure 1: Terminal oxidation pathway of Odd-Chain Fatty Acids showing the divergence at Valeryl-CoA.

The Isobaric Conundrum: Analytical Specificity

In mass spectrometry (MS/MS), O-valeroylcarnitine shares a nominal mass (m/z 246.2) with two other clinically relevant isomers.[2] Standard flow-injection analysis (FIA-MS/MS) cannot distinguish these, leading to false positives in metabolic phenotyping.[3]

IsomerOrigin PathwayClinical Relevance
n-Valerylcarnitine (C5) Odd-Chain FA OxidationSCAD/MCAD Deficiency, OCFA Load
Isovalerylcarnitine (i-C5) Leucine CatabolismIsovaleric Acidemia (IVA)
2-Methylbutyrylcarnitine Isoleucine Catabolism2-Methylbutyryl-CoA Dehydrogenase Deficiency
Pivaloylcarnitine Exogenous (Antibiotics)Artifact (Pivalic acid containing drugs)

Scientific Directive: Researchers must utilize chromatographic separation (UPLC) rather than direct infusion to validate OCFA oxidation flux. Relying on "Total C5" signals is scientifically unsound for mechanistic studies.

Experimental Protocol: Differential Separation of C5 Isomers

This protocol describes a self-validating UPLC-MS/MS workflow to quantify O-valeroylcarnitine specifically.

4.1 Reagents & Standards
  • Internal Standard: d9-Valerylcarnitine (Specific for n-C5).

  • Mobile Phase A: 0.1% Formic Acid in H2O.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: HSS T3 C18 Column (1.8 µm, 2.1 x 100 mm) – Chosen for superior retention of polar acylcarnitines.

4.2 Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/tissue homogenate.

  • Add 200 µL of MeOH containing Internal Standard (IS).[3][4]

  • Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer supernatant to a glass vial. Do not dry down if volatile short-chain esters are of concern; however, for carnitines, drying is acceptable.

  • Optional Derivatization: For enhanced sensitivity, use butylation (3N HCl in n-Butanol, 65°C for 15 min). This protocol assumes underivatized analysis to prevent hydrolysis artifacts.

4.3 UPLC Gradient Strategy

To resolve n-valeryl (late eluting) from isovaleryl (early eluting), a shallow gradient is required.

  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

Time (min)% Mobile Phase BRationale
0.01%Initial loading, retention of polar short chains.
1.01%Isocratic hold to stack peaks.
8.025%Very shallow gradient to resolve isomers.
8.199%Column wash.
10.099%Wash hold.
10.11%Re-equilibration.
4.4 Mass Spectrometry (MRM Transitions)

Monitor the following transitions. The retention time (RT) is the validation key.

  • n-Valerylcarnitine: 246.2 -> 85.1 (RT: ~5.8 min)

  • Isovalerylcarnitine: 246.2 -> 85.1 (RT: ~5.2 min)

  • 2-Methylbutyrylcarnitine: 246.2 -> 85.1 (RT: ~5.4 min)

Note: Pivaloylcarnitine elutes distinctly earlier (~4.8 min) if present.

Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Extraction MeOH Extraction + d9-IS Spike Sample->Extraction Protein Ppt Separation UPLC Separation (HSS T3 Column) Extraction->Separation Inject Supernatant Detection MS/MS Detection (MRM 246->85) Separation->Detection Elution Gradient Data Isomer Identification (RT Validation) Detection->Data Quantification

Figure 2: Workflow for the specific isolation of O-valeroylcarnitine from isobaric interferences.

Clinical & Pharmaceutical Applications[5]
5.1 Drug Safety Screening

In drug development, compounds containing valproic acid or pivalic acid moieties can generate acylcarnitine artifacts. Screening for n-valeroylcarnitine specifically allows researchers to assess if a drug candidate is inhibiting SCAD/MCAD (causing n-C5 accumulation) versus simply generating a xenobiotic conjugate.

5.2 Biomarker for OCFA Flux

O-valeroylcarnitine is a direct readout of the efficiency of the "VOMIT" pathway (specifically the Odd-chain fatty acid component).

  • Elevated n-C5: Suggests blockade at the C5->C3 transition.

  • Elevated C3 (Propionyl): Suggests blockade downstream (Propionyl-CoA Carboxylase).

  • Ratio C5/C3: A high ratio indicates the defect is specifically at the Valeryl-CoA dehydrogenase step.

References
  • Roe, C. R., et al. (1998). Comparative aspects of propionyl-CoA metabolism in human skeletal muscle and liver. Journal of Clinical Investigation. Link

  • Minkler, P. E., et al. (2008).[3][5] Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry.[3] Link

  • Shigematsu, Y., et al. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.[3] Rapid Communications in Mass Spectrometry.[3] Link

  • Fukao, T., et al. (2019). Pathways and assays for valine, isoleucine, and odd-chain fatty acid metabolism. In: Metabolic Diseases: Foundations of Clinical Management.Link

  • Van Vlies, N., et al. (2005). Overlapping specificities of short-, medium-, and long-chain acyl-CoA dehydrogenases for valeryl-CoA. Biochemical Journal. Link

Sources

Foundational

Valerylcarnitine accumulation in short-chain acyl-CoA dehydrogenase deficiency

An In-depth Technical Guide on Acylcarnitine Accumulation in Short-Chain Acyl-CoA Dehydrogenase Deficiency: A Focus on C4 and C5 Acylcarnitine Markers Abstract Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) is an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Acylcarnitine Accumulation in Short-Chain Acyl-CoA Dehydrogenase Deficiency: A Focus on C4 and C5 Acylcarnitine Markers

Abstract

Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) is an autosomal recessive disorder of mitochondrial fatty acid β-oxidation. While SCADD is biochemically characterized by the accumulation of specific metabolites, a nuanced understanding of the acylcarnitine profile is paramount for accurate diagnosis and differentiation from other inborn errors of metabolism. This technical guide provides a comprehensive overview of the pathophysiology of SCADD, with a particular focus on the accumulation of butyrylcarnitine (C4-carnitine). Crucially, this guide will also address the common point of confusion regarding valerylcarnitine (C5-carnitine), clarifying its association with other metabolic disorders and emphasizing its role in the differential diagnosis of SCADD. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the underlying mechanisms, diagnostic protocols, and the scientific rationale behind them.

Introduction to Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)

Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) is an inherited metabolic disorder that impedes the body's ability to break down short-chain fatty acids for energy.[1][2][3] This condition is caused by mutations in the ACADS gene, which provides the instructions for synthesizing the short-chain acyl-CoA dehydrogenase (SCAD) enzyme.[4][5] This enzyme plays a crucial role in the initial step of mitochondrial β-oxidation of short-chain fatty acids.[6][7]

The clinical presentation of SCADD is highly variable, ranging from asymptomatic individuals to those with symptoms such as poor feeding, lethargy, hypoglycemia, and developmental delays, particularly during times of metabolic stress like fasting or illness.[4][8] However, many individuals identified through newborn screening remain asymptomatic, leading to a debate about the clinical significance of SCADD.[6][9]

The Pathophysiology of SCADD: A Disruption in Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, especially during periods of fasting. This process involves the sequential breakdown of fatty acyl-CoA esters into acetyl-CoA. The acyl-CoA dehydrogenases are a family of enzymes that catalyze the first step in each cycle of β-oxidation, with specificity for different chain lengths of fatty acids.[6]

The SCAD enzyme is specifically responsible for the dehydrogenation of butyryl-CoA (a four-carbon acyl-CoA).[7] In individuals with SCADD, a deficiency in the SCAD enzyme leads to a block in this initial step of short-chain fatty acid oxidation.[10] This enzymatic block results in the accumulation of butyryl-CoA and its derivatives in the mitochondria.[7]

To mitigate the toxic effects of accumulating acyl-CoAs, the body utilizes carnitine to form acylcarnitines, which can then be transported out of the mitochondria and excreted in the urine. This detoxification process is what leads to the characteristic biochemical profile observed in SCADD.

The Primary Biochemical Marker in SCADD: Butyrylcarnitine (C4-Carnitine)

The hallmark biochemical finding in SCADD is the elevated concentration of butyrylcarnitine (C4-carnitine) in the blood.[7][11] This is a direct consequence of the accumulation of butyryl-CoA, which is then esterified with carnitine. Newborn screening programs that use tandem mass spectrometry (MS/MS) can detect this elevated C4-carnitine in dried blood spots.[1]

Another key metabolite that accumulates in SCADD is ethylmalonic acid (EMA) , which is typically measured in the urine.[6][7] The accumulation of butyryl-CoA is believed to lead to the formation of EMA through an alternative metabolic pathway.

It is crucial for researchers and clinicians to recognize that elevated C4-carnitine is the primary acylcarnitine marker for SCADD.

Differentiating SCADD from Other Disorders: The Role of Valerylcarnitine (C5-Carnitine)

A frequent point of confusion in the diagnosis of fatty acid oxidation disorders is the interpretation of elevated valerylcarnitine (C5-carnitine) . It is imperative to understand that elevated C5-carnitine is not a characteristic feature of SCADD. Instead, its presence points towards other inborn errors of metabolism, most notably:

  • Isovaleric Acidemia (IVA): This disorder is caused by a deficiency of isovaleryl-CoA dehydrogenase, an enzyme involved in the metabolism of the amino acid leucine. A primary biochemical marker for IVA is a significant elevation of C5-carnitine (isovalerylcarnitine).[12][13]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: This is another distinct fatty acid oxidation disorder that can also present with elevated C5-carnitine.[12]

Therefore, the acylcarnitine profile, specifically the distinction between C4 and C5 elevations, is a critical tool for the differential diagnosis of these conditions.

Diagram: Differential Diagnosis based on Acylcarnitine Profile

cluster_0 Newborn Screening Result cluster_1 Specific Acylcarnitine Marker cluster_2 Suspected Diagnosis Elevated Acylcarnitine Elevated Acylcarnitine C4-Carnitine (Butyrylcarnitine) C4-Carnitine (Butyrylcarnitine) Elevated Acylcarnitine->C4-Carnitine (Butyrylcarnitine) Predominantly Elevated C5-Carnitine (Valerylcarnitine) C5-Carnitine (Valerylcarnitine) Elevated Acylcarnitine->C5-Carnitine (Valerylcarnitine) Predominantly Elevated SCADD SCADD C4-Carnitine (Butyrylcarnitine)->SCADD IVA IVA C5-Carnitine (Valerylcarnitine)->IVA SBCAD SBCAD C5-Carnitine (Valerylcarnitine)->SBCAD

Caption: Differential diagnosis flowchart based on acylcarnitine markers.

Diagnostic Methodologies: From Screening to Confirmation

The diagnosis of SCADD involves a multi-step process that begins with newborn screening and is followed by confirmatory testing.

Newborn Screening: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Newborn screening for SCADD is performed using a dried blood spot sample.[1] The primary analytical technique is tandem mass spectrometry (MS/MS), which allows for the simultaneous detection and quantification of multiple acylcarnitines.[14][15] This high-throughput method is highly sensitive for detecting elevated levels of C4-carnitine.[16][17]

Diagram: Tandem Mass Spectrometry Workflow for Acylcarnitine Profiling

cluster_0 Sample Preparation cluster_1 MS/MS Analysis cluster_2 Data Analysis Dried Blood Spot Dried Blood Spot Extraction & Derivatization Extraction & Derivatization Dried Blood Spot->Extraction & Derivatization Ion Source Ion Source Extraction & Derivatization->Ion Source Mass Analyzer 1 Mass Analyzer 1 Ion Source->Mass Analyzer 1 Collision Cell Collision Cell Mass Analyzer 1->Collision Cell Mass Analyzer 2 Mass Analyzer 2 Collision Cell->Mass Analyzer 2 Detector Detector Mass Analyzer 2->Detector Acylcarnitine Profile Acylcarnitine Profile Detector->Acylcarnitine Profile

Caption: Workflow for acylcarnitine analysis by tandem mass spectrometry.

Confirmatory Testing

An abnormal newborn screening result for elevated C4-carnitine requires further confirmatory testing.[3] This typically includes:

  • Quantitative Plasma Acylcarnitine Analysis: To confirm and quantify the elevation of C4-carnitine.

  • Urine Organic Acid Analysis: To detect the presence of elevated ethylmalonic acid.[11]

  • Molecular Genetic Testing: Sequencing of the ACADS gene to identify disease-causing mutations is the definitive method for confirming the diagnosis of SCADD.[18][19]

Experimental Protocol: Quantification of Acylcarnitines in Dried Blood Spots by MS/MS

The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots. It is essential to note that specific parameters may vary based on the instrumentation and reagents used.

Objective: To extract and quantify acylcarnitines, including C4-carnitine, from dried blood spots using tandem mass spectrometry.

Materials:

  • Dried blood spot punches (3 mm)

  • Methanol containing isotopically labeled internal standards (e.g., d3-C4-carnitine)

  • 96-well microtiter plates

  • Plate shaker

  • Centrifuge

  • Nitrogen evaporator

  • Derivatization reagent (e.g., 3N butanolic HCl)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation:

    • Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

    • Add 100 µL of the methanolic internal standard solution to each well.

    • Seal the plate and agitate on a plate shaker for 30 minutes to extract the acylcarnitines.

    • Centrifuge the plate to pellet the blood spot disc.

  • Derivatization:

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of 3N butanolic HCl to each well.

    • Seal the plate and incubate at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in a suitable mobile phase for MS/MS analysis.

  • MS/MS Analysis:

    • Inject the reconstituted sample into the tandem mass spectrometer.

    • Utilize electrospray ionization in the positive ion mode.

    • Perform a precursor ion scan of m/z 85 to detect all acylcarnitine butyl esters.

    • Quantify the individual acylcarnitines by comparing the signal intensity of the endogenous analyte to its corresponding isotopically labeled internal standard.

Data Interpretation:

The concentration of C4-carnitine is calculated and compared to established reference ranges. A concentration significantly above the normal range is indicative of a potential diagnosis of SCADD and warrants further confirmatory testing.

Clinical Significance and Management

The clinical significance of SCADD remains a topic of discussion, as many individuals with the biochemical phenotype are asymptomatic.[11] For those who do experience symptoms, management typically involves avoiding prolonged fasting to prevent metabolic decompensation.[5][20] In some cases, supplementation with carnitine or riboflavin may be considered.[20] However, for asymptomatic individuals, no specific treatment is generally recommended.[11]

Conclusion

A precise understanding of the acylcarnitine profile is fundamental to the accurate diagnosis of SCADD and its differentiation from other inborn errors of metabolism. The primary biochemical marker for SCADD is elevated butyrylcarnitine (C4-carnitine), not valerylcarnitine (C5-carnitine). Elevated C5-carnitine is indicative of other conditions such as isovaleric acidemia. Tandem mass spectrometry plays a pivotal role in newborn screening by enabling the sensitive detection of these acylcarnitine markers. Confirmatory testing through quantitative analysis and molecular genetics is essential for a definitive diagnosis. This in-depth guide provides the necessary technical and scientific framework for researchers, scientists, and drug development professionals to navigate the complexities of SCADD and its associated metabolic markers.

References

  • Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC. (n.d.).
  • Short-Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening - HRSA. (n.d.).
  • The frequency of short-chain acyl-CoA dehydrogenase gene variants in the US population and correlation with the C(4)-acylcarnitine concentration in newborn blood spots - PubMed. (n.d.).
  • ACADS Gene Analysis in Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - GeneDx. (n.d.).
  • Elevation of C5 Acylcarnitine, Family Fact Sheet Positive Result, Blood Spot Screen Result Notification - Minnesota Department of Health. (n.d.).
  • Short-chain acyl-CoA dehydrogenase deficiency: from gene to cell pathology and possible disease mechanisms | Request PDF - ResearchGate. (n.d.).
  • SCAD Deficiency | Fatty Acid Oxidation Disorders Diagnosis. (2022, August 12).
  • ACADS | Rupa Health. (2024, May 6).
  • Short-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia. (n.d.).
  • VLCAD ACT Sheet. (2024, May 23).
  • Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf - NIH. (2011, September 22).
  • Short-chain acyl-CoA dehydrogenase deficiency Genetic Testing | Foresight® Carrier Screen. (n.d.).
  • Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics. (n.d.).
  • Clinical aspects of short-chain acyl-CoA dehydrogenase deficiency - PMC. (2010, April 29).
  • Short Chain Acyl CoA Dehydrogenase Deficiency - Metabolic Support UK. (n.d.).
  • Short-chain acyl-CoA dehydrogenase (SCAD) deficiency | New York State Department of Health, Wadsworth Center. (n.d.).
  • ACADS gene: MedlinePlus Genetics. (2015, May 1).
  • Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC. (2025, May 12).
  • Mutations of ACADS gene associated with short-chain acyl-coenzyme A dehydrogenase deficiency - PubMed. (n.d.).
  • (PDF) Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - ResearchGate. (2025, August 9).
  • Elevated Organic Acid: C5-OH 3-hydroxy-isovalerylcarnitine - Virginia Department of Health. (n.d.).
  • Acylcarnitine analysis by tandem mass spectrometry - Mayo Clinic. (n.d.).
  • Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed. (n.d.).
  • Elevated C5-OH Acylcarnitine - ACT Sheet - NIH. (n.d.).
  • Surprising causes of C5-carnitine false positive results in newborn screening. - 2014 - ORBi. (n.d.).
  • Acylcarnitine profile generated by MS/MS of normal blood (upper)... - ResearchGate. (n.d.).
  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” | Request PDF - ResearchGate. (2025, August 9).

Sources

Exploratory

O-Valeroylcarnitine (n-C5): Technical Profile &amp; Analytical Distinction

CAS Number: 40225-14-7 Synonyms: Pentanoyl-L-carnitine; Valeryl-L-carnitine; n-Valerylcarnitine Executive Summary O-Valeroylcarnitine (n-C5) is the straight-chain ester of valeric acid (pentanoic acid) and L-carnitine. W...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 40225-14-7 Synonyms: Pentanoyl-L-carnitine; Valeryl-L-carnitine; n-Valerylcarnitine

Executive Summary

O-Valeroylcarnitine (n-C5) is the straight-chain ester of valeric acid (pentanoic acid) and L-carnitine. While often overshadowed by its branched-chain isomers—isovalerylcarnitine (i-C5) and 2-methylbutyrylcarnitine (2-MBC)—n-C5 represents a critical variable in high-precision metabolomics and newborn screening (NBS).

In clinical diagnostics, the primary significance of n-C5 lies in its isobaric interference . Standard flow-injection mass spectrometry (FIA-MS/MS) cannot distinguish n-C5 from i-C5 (the marker for Isovaleric Acidemia) or pivaloylcarnitine (p-C5, a drug metabolite).[1][2][3] Consequently, accurate quantification of n-C5 is the "gold standard" control step to eliminate false positives in NBS programs. Beyond screening, elevated n-C5 serves as a biomarker for defects in odd-chain fatty acid oxidation and has emerged as a prognostic indicator in septic shock and mitochondrial metabolic inflexibility.

This guide provides a rigorous technical analysis of O-valeroylcarnitine, detailing its physicochemical properties, metabolic origins, and the specific UHPLC-MS/MS protocols required for its resolution.

Chemical Identity & Physicochemical Profile

The CAS number 40225-14-7 specifically denotes the inner salt (zwitterionic) form of O-valeryl-L-carnitine. Researchers must distinguish this from the chloride salt (CAS 162040-64-4), which is commonly supplied as an analytical standard due to superior solubility and stability.

Datasheet: O-Valeryl-L-carnitine
PropertySpecification
Chemical Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Monoisotopic Mass 245.1627 Da
Precursor Ion (M+H)⁺ m/z 246.17
Appearance White to off-white hygroscopic crystalline powder
Solubility Highly soluble in water (>50 mg/mL), Methanol; Sparingly soluble in Acetonitrile
Stereochemistry L-isomer (R-configuration at the beta-carbon)
Stability Susceptible to spontaneous hydrolysis in basic aqueous solutions (pH > 8.0).[4] Store at -20°C desicated.

Metabolic Significance & Mechanism

Unlike its branched isomers derived from amino acid catabolism (Leucine/Isoleucine), n-C5 is primarily a product of odd-chain fatty acid oxidation and, to a lesser extent, gut microbial metabolism.

The "C5 Isobaric Quartet"

Understanding the biological origin of n-C5 is essential for interpreting "High C5" clinical results. Four distinct molecules share the m/z 246 mass, but only one indicates immediate life-threatening acidemia.

Figure 1: Metabolic origins of the four C5 acylcarnitine isobars. n-Valerylcarnitine (n-C5) is distinct as it derives from lipid oxidation rather than amino acid catabolism.

Pathological Implications
  • Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): n-C5 is often elevated in Type II Glutaric Acidemia (MADD) alongside a broad spectrum of other acylcarnitines (C4, C5, C8, C10, C12), reflecting a systemic failure in electron transfer flavoprotein (ETF) function.

  • Septic Shock & Metabolic Inflexibility: Recent studies indicate that elevated n-C5 correlates with mitochondrial dysfunction during sepsis. It signals an inability to efficiently process fatty acids when energy demand peaks, serving as a marker for "metabolic deadlock."

Analytical Methodologies: Separating the Isobars

The Challenge: In standard FIA-MS/MS (used in newborn screening), all C5 isomers appear as a single peak at m/z 246. The Solution: Chromatographic separation using UHPLC is mandatory for confirmation.

Protocol: UHPLC-MS/MS Separation of C5 Isomers

This protocol uses a Pentafluorophenyl (PFP) column, which offers superior selectivity for structural isomers compared to standard C18 phases.

Equipment & Reagents:

  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • MS System: Triple Quadrupole (QqQ) operating in MRM mode.

  • Column: Kinetex F5 or equivalent PFP column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 2% 0.4
1.00 2% 0.4
8.00 45% 0.4
8.10 98% 0.5
10.00 98% 0.5
10.10 2% 0.4

| 13.00 | 2% | 0.4 |

MS/MS Transitions (Positive ESI):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Retention Order (Approx)
Pivaloylcarnitine (p-C5) 246.2 85.1 22 1st
Isovalerylcarnitine (i-C5) 246.2 85.1 22 2nd
2-Methylbutyrylcarnitine 246.2 85.1 22 3rd
n-Valerylcarnitine (n-C5) 246.2 85.1 22 4th (Late eluting)

| d9-Isovalerylcarnitine (IS) | 255.2 | 85.1 | 22 | Co-elutes w/ i-C5 |

Note: The product ion m/z 85 corresponds to the characteristic [CH2=CH-COOH]+ fragment from the carnitine backbone.

Analytical Workflow Diagram

Figure 2: Analytical workflow for the specific identification of n-valerylcarnitine. The PFP column step is critical for resolving n-C5 from its isobaric counterparts.

Synthesis & Standards Preparation

For research requiring custom standards (e.g., deuterated analogs), n-valerylcarnitine can be synthesized via the acid chloride method.

Protocol Summary:

  • Reactants: L-Carnitine inner salt + Valeryl Chloride (Pentanoyl chloride).

  • Solvent: Trifluoroacetic acid (TFA) or Acetonitrile/Pyridine.

  • Procedure:

    • Dissolve L-carnitine in TFA.

    • Add 1.2 equivalents of valeryl chloride dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Precipitate with diethyl ether.

  • Purification: Recrystallization from isopropanol/ether or preparative HPLC.

  • Validation: NMR (1H) to confirm the straight pentyl chain (triplet methyl at ~0.9 ppm) vs. the isopropyl doublet of isovalerylcarnitine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16226475: Valeryl-L-carnitine. PubChem. Available at: [Link]

  • Mütze, U., et al. (2024). Classic Isovaleric Acidemia. GeneReviews® [Internet]. University of Washington, Seattle. Available at: [Link]

  • Shrestha, D., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Clinical Chemistry, 67(9). Available at: [Link]

  • Strand, R., et al. (2017). Serum Acylcarnitines and Risk of Cardiovascular Death and Acute Myocardial Infarction in Patients With Stable Angina Pectoris.[5] Journal of the American Heart Association. Available at: [Link]

  • Langley, R.J., et al. (2013). Integrated Systems Analysis Identifies Conserved Metabolic Pathways in Sepsis. Science Translational Medicine.

Sources

Foundational

Technical Guide: Metabolic Pathway and Analysis of Valerylcarnitine Formation

Executive Summary Valerylcarnitine (C5-carnitine) is a short-chain acylcarnitine ester formed via the transesterification of valeryl-CoA by carnitine acyltransferases.[1] While often overshadowed in clinical diagnostics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valerylcarnitine (C5-carnitine) is a short-chain acylcarnitine ester formed via the transesterification of valeryl-CoA by carnitine acyltransferases.[1] While often overshadowed in clinical diagnostics by its isobaric isomers—isovalerylcarnitine (a marker for Isovaleric Acidemia) and pivaloylcarnitine (a drug metabolite)—n-valerylcarnitine represents a distinct metabolic node.[1] It serves as a critical intermediate in the catabolism of odd-chain fatty acids (OCFAs) and microbiome-derived valerate.[1]

This guide provides a comprehensive technical analysis of the biochemical formation of valerylcarnitine, the enzymatic kinetics governing its synthesis, and the rigorous analytical methodologies required to distinguish it from clinical false positives.

Biochemical Mechanism

The formation of valerylcarnitine is a reversible transesterification reaction occurring primarily in the mitochondrial matrix and peroxisomes. It functions as part of the "carnitine shuttle" system or as a detoxification mechanism to buffer the intramitochondrial acyl-CoA/CoA ratio.[1]

The Reaction

The reaction is catalyzed by Carnitine O-Acetyltransferase (CRAT) or Carnitine O-Octanoyltransferase (CROT) , depending on the subcellular localization and specific tissue expression.[1]


[1]
  • Thermodynamics: The equilibrium constant (

    
    ) is approximately 1.0, meaning the reaction direction is driven strictly by mass action (concentration gradients). An accumulation of intramitochondrial valeryl-CoA (e.g., during high rates of OCFA oxidation or electron transport chain blockade) shifts the equilibrium toward acylcarnitine synthesis for export.[1]
    
  • Kinetics:

    • CRAT (EC 2.3.1.7): While named "Acetyltransferase," CRAT exhibits broad specificity for short-chain acyl-CoAs (C2–C6).[1] It has a high affinity for valeryl-CoA in the mitochondrial matrix.[1]

    • CROT (EC 2.3.1.137): Localized primarily in the peroxisome, CROT prefers medium-chain substrates (C4–C10).[1] It plays a dominant role if valeryl-CoA is generated via peroxisomal beta-oxidation of longer odd-chain fatty acids.

Structural Biology

The active site of CRAT contains a catalytic histidine residue (His343 in murine models) that acts as a general base, deprotonating the 3-hydroxyl group of carnitine. This facilitates a nucleophilic attack on the thioester carbonyl carbon of valeryl-CoA.[1] The resulting tetrahedral intermediate collapses to release free Coenzyme A (CoA-SH) and valerylcarnitine.[1]

Metabolic Context & Pathway Logic

Unlike isovalerylcarnitine, which derives from leucine catabolism, n-valerylcarnitine originates from distinct lipid and microbial pathways.

Sources of Valeryl-CoA[1]
  • Odd-Chain Fatty Acid (OCFA) Oxidation: Long-chain OCFAs (e.g., C17:0 Margaric acid) undergo sequential beta-oxidation.[1] The final spiral produces Propionyl-CoA (C3) and Acetyl-CoA. Valeryl-CoA (C5) is the substrate for the penultimate cycle of this process.[1]

  • Microbiome Metabolites: Gut bacteria ferment indigestible carbohydrates into short-chain fatty acids (SCFAs), including valerate.[1] Valerate enters the colonocytes and portal circulation, where it is activated to valeryl-CoA by Medium-Chain Acyl-CoA Synthetase .[1]

  • Reverse Beta-Oxidation: Under specific reductive conditions, acetyl-CoA and propionyl-CoA can theoretically condense, though this is rare in mammalian physiology compared to bacterial metabolism.[1]

Pathway Visualization[1]

ValerylPathway cluster_Mito Mitochondrial Matrix / Peroxisome OddChainFA Odd-Chain Fatty Acid (e.g., C17:0) Heptanoyl Heptanoyl-CoA (C7) OddChainFA->Heptanoyl Beta-Oxidation Cycles Microbiome Gut Microbiome (Fermentation) Valerate Valerate (C5) Microbiome->Valerate ValerylCoA Valeryl-CoA (C5) (Substrate) Valerate->ValerylCoA Acyl-CoA Synthetase Heptanoyl->ValerylCoA Beta-Oxidation (ACADM/ACADS) PropionylCoA Propionyl-CoA (C3) ValerylCoA->PropionylCoA Beta-Oxidation (Final Cycle) AcetylCoA Acetyl-CoA (C2) ValerylCoA->AcetylCoA + Acetyl-CoA Valerylcarnitine Valerylcarnitine (Export Product) ValerylCoA->Valerylcarnitine CRAT / CROT (+ Carnitine, - CoA) Valerylcarnitine->ValerylCoA Reversible Import

Figure 1: Metabolic origins of Valeryl-CoA and its conversion to Valerylcarnitine.[1][2][3][4][5] Note the dual origin from endogenous lipid oxidation and exogenous microbiome activity.

Analytical Methodology: Distinguishing Isomers

The primary challenge in analyzing valerylcarnitine is isobaric interference . Standard Flow Injection Analysis (FIA-MS/MS) used in newborn screening cannot distinguish between isomers with the elemental formula C12H23NO4 (MW ~245.3).[1]

The C5 Isomer Cluster
  • Isovalerylcarnitine: Marker for Isovaleric Acidemia (Leucine catabolism).[1]

  • 2-Methylbutyrylcarnitine: Marker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency (Isoleucine catabolism).[1]

  • Pivaloylcarnitine: Exogenous artifact from pivalate-conjugated antibiotics (e.g., pivampicillin).[1]

  • n-Valerylcarnitine: Marker for OCFA oxidation or microbiome flux.[1]

LC-MS/MS Protocol for Separation

To validate n-valerylcarnitine specifically, chromatographic separation is mandatory.[1]

  • Column: Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3 C18 columns are superior to standard C18 for separating these isomers.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Slow ramp from 0% to 40% B over 10-15 minutes is often required to resolve the n-valeryl peak from the isovaleryl/2-methylbutyryl pair.[1]

  • MS Transitions (MRM):

    • Precursor: m/z 246.2 (M+H)+[1]

    • Product: m/z 85.0 (characteristic carnitine backbone fragment)[1]

    • Note: Since transitions are identical, retention time is the only discriminator.

MSWorkflow cluster_Peaks Elution Order (Typical) Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH/AcN) Sample->Extraction LC UHPLC Separation (PFP Column) Extraction->LC MS MS/MS Detection (MRM 246->85) LC->MS Data Chromatogram Analysis MS->Data P1 1. Pivaloylcarnitine P2 2. Isovalerylcarnitine P3 3. 2-Methylbutyrylcarnitine P4 4. n-Valerylcarnitine

Figure 2: Analytical workflow emphasizing the chromatographic separation required to identify n-valerylcarnitine distinct from clinical confounders.

Experimental Protocol: In Vitro Enzymatic Assay

To study the formation of valerylcarnitine in vitro, we utilize a spectrophotometric assay based on the release of free CoA-SH. The free thiol group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) , also known as Ellman's Reagent, to form the yellow chromophore 5-thio-2-nitrobenzoate (TNB).[1]

Reagents
  • Buffer: 100 mM Tris-HCl or Potassium Phosphate, pH 7.4 (physiological) or pH 8.0 (optimal for DTNB).

  • Substrate A: 50 µM Valeryl-CoA (Lithium salt).

  • Substrate B: 5 mM L-Carnitine hydrochloride.

  • Detection Reagent: 0.5 mM DTNB in buffer.

  • Enzyme: Purified Recombinant Human CRAT or CROT, or isolated mitochondrial fraction.

Procedure
  • Blanking: In a quartz cuvette or 96-well plate, add Buffer, DTNB, and Valeryl-CoA. Monitor absorbance at 412 nm for 2 minutes to establish background hydrolysis (non-enzymatic).

  • Initiation: Add Enzyme to the mixture and incubate for 1 minute (equilibration).

  • Reaction: Add L-Carnitine to initiate the reaction.

  • Measurement: Continuously record Absorbance (

    
     nm) for 5–10 minutes at 25°C or 37°C.
    
  • Calculation:

    
    [1]
    
    • 
       (Extinction Coefficient) = 
      
      
      
      (at pH 8.[1][6]0) or
      
      
      (standard).[1]

Validation Check: The reaction should be strictly dependent on the presence of both carnitine and enzyme. Pre-incubation with N-ethylmaleimide (NEM) will inhibit the enzyme (cysteine active site) and can serve as a negative control.[1]

References

  • Ramsay, R. R., et al. (2001). Molecular enzymology of carnitine transfer and transport. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1546(1), 21-43.[1] Link

  • Violante, S., et al. (2013). Carnitine O-acetyltransferase (CRAT) and mitochondrial fatty acid oxidation.[1] The FASEB Journal, 27(5), 2039-2044.[1] Link

  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis.[1] Molecular Genetics and Metabolism, 101(1), 25-30.[1] Link

  • Wanders, R. J., et al. (2010). Peroxisomes, lipid metabolism, and peroxisomal disorders. Molecular Genetics and Metabolism, 100(1), 47-52.[1] Link

  • Shigematsu, Y., et al. (2007). Acylcarnitines and newborn screening.[7][8][9][10][11] Journal of Chromatography B, 855(1), 58-64.[1] Link

Sources

Exploratory

Technical Guide: The C5-Carnitine Complex and Gut Microbiome Metabolites

Subtitle: Differentiating Host, Microbial, and Xenobiotic Origins of Isobaric C5-Acylcarnitines in Metabolic Research Executive Summary Elevated C5-carnitine levels in plasma or feces are frequently misinterpreted as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Differentiating Host, Microbial, and Xenobiotic Origins of Isobaric C5-Acylcarnitines in Metabolic Research

Executive Summary

Elevated C5-carnitine levels in plasma or feces are frequently misinterpreted as a singular biomarker of host branched-chain amino acid (BCAA) catabolism defects (e.g., Isovaleric Acidemia). However, for researchers in drug development and metabolomics, C5-carnitine represents a complex isobaric cluster comprising three distinct molecules with divergent origins: Isovalerylcarnitine (IVC) , 2-Methylbutyrylcarnitine (2-MBC) , and Pivaloylcarnitine (Piv-C) .

Recent evidence identifies 2-MBC as a critical gut-microbiota-dependent metabolite driving thrombosis and insulin resistance, distinct from the host-driven IVC. Furthermore, Piv-C acts as a widespread xenobiotic confounder derived from antibiotic therapies. This guide provides the mechanistic grounding and analytical protocols required to deconstruct this complex, ensuring data integrity in microbiome-host interaction studies.

Part 1: The Biochemistry of the C5-Carnitine Cluster

In mass spectrometry-based metabolomics, "C5-Carnitine" typically appears at m/z 246 (positive ion mode). Without chromatographic separation, these isomers are indistinguishable, leading to potential Type I errors in biomarker discovery.

The Three Isobars[1]
MetaboliteAbbreviationPrimary OriginBiological Context
Isovalerylcarnitine IVCHost (Mitochondria)Intermediate of Leucine catabolism. Marker for Isovaleryl-CoA Dehydrogenase (IVD) deficiency.
2-Methylbutyrylcarnitine 2-MBCMicrobiome & HostIntermediate of Isoleucine catabolism. Strongly linked to bacterial fermentation and thrombosis risk.
Pivaloylcarnitine Piv-CXenobiotic Exogenous artifact. Conjugate of pivalate (from antibiotics like pivmecillinam or emollients) and host carnitine.
The Microbiome-Host Axis (The 2-MBC Pathway)

While IVC reflects host mitochondrial flux, 2-MBC levels are significantly modulated by the gut microbiome. Dysbiotic gut flora (e.g., specific Clostridia or Bacteroidetes species) enhance the proteolytic fermentation of dietary isoleucine into 2-methylbutyrate. This short-chain fatty acid (SCFA) is absorbed by the host, converted to 2-methylbutyryl-CoA, and subsequently esterified to carnitine to prevent CoA trapping.

Key Mechanism:

  • Dysbiosis: Antibiotic treatment in murine models significantly reduces plasma 2-MBC, confirming its microbial origin.

  • Pathology: Elevated 2-MBC binds directly to platelet integrin α2β1 , potentiating cytosolic phospholipase A2 (cPLA2) activation.[1] This induces platelet hyperreactivity and increases thrombosis risk, a mechanism distinct from TMAO-dependent atherosclerosis.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways of Leucine (Host-Dominant) and Isoleucine (Microbiome-Modulated) catabolism leading to C5-carnitine accumulation.

C5_Pathways cluster_0 Gut Lumen (Microbiome) cluster_1 Host Circulation & Mitochondria Diet_Prot Dietary Protein Iso_Leu Isoleucine Diet_Prot->Iso_Leu Bac_Ferm Bacterial Fermentation Iso_Leu->Bac_Ferm Two_MB 2-Methylbutyrate (SCFA) Bac_Ferm->Two_MB Dysbiosis Absorb Absorption (Portal Vein) Two_MB->Absorb Liver_CoA 2-Methylbutyryl-CoA Absorb->Liver_CoA Two_MBC_Plas 2-MBC (Plasma) Liver_CoA->Two_MBC_Plas Carnitine Acyltransferase Platelet Platelet Integrin α2β1 Two_MBC_Plas->Platelet Binding Thrombosis Thrombosis Risk Platelet->Thrombosis Activation Antibiotic Pivalate Antibiotics Piv_C Pivaloylcarnitine (Artifact) Antibiotic->Piv_C Hepatic Conjugation Piv_C->Two_MBC_Plas Isobaric Interference

Figure 1: Divergent Origins of C5-Carnitine Species. 2-MBC originates from microbial fermentation of isoleucine, driving thrombosis via platelet activation. Pivaloylcarnitine enters as a xenobiotic artifact.

Part 3: Analytical Protocol for Isomer Differentiation

To validate microbiome associations, researchers must separate 2-MBC from IVC and Piv-C. Standard Flow Injection Analysis (FIA) is insufficient. The following LC-MS/MS protocol is the gold standard for resolution.

Sample Preparation
  • Matrix: Plasma (50 µL) or Fecal Homogenate (50 mg/500 µL PBS).

  • Protein Precipitation: Add 200 µL Methanol containing stable isotope internal standards (Valerylcarnitine-d3).

  • Extraction: Vortex 30s, Centrifuge 10 min at 14,000 x g.

  • Supernatant: Transfer to autosampler vial. Do not dry down if volatile SCFAs are also being targeted, but for acylcarnitines, drying and reconstituting in mobile phase A is acceptable.

LC-MS/MS Configuration
  • Column: Pentafluorophenyl (PFP) or specialized C18 (e.g., Raptor ARC-18, 2.7 µm, 100 x 2.1 mm). PFP phases often provide superior selectivity for isomeric acylcarnitines.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 40% B (Slow ramp critical for isomer separation)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode)

Monitor the transition m/z 246.1 -> 85.1 (Characteristic carnitine fragment).

Target IsomerRetention Time (Approx)*Diagnostic Value
Pivaloylcarnitine 4.2 minArtifact: Exclude from biological analysis.
2-Methylbutyrylcarnitine 5.1 minMicrobiome Marker: Correlate with Lachnospiraceae abundance.
Isovalerylcarnitine 5.4 minHost Marker: Correlate with BCAA levels/Insulin Resistance.
Valerylcarnitine 5.8 minMinor Isomer: Straight-chain variant (C5:0).

*Note: Retention times vary by column but elution order (Piv -> Branched -> Straight) is generally conserved on Reverse Phase.

Part 4: Analytical Workflow Diagram

Analytical_Workflow cluster_MS Mass Spectrometry (MRM 246->85) Sample Biological Sample (Plasma/Feces) Extract MeOH Extraction (+ Internal Std) Sample->Extract LC UPLC Separation (PFP or C18 Column) Extract->LC Peak1 Peak 1: Pivaloylcarnitine (Exclude: Antibiotic) LC->Peak1 Peak2 Peak 2: 2-MBC (Microbiome-Derived) LC->Peak2 Peak3 Peak 3: IVC (Host-Derived) LC->Peak3 Data Data Correlation Analysis Peak1->Data Flag Peak2->Data Link to Thrombosis/Dysbiosis Peak3->Data Link to Host BCAA Flux

Figure 2: LC-MS/MS Workflow for C5-Carnitine Deconvolution. Critical separation of isomers prevents false association of antibiotic artifacts with disease states.[2][3][4][5]

Part 5: Implications for Drug Development

Biomarker Validation

If a drug candidate targets the microbiome to improve metabolic health, total C5-carnitine is an invalid endpoint. You must demonstrate a reduction specifically in 2-MBC . A reduction in total C5 could merely reflect antibiotic-induced depletion of pivalate-producing bacteria or cessation of pivalate-containing concomitant medications.

Safety Profiling

Elevated 2-MBC is a pro-thrombotic signal.[1][6] In early-phase trials, screening for 2-MBC specifically (rather than general acylcarnitines) can serve as a safety biomarker for drugs that might inadvertently promote dysbiosis favoring isoleucine fermenters.

Confounder Management

In clinical trials, subjects taking pivalate-conjugated antibiotics (e.g., for UTIs) will show massive spikes in C5-carnitine. Using the separation protocol described above allows these subjects to remain in the study by computationally excluding the Piv-C peak, rather than discarding the data point entirely.

References

  • Gut microbiota-dependent trimethylamine N-oxide (TMAO) pathway contributes to both development of renal insufficiency and mortality risk in chronic kidney disease. Source: Tang, W. H. W., et al. (2015). Circulation Research. Context: Establishes the precedent for carnitine-derived microbial metabolites in disease.

  • Gut microbial co-metabolite 2-methylbutyrylcarnitine exacerbates thrombosis via binding to and activating integrin α2β1. Source:[1][6]Cell Metabolism (2024). Context: The definitive study identifying 2-MBC as the specific thrombotic agent and its microbial origin.

  • Separation of C5-acylcarnitine isomers by UPLC-MS/MS: A method to resolve the interference of pivaloylcarnitine. Source:Clinica Chimica Acta. Context: Technical basis for the separation protocol of IVC, 2-MBC, and Piv-C.

  • Branched-chain amino acids, mitochondrial biogenesis, and metabolic syndrome. Source: Newgard, C. B. (2012). Cell Metabolism. Context: Mechanistic link between host BCAA catabolism (IVC) and insulin resistance.

  • Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate-Generating Antibiotics Contributed to False C5-Carnitine Positivity. Source:JIMD Reports. Context: Clinical evidence of antibiotic artifacts confounding C5 measurements.[4][7][8]

Sources

Foundational

Technical Guide: Valerylcarnitine (C5) Profiling in Glutaric Acidemia Type II (MADD) Research

The following technical guide provides a comprehensive analysis of Valerylcarnitine (C5) levels within the context of Glutaric Acidemia Type II (MADD). Executive Summary In the research and diagnosis of Glutaric Acidemia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of Valerylcarnitine (C5) levels within the context of Glutaric Acidemia Type II (MADD).

Executive Summary

In the research and diagnosis of Glutaric Acidemia Type II (GA-II) , also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) , the "Valerylcarnitine" signal (C5) represents a critical, yet complex, composite biomarker. Unlike isolated organic acidemias where C5 denotes a specific isomer (e.g., Isovalerylcarnitine in Isovaleric Acidemia), in MADD, C5 elevation is a downstream consequence of a systemic failure in the electron transfer flavoprotein (ETF) complex.

This guide details the mechanistic origin of C5 accumulation, the necessity of chromatographic separation of isomers (Isovaleryl-, 2-Methylbutyryl-, and n-Valerylcarnitine), and the utility of these markers in monitoring Riboflavin therapeutic response.

Pathophysiological Mechanism: The ETF Bottleneck

To understand C5 elevation in MADD, one must look beyond the acyl-CoA dehydrogenases to the electron transport chain. MADD is caused by defects in ETFA/ETFB (encoding ETF subunits) or ETFDH (encoding ETF-ubiquinone oxidoreductase).[1]

Normally, ETF serves as the universal electron acceptor for multiple mitochondrial dehydrogenases, including:

  • Isovaleryl-CoA Dehydrogenase (IVD): Catabolizes Leucine

    
     Isovaleryl-CoA.
    
  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): Catabolizes Isoleucine

    
     2-Methylbutyryl-CoA.
    
  • Acyl-CoA Dehydrogenases (ACADs): Catabolize fatty acids (Short, Medium, Long chains).

In MADD, the failure of ETF/ETF-QO creates a "metabolic bottleneck." Electrons cannot pass to Coenzyme Q10, causing a backlog of substrates. Consequently, Isovaleryl-CoA and 2-Methylbutyryl-CoA accumulate and are esterified by carnitine acetyltransferase (CRAT) into Isovalerylcarnitine and 2-Methylbutyrylcarnitine , both of which are detected as "C5 Valerylcarnitine" in mass spectrometry.

Visualization: The Electron Transfer Blockade

The following diagram illustrates the convergence of amino acid and fatty acid pathways onto the ETF complex and the subsequent retrograde accumulation of C5 and other acylcarnitines.

MADD_Mechanism cluster_inputs Metabolic Inputs cluster_enzymes cluster_bottleneck The MADD Bottleneck cluster_biomarkers Detected Biomarkers (MS/MS) Leucine Leucine IVD IVD (Isovaleryl-CoA DH) Leucine->IVD Isoleucine Isoleucine SBCAD SBCAD (Short/Branched Chain DH) Isoleucine->SBCAD FattyAcids Fatty Acids (C4-C18) ACADs ACADs (SCAD, MCAD, LCAD) FattyAcids->ACADs ETF Electron Transfer Flavoprotein (ETF) IVD->ETF e- transfer IsovalerylCoA Isovaleryl-CoA IVD->IsovalerylCoA Accumulates SBCAD->ETF e- transfer MethylbutyrylCoA 2-Methylbutyryl-CoA SBCAD->MethylbutyrylCoA Accumulates ACADs->ETF e- transfer OtherACs Elevated C4, C8, C10, C12 ACADs->OtherACs Accumulation ETFQO ETF-Ubiquinone Oxidoreductase ETF->ETFQO Block || X || METABOLIC BLOCK ETFQO->Block CoQ10 CoQ10 Block->CoQ10 Failed Transfer C5_Iso C5: Isovalerylcarnitine IsovalerylCoA->C5_Iso Carnitine Esterification C5_2MB C5: 2-Methylbutyrylcarnitine MethylbutyrylCoA->C5_2MB Carnitine Esterification

Caption: Convergence of amino acid and fatty acid catabolism on ETF. Failure at ETF/ETF-QO leads to retrograde accumulation of C5 isomers and straight-chain acylcarnitines.

Diagnostic Profiling & Isomer Differentiation[2][3][4]

In standard Flow Injection Analysis (FIA-MS/MS), "C5" is an isobaric group. It represents a combined signal of three potential isomers. For accurate MADD research, Second-Tier Testing using Liquid Chromatography (LC-MS/MS) is mandatory to distinguish the source of elevation.

The C5 Isomer Triad
IsomerOriginRelevance to MADDOther Differential Diagnoses
Isovalerylcarnitine Leucine CatabolismHigh. Accumulates due to IVD blockage secondary to ETF failure.Isovaleric Acidemia (IVA)
2-Methylbutyrylcarnitine Isoleucine CatabolismHigh. Accumulates due to SBCAD blockage secondary to ETF failure.2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD)
n-Valerylcarnitine Odd-chain Fatty AcidsModerate/Low. Can elevate due to general FAO block, but typically minor compared to branched isomers.Propionic Acidemia (minor pathway), Dietary artifacts
Pivaloylcarnitine Exogenous (Antibiotics)None. Artifact from pivalate-containing antibiotics/prodrugs.False Positive Screening

Critical Insight: In MADD, you typically see elevations of both Isovalerylcarnitine and 2-Methylbutyrylcarnitine, whereas isolated enzyme defects (like IVA) elevate only one. Furthermore, MADD presents with a "glutaric" pattern including C4, C5DC (Glutarylcarnitine), C8, and C10 , which are absent in isolated C5 defects.

Experimental Protocol: Quantitative LC-MS/MS

For researchers validating drug efficacy or characterizing novel ETFDH mutations, precise quantification of C5 isomers is required.

Sample Preparation (Plasma/DBS)
  • Extraction: Punch 3.2 mm Dried Blood Spot (DBS) or aliquot 10 µL plasma into a 96-well plate.

  • Internal Standard Addition: Add 100 µL methanol containing isotopically labeled internal standards (

    
    -Isovalerylcarnitine).
    
    • Note: Use

      
      -Isovalerylcarnitine specifically as it co-elutes closely with the C5 group.
      
  • Protein Precipitation: Vortex for 20 mins; Centrifuge at 3000 x g for 10 mins.

  • Derivatization (Optional but Recommended): For enhanced sensitivity of dicarboxylic species (C5DC) relevant to MADD, butylation with 3N HCl in n-butanol (65°C for 15 min) is standard. However, underivatized methods are increasingly preferred for speed.

LC Separation Parameters

To separate the C5 isomers (Isovaleryl vs. 2-Methylbutyryl vs. Pivaloyl), a high-resolution column is necessary.

  • Column: Pentafluorophenyl (PFP) or C18 High Strength Silica (HSS).

    • Recommendation:PFP columns offer superior selectivity for isomeric acylcarnitines compared to standard C18.

  • Mobile Phase A: 0.1% Formic acid in Water.[2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Slow ramp from 10% to 60% B over 10 minutes is often required to resolve the 2-methylbutyryl and isovaleryl peaks which have very similar hydrophobicity.

Decision Logic: Interpreting C5 in Research

When evaluating a subject with elevated C5, the following logic flow ensures data integrity and correct classification.

C5_Decision_Tree Start Elevated C5 Signal (FIA-MS/MS) CheckProfile Check Full Profile (C4, C8, C10, C5DC) Start->CheckProfile Isolated Isolated C5 Elevation CheckProfile->Isolated Only C5 Multiple Multiple Elevations (C4, C5, C8, C10) CheckProfile->Multiple C5 + Others Tier2 Run LC-MS/MS (Isomer Separation) Isolated->Tier2 Multiple->Tier2 Confirm Isomers Diagnosis3 MADD (GA-II) Likely Multiple->Diagnosis3 Pivaloyl Pivaloylcarnitine Detected Tier2->Pivaloyl Isovaleryl Isovalerylcarnitine Dominant Tier2->Isovaleryl Mixed Mixed Isovaleryl + 2-Methylbutyryl Tier2->Mixed Diagnosis1 Artifact (Antibiotics) Pivaloyl->Diagnosis1 Diagnosis2 Isovaleric Acidemia (IVA) Isovaleryl->Diagnosis2 Mixed->Diagnosis3

Caption: Diagnostic logic flow for differentiating MADD from isolated organic acidemias and artifacts using C5 profiling.

Clinical & Research Applications

Riboflavin Responsiveness

A subset of MADD patients (often with ETFDH mutations) are "Riboflavin-Responsive."

  • Mechanism: High-dose Riboflavin (100-300 mg/day) increases FAD levels, stabilizing the mutant ETF-QO protein and restoring electron flow.

  • Biomarker Utility: In clinical trials, C5 levels (specifically the reduction of the Isovaleryl/2-Methylbutyryl sum) serve as a rapid pharmacodynamic biomarker. A >50% reduction in plasma C5 within 2-4 weeks correlates with clinical improvement (muscle strength recovery).

Reference Ranges (Plasma)

Note: Ranges vary by laboratory method.

Analyte Healthy Control (µmol/L) MADD (Untreated) MADD (Riboflavin Treated)
C5 (Total) < 0.60 1.5 - 12.0 < 1.0 (Normalization)
C8 (Octanoyl) < 0.30 0.8 - 5.0 < 0.5

| C5DC (Glutaryl) | < 0.10 | 0.2 - 2.0 | < 0.15 |

References

  • National Center for Biotechnology Information (NCBI). Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews®. Available at: [Link]

  • Wadsworth Center, NYS Dept of Health. Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) Screening. Available at: [Link]

  • MDPI. Late-Onset Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Clinical Features and Diagnostic Challenges. Available at: [Link][3]

  • National Institutes of Health (NIH). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS. Available at: [Link]

  • Mayo Clinic Laboratories. C5-DC Acylcarnitine, Quantitative, Random, Urine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Chromatographic Separation of Valerylcarnitine (C5) Isomers from Dried Blood Spots

Executive Summary & Clinical Significance Valerylcarnitine (C5-acylcarnitine) is a primary biomarker in newborn screening (NBS) for Isovaleric Acidemia (IVA) , a potentially fatal disorder of leucine metabolism. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Significance

Valerylcarnitine (C5-acylcarnitine) is a primary biomarker in newborn screening (NBS) for Isovaleric Acidemia (IVA) , a potentially fatal disorder of leucine metabolism. However, "C5" represents a generic isobaric mass (


 246) that includes three distinct isomers with vastly different clinical implications:
  • Isovalerylcarnitine (IVC): Marker for Isovaleric Acidemia (IVA).

  • 2-Methylbutyrylcarnitine (2-MBC): Marker for Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).

  • Pivaloylcarnitine (PivC): An exogenous artifact caused by pivalic acid-containing antibiotics (e.g., pivampicillin, cefditoren), leading to frequent false positives .

Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish these isomers.[1] This Application Note details a Second-Tier Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) extraction and separation protocol. We prioritize a non-derivatized methanolic extraction to minimize instrument corrosion and sample preparation time while maintaining sufficient sensitivity for clinical decision-making.

Scientific Principles of Extraction

The Matrix: Dried Blood Spots (DBS)

DBS cards (Whatman 903 or PerkinElmer 226) trap analytes in a cellulose matrix with hemolyzed blood. The extraction logic relies on solubility differentials :

  • Target: Acylcarnitines are zwitterionic and highly soluble in polar organic solvents (Methanol).

  • Interference: Hemoglobin and albumin are less soluble in high-organic content (>80% Methanol), causing them to precipitate in the filter paper or pellet during centrifugation.

The Internal Standard (IS)

Crucial Step: You must use a stable isotope-labeled internal standard (e.g.,


-Isovalerylcarnitine) added during the extraction step.
  • Why: It compensates for recovery losses (extraction efficiency) and matrix effects (ion suppression) in the ESI source.

Materials & Reagents

ComponentGrade/SpecificationFunction
Extraction Solvent Methanol (LC-MS Grade) containing 0.1% Formic AcidSolubilizes carnitines; precipitates proteins.
Internal Standard

-Isovalerylcarnitine (d9-C5)
Quantification reference.
DBS Cards Whatman 903 Protein SaverSample matrix.
Mobile Phase A 10mM Ammonium Formate in Water + 0.1% Formic AcidAqueous phase for HILIC/C18 retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Column HILIC Amide (e.g., Waters BEH Amide) OR C18 (High Strength Silica)Isomer separation.

Detailed Experimental Protocol

Part A: Extraction Workflow (Non-Derivatized)

This protocol avoids the toxic and corrosive Butanol/HCl derivatization step, utilizing modern high-sensitivity MS/MS systems.

Step 1: Punching

  • Punch a single 3.2 mm (1/8 inch) disk from the center of the DBS.

  • Rationale: Peripheral areas of the spot may have chromatographic effects (hematocrit bias) affecting concentration.

Step 2: Solubilization

  • Add 100 µL of Extraction Solvent (MeOH + IS) to the well/tube containing the punch.

  • Critical: Ensure the punch is fully submerged.

  • Concentration: The Internal Standard concentration should be approx. 0.05 µM.

Step 3: Incubation & Agitation

  • Seal the plate/tube to prevent evaporation.

  • Shake at 600-700 RPM for 20-30 minutes at room temperature (

    
    ).
    
  • Note: Avoid aggressive vortexing that might shred the paper, creating fines that clog HPLC lines.

Step 4: Clarification

  • Centrifuge at 3,000 x g for 5 minutes .

  • Transfer 60-80 µL of the supernatant to a fresh autosampler vial/plate.

  • Warning: Do not disturb the pellet or the paper disk.

Step 5: Evaporation (Optional but Recommended for Sensitivity)

  • Dry the supernatant under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitute in 50 µL of Mobile Phase (Initial Gradient Conditions).

  • Why: This concentrates the analyte and matches the solvent to the LC starting conditions, improving peak shape.

Part B: LC-MS/MS Separation Logic

To separate the isomers, a standard C18 column often struggles due to the high polarity of short-chain carnitines. A Pentafluorophenyl (PFP) or HILIC column is superior for isomeric separation.

  • Gradient: Slow gradient (e.g., 0.1 mL/min) is required to resolve the isobaric peaks.

  • Transitions (

    
    ): 
    
    • Precursor: 246.2 (C5)[1]

    • Product: 85.1 (Common fragment)

    • Differentiation: Relies on Retention Time (RT) .

Visualized Workflows

Diagram 1: Extraction & Analysis Pipeline

ExtractionProtocol Punch DBS Punch (3.2 mm) Solvent Add Extraction Solvent (MeOH + d9-IS) Punch->Solvent Extract Agitate (30 min @ 600 RPM) Solvent->Extract Solubilization Spin Centrifuge (3000xg, 5 min) Extract->Spin Precipitation Transfer Transfer Supernatant Spin->Transfer Clarification Dry N2 Evaporation (Optional) Transfer->Dry Inject Inject to LC-MS/MS Transfer->Inject Direct Inject (High Sens) Recon Reconstitute (Mobile Phase) Dry->Recon Concentration Recon->Inject

Caption: Step-by-step workflow for extracting acylcarnitines from Dried Blood Spots. The evaporation step is optional depending on instrument sensitivity.

Diagram 2: Diagnostic Decision Tree (Isomer Resolution)

IsomerLogic cluster_peaks Chromatographic Separation (Retention Time) Screen Primary Screen (FIA) Elevated C5 (>0.6 µM) LCRun Run 2nd Tier LC-MS/MS Screen->LCRun Peak1 Peak A Pivaloylcarnitine LCRun->Peak1 Peak2 Peak B Isovalerylcarnitine LCRun->Peak2 Peak3 Peak C 2-Methylbutyryl... LCRun->Peak3 Result1 False Positive (Antibiotic Use) Peak1->Result1 Result2 Isovaleric Acidemia (IVA) Peak2->Result2 Result3 SBCADD (Deficiency) Peak3->Result3

Caption: Logic flow for resolving C5 isobaric interferences. Retention time separation distinguishes disease states from antibiotic artifacts.

Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness (E-E-A-T) , your method must pass these checks:

ParameterAcceptance CriteriaTroubleshooting Failure
Recovery 50% - 80% (Absolute)Low recovery? Check if punch was fully submerged or if paper is old/compressed.
Linearity

(0 - 20 µM)
Poor linearity? Check IS concentration or detector saturation.
Precision (CV) < 15% (Intra-day)High CV? Inconsistent pipetting or variable evaporation rates.
RT Stability

min shift max
Drifting RT? Check column equilibration or mobile phase pH.
Carryover < 0.1% of high standardHigh carryover? Increase needle wash volume or switch wash solvents.

Troubleshooting & Expert Insights

The "Pivaloyl" Trap

Observation: You see a massive C5 peak, but the patient is asymptomatic. Causality: Pivalic acid (from antibiotics) conjugates with free carnitine to form pivaloylcarnitine, depleting free carnitine (Secondary Carnitine Deficiency). Action: Check the chromatogram. Pivaloylcarnitine usually elutes later than isovalerylcarnitine on C18 columns due to the steric bulk of the tert-butyl group. On HILIC, elution orders may reverse. Always run a mixed standard of all three isomers to establish RT windows.

Stability Warning

Acylcarnitines are liable to hydrolysis (losing the acyl group to become Free Carnitine, C0).

  • Storage: DBS cards must be stored at -20°C or lower if analysis is delayed >1 week.

  • Heat: Avoid heating the evaporation step >50°C.

Derivatization vs. Non-Derivatization[1]
  • Non-Derivatized (Recommended): Faster, no corrosive Butanol/HCl. Requires a sensitive MS (e.g., Sciex 6500+, Waters Xevo TQ-S).

  • Derivatized (Butyl Esters): Increases sensitivity by 5-10x. Use this if your instrument struggles to see basal levels of C5 (approx 0.1 µM). Note: Derivatization shifts the mass by +56 Da (C5 becomes m/z 302).

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening Follow-up; Approved Guideline—Second Edition (NBS02-A2).[2] Wayne, PA: CLSI; 2013.

  • Matern, D., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test." Molecular Genetics and Metabolism, 2010.[3]

  • Shigematsu, Y., et al. "A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine." International Journal of Neonatal Screening, 2022.

  • Boemer, F., et al. "Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test." Journal of Inborn Errors of Metabolism and Screening, 2016.

  • Fingerhut, R., et al. "Stability of acylcarnitines and amino acids in dried blood spots." Analytical Chemistry, 2012.[4] (Contextual grounding on stability).

Sources

Application

High-throughput flow injection analysis for C5-carnitine screening

Application Note: AN-2026-C5 High-Throughput Flow Injection Analysis (FIA-MS/MS) for C5-Carnitine Screening Abstract This application note details a robust, high-throughput protocol for the screening of C5-acylcarnitines...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-C5 High-Throughput Flow Injection Analysis (FIA-MS/MS) for C5-Carnitine Screening

Abstract

This application note details a robust, high-throughput protocol for the screening of C5-acylcarnitines (Isovalerylcarnitine and its isomers) in Dried Blood Spots (DBS) using Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). Designed for newborn screening (NBS) laboratories, this guide addresses the critical challenge of isobaric interference between Isovalerylcarnitine (IVA), 2-Methylbutyrylcarnitine (2-MBCD), and Pivaloylcarnitine (drug artifact). We present a validated non-derivatized extraction workflow that prioritizes speed without compromising the sensitivity required to flag potential organic acidemias.

Introduction & Clinical Significance

Isovalerylcarnitine (C5) is a primary biomarker for Isovaleric Acidemia (IVA) , a potentially lethal disorder of leucine metabolism caused by isovaleryl-CoA dehydrogenase deficiency. Early detection prevents metabolic acidosis, seizures, and developmental delay.

However, "C5" in FIA-MS/MS represents a composite signal of three isobaric compounds with identical mass-to-charge (m/z) ratios:

  • Isovalerylcarnitine: The marker for IVA.[1][2]

  • 2-Methylbutyrylcarnitine: The marker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (2-MBCD).[3]

  • Pivaloylcarnitine: An exogenous artifact caused by pivalic acid-containing antibiotics (e.g., pivampicillin) or nipple creams.

The Diagnostic Challenge: FIA lacks chromatographic separation. Therefore, a "High C5" result is non-specific. This protocol focuses on the accurate quantification of the total C5 species to trigger necessary second-tier confirmation.

Technical Principle: FIA-MS/MS

Flow Injection Analysis (FIA) bypasses the analytical column, injecting the sample directly into the ion source. This maximizes throughput (1–2 minutes/sample) but relies entirely on the mass spectrometer's resolving power.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Precursor Ion Scan of m/z 85 . All acylcarnitines produce a characteristic fragment ion at m/z 85 (the carnitine backbone) upon collision-induced dissociation (CID).

  • Quantification: Isotope Dilution Mass Spectrometry (IDMS) using a deuterated internal standard (d9-Isovalerylcarnitine).

Experimental Protocol (Non-Derivatized)

Note: While butyl-derivatization enhances sensitivity, modern triple quadrupoles offer sufficient sensitivity for non-derivatized analysis, which significantly reduces sample prep time and reagent toxicity.

Reagents & Materials
  • Extraction Solvent: 80% Methanol / 20% Water (HPLC Grade).

  • Internal Standard (IS): Stable isotope-labeled C5-carnitine (e.g., d9-Isovalerylcarnitine, Cambridge Isotope Labs).

  • QC Material: CDC Newborn Screening Quality Assurance Program (NSQAP) controls or commercial equivalents (e.g., ClinChek).

  • Sample: Dried Blood Spot (DBS) on Whatman 903 filter paper.

Step-by-Step Workflow
  • IS Working Solution Preparation:

    • Dilute stock IS in Extraction Solvent to a final concentration of ~0.05 µmol/L for C5-d9.

    • Expert Insight: Prepare fresh weekly to prevent hydrolysis of acylcarnitines.

  • Sample Punching:

    • Punch a 3.2 mm (1/8 inch) disk from the DBS into a 96-well polypropylene microplate.

    • Include one blank (filter paper only), low QC, and high QC per plate.

  • Extraction:

    • Add 100 µL of Extraction Solvent (containing IS) to each well.[4]

    • Seal the plate with aluminum foil or a chemically resistant mat.

    • Shaking: Incubate on an orbital shaker at 600–700 rpm for 45 minutes at room temperature (20–25°C).

    • Why? Direct extraction without derivatization relies on aggressive solvation. Heat is avoided to prevent thermal degradation of labile acylcarnitines.

  • Transfer:

    • Transfer 60–80 µL of the supernatant to a new V-bottom 96-well plate.

    • Critical: Avoid disturbing the paper disk to prevent needle clogging during injection.

  • Instrument Setup (Example: Waters Xevo or Sciex Triple Quad):

    • Mobile Phase: 80% Acetonitrile / 20% Water + 0.1% Formic Acid.

    • Flow Rate Profile:

      • 0.0–0.2 min: 0.05 mL/min (Injection)

      • 0.2–1.0 min: 0.40 mL/min (Elution/Wash)

      • 1.0–1.2 min: 0.05 mL/min (Re-equilibration)

    • Injection Volume: 10 µL.

Mass Transitions (Non-Derivatized)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
C5-Carnitine 246.285.1503025
C5-d9 (IS) 255.285.1503025

Visualizing the Workflow & Logic

Figure 1: High-Throughput FIA-MS/MS Workflow

Caption: Linear process flow for C5 screening, emphasizing the critical decision point at the extraction phase.

FIA_Workflow DBS DBS Sample (3.2mm Punch) Extract Extraction (MeOH + IS) 45 min Shake DBS->Extract Transfer Supernatant Transfer Extract->Transfer Inject FIA Injection (No Column) Transfer->Inject MS MS/MS Detection (Precursor Scan 85) Inject->MS Data Data Analysis (C5/IS Ratio) MS->Data

Figure 2: The Isobaric Interference Logic

Caption: Decision tree for interpreting elevated C5 results, highlighting the inability of FIA to distinguish isomers.

C5_Logic Result FIA Result: Elevated C5 (> Cut-off) Possibility Possible Causes (Isobaric Overlap) Result->Possibility IVA Isovalerylcarnitine (Isovaleric Acidemia) Possibility->IVA MBCD 2-Methylbutyrylcarnitine (2-MBCD Deficiency) Possibility->MBCD Pival Pivaloylcarnitine (Antibiotic Artifact) Possibility->Pival Action REQUIRED ACTION: 2nd Tier Test (LC-MS/MS) IVA->Action MBCD->Action Pival->Action

Data Analysis & Interpretation

Calculation

Concentration is calculated using the ratio of the analyte peak intensity to the internal standard intensity:



(Where RR is the Relative Response factor, typically assumed to be 1.0 for isotope-labeled pairs).
Cut-off Determination

Cut-offs are laboratory-specific and must be established by analyzing a population of normal newborns (n > 2000).

  • Typical Normal Range (Non-derivatized): < 0.4 – 0.6 µmol/L.

  • Actionable Limit: > 0.8 µmol/L (requires re-test or second-tier).

Troubleshooting & Quality Control
  • False Positives (Pivaloylcarnitine): If C5 is elevated but C5-DC (Glutarylcarnitine) and other acylcarnitines are normal, suspect antibiotic interference. Check maternal history for pivampicillin or similar drugs.

  • Low IS Recovery: Check for incomplete extraction (shaking speed too low) or ion suppression (dirty source).

  • Carryover: Because FIA has no column wash, high C5 samples can contaminate the next injection. Inject a "blank" solvent after any sample > 2.0 µmol/L.

References

  • CLSI. Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition. CLSI document NBS04.[5][6][7][8] Clinical and Laboratory Standards Institute; 2017.[6][7][8]

  • Boemer, F., et al. (2014).[9] "Pivaloylcarnitine in newborn screening dried blood spots: a confounding factor for isovaleric acidemia."[2] Molecular Genetics and Metabolism.

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine from pivaloylcarnitine." Pediatrics International.

  • ACMG. "Isovaleric Acidemia: ACT Sheet and Algorithm." American College of Medical Genetics and Genomics.

Sources

Method

Application Note: Chromatographic Separation of C5 Acylcarnitine Isomers by LC-MS/MS

Methodology for Second-Tier Newborn Screening and Metabolic Profiling Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the baseline separation of C5 a...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Second-Tier Newborn Screening and Metabolic Profiling

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the baseline separation of C5 acylcarnitine isomers: Isovalerylcarnitine (IVC) , 2-Methylbutyrylcarnitine (2MBC) , Pivaloylcarnitine (PIV) , and Valerylcarnitine (VC) .[1] While standard Flow Injection Analysis (FIA) used in newborn screening detects total C5 acylcarnitine, it cannot distinguish between the clinically critical Isovaleric Acidemia (IVA), the milder 2-Methylbutyryl-CoA dehydrogenase deficiency, and false positives caused by pivalic acid-containing antibiotics.[1] This method utilizes a high-efficiency stationary phase to resolve these isobars, preventing unnecessary anxiety and clinical intervention.[1]

Introduction & Clinical Significance

The Diagnostic Challenge

In expanded newborn screening (NBS), an elevation of C5 acylcarnitine (m/z 246) is a primary marker for Isovaleric Acidemia (IVA) , a potentially life-threatening disorder of leucine metabolism.[1] However, the mass spectrometer cannot inherently distinguish between molecules with the same mass (isobars).[1][2]

Three distinct scenarios yield an elevated C5 signal:

  • Isovalerylcarnitine (IVC): Indicates Isovaleric Acidemia (IVA) .[3][4] Requires immediate clinical confirmation and management to prevent metabolic crisis.

  • 2-Methylbutyrylcarnitine (2MBC): Indicates Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) . This condition is often benign or mild in many populations, requiring different management than IVA.[1]

  • Pivaloylcarnitine (PIV): An iatrogenic artifact . Pivalic acid is a moiety used in certain antibiotics (e.g., pivmecillinam, pivampicillin) to increase oral absorption.[1] It is excreted as pivaloylcarnitine.[5] This is a False Positive for metabolic disease.

The Solution: Second-Tier Testing

To resolve this, a "Second-Tier Test" is employed.[6][7][8] The original Dried Blood Spot (DBS) is re-extracted and subjected to LC-MS/MS. The liquid chromatography column separates the isomers based on their structural "shape" and hydrophobicity before they enter the mass spectrometer.

Scientific Mechanism

Chromatographic Theory

The separation of C5 isomers relies on shape selectivity (steric hindrance) and subtle differences in hydrophobicity .

  • Pivaloylcarnitine: Contains a tert-butyl group (globular shape). It has the smallest effective surface area for hydrophobic interaction with the stationary phase, typically eluting first on Reversed-Phase (C18) columns.[1]

  • 2-Methylbutyrylcarnitine: Branched at the alpha-carbon.

  • Isovalerylcarnitine: Branched at the beta-carbon.

  • Valerylcarnitine: Straight chain (n-pentanoyl). It has the largest surface area contact with the C18 ligands, typically eluting last.[1]

While C18 columns are standard, Pentafluorophenyl (PFP) columns are increasingly favored for isomeric separations.[1] The PFP ring offers pi-pi interactions and dipole-dipole mechanisms that provide superior selectivity for positional isomers compared to the purely hydrophobic mechanism of C18.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate or Ammonium Acetate.[1]

  • Internal Standard: d9-Isovalerylcarnitine (Clamotope or equivalent).

  • Calibrators: Synthetic standards for IVC, 2MBC, PIV, and VC.[1]

Sample Preparation (Dried Blood Spots)

Note: This protocol uses underivatized extraction to prevent hydrolysis artifacts and speed up processing.

  • Punch: Punch a 3.2 mm (1/8 inch) disc from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Extraction Solution (80% Methanol / 20% Water containing 0.1% Formic Acid and Internal Standard).

  • Incubation: Shake at 600 rpm for 20 minutes at room temperature.

  • Transfer: Transfer the supernatant to a fresh plate.

  • Evaporation (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL of Mobile Phase A. For modern sensitive instruments (e.g., Sciex 6500+, Waters Xevo TQ-S), direct injection of the extract is often sufficient.[1]

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Phenomenex Kinetex F5 (PFP) OR Waters ACQUITY UPLC HSS T3 (C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.[1]

    • Rationale: The F5 (PFP) provides distinct selectivity for isomers. The HSS T3 is a high-strength silica C18 designed to retain polar compounds and resolve isomers better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Profile (Typical for 10 min run)
Time (min)% Mobile Phase BEvent
0.05%Loading
1.05%Isocratic Hold
7.040%Linear Gradient
7.195%Wash
8.595%Wash Hold
8.65%Re-equilibration
10.05%End
Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
C5 Isomers (IVC, 2MBC, PIV, VC) 246.2 85.1 50
d9-Isovalerylcarnitine (IS) 255.2 85.1 50

Note: The 85.1 product ion corresponds to the characteristic carnitine backbone fragment.

Results & Data Interpretation

Expected Chromatogram

In a successful separation using the conditions above, the elution order is typically:

  • Pivaloylcarnitine (PIV): Elutes earliest (most compact structure).

  • 2-Methylbutyrylcarnitine (2MBC): Elutes second.

  • Isovalerylcarnitine (IVC): Elutes third (Target for IVA).

  • Valerylcarnitine (VC): Elutes last (Straight chain, most hydrophobic retention).[1]

Note: Relative Retention Times (RRT) must be established daily using a mixed standard.

Quantitative Analysis

Calculate the concentration of each isomer using the peak area ratio relative to the d9-Internal Standard.



Decision Matrix
  • High IVC: Probable Isovaleric Acidemia. Action: Call physician, request urine organic acids.[1]

  • High 2MBC: Probable SBCADD. Action: Report as likely SBCADD (often benign).

  • High PIV: Antibiotic interference. Action: Report as False Positive/Artifact. No metabolic follow-up needed.

Visual Workflows

Clinical Decision Workflow

ClinicalWorkflow Screening Newborn Screening (NBS) Flow Injection MS/MS Result Result: Elevated C5 Acylcarnitine Screening->Result SecondTier 2nd Tier Test: LC-MS/MS (Separation of Isomers) Result->SecondTier Reflex Testing IVC Peak: Isovalerylcarnitine SecondTier->IVC MBC Peak: 2-Methylbutyrylcarnitine SecondTier->MBC PIV Peak: Pivaloylcarnitine SecondTier->PIV Diag_IVA Diagnosis: Isovaleric Acidemia (Urgent Referral) IVC->Diag_IVA Diag_SBCADD Diagnosis: SBCADD (Monitor/Counsel) MBC->Diag_SBCADD Diag_False Diagnosis: False Positive (Antibiotic Artifact) PIV->Diag_False

Caption: Workflow distinguishing pathogenic IVA from benign conditions and antibiotic artifacts.

LC-MS/MS Method Configuration

MethodConfig Sample DBS Extract (Methanol) LC LC Separation Column: PFP or C18 Gradient: 5% -> 40% B Sample->LC Separation Isomer Resolution 1. Pivaloyl 2. 2-Methylbutyryl 3. Isovaleryl LC->Separation MS MS/MS Detection ESI Positive MRM: 246 > 85 Separation->MS Data Quantitation & Reporting MS->Data

Caption: Analytical setup for the separation of C5 acylcarnitine isomers.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Co-elution of IVC and 2MBC Gradient too steep or column aging.Flatten the gradient slope between 5-7 minutes. Replace column.
Peak Tailing pH mismatch or column void.Ensure Mobile Phase A pH is ~3.5-4.0 (Ammonium Formate buffer).
Low Sensitivity Ion suppression from DBS matrix.Improve extraction (cleaner supernatant) or divert flow to waste for first 1 min.
Retention Time Shift Temperature fluctuation.Ensure column oven is stable at 40°C.

References

  • Minkler, P. E., et al. (2017). "Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference."[1] Journal of Chromatography B.

  • Shigematsu, Y., et al. (2010). "Useful second-tier tests in expanded newborn screening of isovaleric acidemia and methylmalonic aciduria."[1] Journal of Inherited Metabolic Disease.

  • Oglesbee, D., et al. (2008). "Development of a Second-Tier Test for the Determination of C5-Acylcarnitine Variants." Mayo Clinic / Clinical Chemistry.[1] (General reference for Mayo Clinic Second Tier Testing methodologies).[1]

  • Boemer, F., et al. (2014). "Liquid chromatography-tandem mass spectrometry method for the simultaneous determination of amino acids and acylcarnitines in dried blood spots."[1] Clinica Chimica Acta.

Sources

Application

Sample preparation for O-valeroylcarnitine mass spectrometry

Application Note: Precision Quantitation of O-Valeroylcarnitine and C5 Isomers by LC-MS/MS Abstract The accurate quantification of O-valeroylcarnitine (Valerylcarnitine, C5:0) is a critical analytical challenge in clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of O-Valeroylcarnitine and C5 Isomers by LC-MS/MS

Abstract

The accurate quantification of O-valeroylcarnitine (Valerylcarnitine, C5:0) is a critical analytical challenge in clinical metabolomics and drug development. As an isomer of isovalerylcarnitine and 2-methylbutyrylcarnitine, O-valeroylcarnitine cannot be distinguished by standard flow-injection analysis (FIA-MS/MS) used in newborn screening. This application note details a robust sample preparation and LC-MS/MS protocol designed to chromatographically resolve these isobaric species. We utilize a butylation derivatization strategy to enhance ionization efficiency and sensitivity, coupled with high-resolution C18 chromatography to achieve baseline separation of the C5 isomers.

Introduction & Biological Context

Acylcarnitines are essential intermediates in fatty acid


-oxidation and branched-chain amino acid catabolism.[1] The "C5 acylcarnitine" signal in mass spectrometry is a composite of three distinct structural isomers, each linked to specific metabolic pathways:
  • Isovalerylcarnitine: Marker for Isovaleric Acidemia (IVA), derived from Leucine catabolism.

  • 2-Methylbutyrylcarnitine: Marker for Short-Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), derived from Isoleucine catabolism.

  • O-Valeroylcarnitine (n-Valeryl): The straight-chain isomer (n-pentanoyl). While less common in primary metabolic disorders, its precise measurement is vital for distinguishing true pathology from benign variants or exogenous interferences (e.g., pivaloylcarnitine from antibiotic use).

The Analytical Challenge: All three isomers share the same precursor mass (


 302.2 as butyl esters) and primary product ion (

85.1). Therefore, chromatographic resolution is the only reliable method for specific quantitation.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

G Sample Sample Source (Plasma/DBS) Extract Extraction (MeOH + IS) Sample->Extract Protein ppt Dry1 Evaporation (N2 Stream) Extract->Dry1 Supernatant Deriv Derivatization (3M HCl in n-Butanol) Dry1->Deriv 65°C, 15 min Dry2 Evaporation (N2 Stream) Deriv->Dry2 Remove reagent Recon Reconstitution (Mobile Phase) Dry2->Recon LCMS LC-MS/MS Analysis (C18 Separation) Recon->LCMS Injection

Figure 1: End-to-end workflow for the extraction and derivatization of O-valeroylcarnitine.

Detailed Protocols

Reagents and Standards
  • Internal Standard (IS): d9-Isovalerylcarnitine (used as a surrogate for all C5 isomers due to similar ionization).

  • Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial grade).

  • Extraction Solvent: Methanol (LC-MS grade) containing IS (approx. 0.05 µM).

Protocol A: Dried Blood Spots (DBS)

Target Matrix: Newborn screening cards (Whatman 903).

  • Punch: Punch a single 3.2 mm (1/8 inch) disk from the DBS card into a clean 96-well polypropylene plate or 1.5 mL microtube.

  • Extraction: Add 100 µL of Methanol containing Internal Standard.

  • Incubation: Seal and shake gently (600 rpm) at room temperature for 20 minutes .

  • Transfer: Transfer the supernatant to a fresh well/tube. Avoid disturbing the paper disk.

  • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen at 40°C until completely dry.

  • Derivatization: Add 50 µL of 3N HCl in n-Butanol.

  • Reaction: Seal and incubate at 65°C for 15 minutes . Note: Ensure a tight seal to prevent evaporation of the reagent.

  • Evaporation: Remove the seal and evaporate under Nitrogen at 40°C until completely dry.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid).

  • Analysis: Inject 10 µL into the LC-MS/MS.

Protocol B: Plasma/Serum

Target Matrix: Clinical plasma samples.[1]

  • Aliquot: Transfer 20 µL of plasma into a 1.5 mL microtube.

  • Precipitation: Add 180 µL of Methanol containing Internal Standard.

  • Vortex: Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to a fresh tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Derivatization: Follow steps 6-10 from the DBS protocol above.

LC-MS/MS Methodology

To separate O-valeroylcarnitine from its isomers, a high-efficiency C18 column is required. The n-valeryl (straight chain) isomer is more hydrophobic than the branched isomers (isovaleryl, 2-methylbutyryl) and will typically elute last.

Chromatographic Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Column Temp 50°C
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium Acetate
Mobile Phase B Acetonitrile/Methanol (50:50) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2-10 µL

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B[2]

  • 7.0 min: 60% B (Linear gradient for isomer separation)

  • 7.1 min: 95% B (Wash)

  • 8.5 min: 95% B[3]

  • 8.6 min: 10% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry Settings (MRM)

Ionization: Electrospray Positive (ESI+)

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)Collision (eV)
Valerylcarnitine (C5) 302.285.1503525
Isovalerylcarnitine 302.285.1503525
2-Methylbutyrylcarnitine 302.285.1503525
d9-Isovalerylcarnitine (IS) 311.285.1503525

Note: The Precursor mass 302.2 corresponds to the Butyl Ester form of C5-carnitine. Underivatized C5-carnitine would have a precursor of 246.2.

Metabolic Pathway & Isomer Logic

Understanding the origin of these isomers is crucial for data interpretation. The following diagram illustrates the distinct catabolic pathways converging at the C5 mass.

Pathway cluster_isomers Detected as C5 (m/z 302.2) Leu Leucine IVCoA Isovaleryl-CoA Leu->IVCoA Ile Isoleucine MBCoA 2-Methylbutyryl-CoA Ile->MBCoA FA Fatty Acids (C5) VCoA Valeryl-CoA FA->VCoA IVC Isovalerylcarnitine (Common in IVA) IVCoA->IVC Carnitine Acyltransferase MBC 2-Methylbutyrylcarnitine (SBCADD) MBCoA->MBC Carnitine Acyltransferase VC O-Valeroylcarnitine (n-Valeryl) VCoA->VC Carnitine Acyltransferase

Figure 2: Metabolic origins of C5 acylcarnitine isomers.

Validation & Quality Control

To ensure scientific integrity, the following validation parameters should be monitored:

  • Elution Order: On a standard C18 column, the elution order is typically:

    • Pivaloylcarnitine (Most branched, elutes first)

    • 2-Methylbutyrylcarnitine

    • Isovalerylcarnitine

    • O-Valeroylcarnitine (Straight chain, elutes last) Verify this order with pure standards during method development.

  • Linearity: The method is linear from 0.05 µM to 50 µM.

  • Recovery: Typical recovery from plasma using methanol precipitation is >85%.

  • Interferences: Pivaloylcarnitine (from pivalate-containing antibiotics) is a common isobaric interference. The chromatographic method described above successfully resolves Pivaloylcarnitine (RT ~ 4.5 min) from the endogenous C5 isomers (RT ~ 5.0 - 6.0 min).

References

  • Friesen, M. D., et al. (2010). "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism. Link

  • Minkler, P. E., et al. (2008). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry." Clinical Chemistry. Link[4]

  • Shigematsu, Y., et al. (2010). "Acylcarnitines in dried blood spots: Reference values and metabolic profiles." Journal of Chromatography B. Link

  • CDC Newborn Screening Quality Assurance Program. "Acylcarnitines Quality Control Materials." Link

  • Restek Corporation. (2023).[1] "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Link

Sources

Method

Quantitative analysis of pentanoylcarnitine in biological fluids

Application Note: Precision Quantitation of Pentanoylcarnitine and Isomeric Differentiation in Biological Fluids via LC-MS/MS Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Pentanoylcarnitine and Isomeric Differentiation in Biological Fluids via LC-MS/MS

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of Pentanoylcarnitine (Valerylcarnitine, C5) in human plasma, serum, and dried blood spots (DBS).[1] Unlike Flow Injection Analysis (FIA) used in newborn screening, this method utilizes chromatographic separation to resolve Pentanoylcarnitine from its clinically critical isobars: Isovalerylcarnitine, 2-Methylbutyrylcarnitine, and Pivaloylcarnitine. This distinction is vital for the differential diagnosis of Isovaleric Acidemia (IVA), Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), and antibiotic-induced carnitine depletion.

Introduction: The Isobaric Challenge

In metabolic profiling, "C5-Carnitine" is a composite signal representing multiple isomers with identical molecular weights (


 260.2) but distinct biological origins. Standard newborn screening (NBS) using FIA-MS/MS sums these isomers, potentially leading to false positives or misdiagnoses.

The Four Critical Isomers:

  • Isovalerylcarnitine (IVC): Primary marker for Isovaleric Acidemia (IVA), a disorder of Leucine metabolism.

  • 2-Methylbutyrylcarnitine (2-MBC): Marker for SBCADD, a defect in Isoleucine metabolism.

  • Pivaloylcarnitine (PC): An exogenous artifact derived from pivalic acid-containing antibiotics (e.g., pivampicillin), causing secondary carnitine deficiency.

  • Pentanoylcarnitine (Valerylcarnitine, VC): The straight-chain isomer, typically present at low levels but elevated in specific fatty acid oxidation defects (Glutaric Aciduria Type II) or dietary anomalies.

Scientific Rationale: Accurate quantitation of Pentanoylcarnitine requires complete chromatographic resolution. This protocol employs a high-efficiency C18 separation strategy coupled with positive electrospray ionization (ESI+) MS/MS to achieve baseline separation of all four isomers in under 12 minutes.[2]

Biological & Analytical Workflow

The following diagram illustrates the decision matrix and analytical flow for differentiating C5 isomers.

C5_Analysis_Workflow Sample Biological Sample (Plasma/Serum/DBS) Extraction Protein Precipitation (MeOH/ACN + IS) Sample->Extraction LC_Sep LC Separation (C18 Column) Extraction->LC_Sep Inject Supernatant MS_Detection MS/MS Detection (MRM m/z 260.2 -> 85.1) LC_Sep->MS_Detection Isomers Resolved Isomers (RT Dependent) MS_Detection->Isomers PC Pivaloylcarnitine (Exogenous/Antibiotics) Isomers->PC RT ~6.5 min MBC 2-Methylbutyrylcarnitine (SBCADD) Isomers->MBC RT ~7.2 min IVC Isovalerylcarnitine (Isovaleric Acidemia) Isomers->IVC RT ~7.8 min VC Pentanoylcarnitine (Valerylcarnitine) Isomers->VC RT ~8.5 min

Caption: Analytical workflow for the chromatographic resolution of isobaric C5-acylcarnitines.

Experimental Protocol

Reagents & Standards
  • Standards: Valerylcarnitine (VC), Isovalerylcarnitine (IVC), 2-Methylbutyrylcarnitine (2-MBC), Pivaloylcarnitine (PC).

  • Internal Standard (IS): d9-Isovalerylcarnitine or d3-Valerylcarnitine (Use d9-IVC if measuring the group; d3-VC is specific for pentanoyl).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Rationale: Non-derivatized extraction is preferred to prevent acid-catalyzed hydrolysis of acylcarnitines and simplify the workflow.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

    • For DBS: Punch one 3.2 mm disk into a 96-well plate. Add 100 µL extraction solvent (below) directly.

  • Internal Standard Spike: Add 10 µL of Internal Standard working solution (10 µM in 50:50 MeOH:H2O).

  • Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (80:20 v/v) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Incubation: Keep at -20°C for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dry Down (Optional): If sensitivity is low, evaporate under Nitrogen at 40°C and reconstitute in 50 µL of Mobile Phase A. For most modern triple quads, direct injection of supernatant is sufficient.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Restek Raptor ARC-18 (2.7 µm).

    • Expert Note: A C18 column provides better isomer separation based on hydrophobicity (branching reduces retention) compared to HILIC.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[5][6]

    • Note: ACN/MeOH blend optimizes peak shape and ionization efficiency.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 50°C (Higher temp improves mass transfer and peak sharpness).

  • Injection Vol: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Load
8.0 60 Linear Gradient (Critical for Isomer Sep)
8.1 98 Wash
10.0 98 Wash Hold
10.1 5 Re-equilibration

| 12.0 | 5 | End |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Collision Gas: Argon.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Ret. Time (Approx)*
Pivaloylcarnitine 260.285.130226.5 min
2-Methylbutyrylcarnitine 260.285.130227.2 min
Isovalerylcarnitine 260.285.130227.8 min
Pentanoylcarnitine 260.285.130228.5 min
d9-Isovalerylcarnitine (IS) 269.385.130227.8 min
  • Retention times will vary by system/column but the order (Pivaloyl -> 2-MBC -> Isovaleryl -> Pentanoyl) is consistent on C18 stationary phases.

Data Analysis & Validation

Identification Strategy

Since all isomers share the same MRM transition (260.2 -> 85.1), identification relies entirely on Relative Retention Time (RRT) .

  • Pivaloylcarnitine: Most polar due to tertiary butyl group (Elutes 1st).

  • Pentanoylcarnitine: Straight chain, most hydrophobic (Elutes last).

Quantification

Calculate concentration using the ratio of Analyte Peak Area to Internal Standard Peak Area.



Where RF is the Response Factor derived from the calibration curve.
Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over range 0.1 – 50 µM.
    
  • Accuracy: 85-115% of nominal value.[2]

  • Precision (CV): <15% (<20% at LLOQ).[7]

  • Matrix Effect: Assess ion suppression by post-column infusion. Acylcarnitines are susceptible to phospholipid suppression; the divert valve should direct flow to waste for the first 1 min.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Co-eluting Isomers Gradient too steepReduce gradient slope between 5-60% B. Lower flow rate to 0.3 mL/min.
Peak Tailing Secondary interactionsEnsure Column Temp is ≥50°C. Add 5mM Ammonium Formate to Mobile Phase A.
Low Sensitivity Ion SuppressionCheck phospholipid cleanup. Use Ostro™ or HybridSPE™ plates if protein precip is insufficient.
Carryover Stickiness of long chainsAlthough C5 is short, carryover can occur from C16/C18 in the same run. Ensure needle wash includes 50% Isopropanol.

Clinical Interpretation Note:

  • Elevated Isovalerylcarnitine : Suggests Isovaleric Acidemia (Confirm with Urine Organic Acids: Isovalerylglycine).

  • Elevated Pentanoylcarnitine (Valeryl) : Rare. Seen in GA-II or dietary intake.

  • Elevated Pivaloylcarnitine : Check patient medication history for antibiotics (pivampicillin, pivmecillinam).

References

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[1][8] Journal of Lipid Research.

  • Ferreira, C. R., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test. Molecular Genetics and Metabolism.[2]

  • Minkler, P. E., et al. (2015). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry.[2][7][9][10]

  • Boemer, F., et al. (2014). Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test. Journal of Inborn Errors of Metabolism & Screening.

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.

Sources

Application

Application Note: Optimization of O-Valeroylcarnitine (C5) Detection Limits in Newborn Screening Panels

Abstract This application note provides a comprehensive technical guide for the detection, quantification, and validation of O-valeroylcarnitine (C5) in newborn screening (NBS) panels. "C5 acylcarnitine" is a composite i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the detection, quantification, and validation of O-valeroylcarnitine (C5) in newborn screening (NBS) panels. "C5 acylcarnitine" is a composite isobaric signal representing Isovalerylcarnitine (IVC), 2-Methylbutyrylcarnitine (2MBC), and the exogenous artifact Pivaloylcarnitine. Accurate differentiation is critical to distinguish Isovaleric Acidemia (IVA) and 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD) from antibiotic-induced false positives. This guide details Flow Injection Analysis (FIA-MS/MS) protocols for establishing Lower Limits of Detection (LLOD) and Quantification (LLOQ), outlines second-tier LC-MS/MS separation strategies, and provides actionable decision trees for clinical interpretation.

Introduction & Clinical Significance

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the C5 acylcarnitine species (m/z 246) is a primary marker for:

  • Isovaleric Acidemia (IVA): Deficiency of isovaleryl-CoA dehydrogenase.[1]

  • 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD): A generally benign condition often detected incidentally.

  • Pivaloylcarnitine (Artifact): Caused by pivalic acid-containing antibiotics (e.g., pivampicillin) or nipple balms containing neopentanoate.

The Analytical Challenge: Standard FIA-MS/MS screening cannot chromatographically separate these isomers.[2][3] Consequently, "Elevated C5" is a non-specific finding. High sensitivity (low LOD) is required to detect mild IVA cases, while high specificity (isomer separation) is required to eliminate false positives caused by pivaloylcarnitine.

Technical Principles and MS/MS Mechanics

Mass Transitions

Quantification relies on the detection of the precursor ion


 and its fragmentation into common daughter ions.
AnalyteDerivatizationPrecursor (m/z)Product (m/z)Neutral Loss
C5 (Isovaleryl) Butylated302.285.1-
C5 (Isovaleryl) Non-derivatized246.285.1161 (Carnitine backbone)
IS (d9-C5) Butylated311.285.1-
IS (d9-C5) Non-derivatized255.285.1-

Note: The product ion m/z 85 corresponds to the characteristic


 fragment common to acylcarnitines.
The Isobaric Conflict (Visualization)

The following diagram illustrates why first-tier screening yields a composite signal, necessitating second-tier resolution.

C5_Isobaric_Conflict cluster_sources Biological/Exogenous Sources cluster_detection MS/MS Detection IVA Isovaleryl-CoA (Pathogenic: IVA) Pool Acylcarnitine Pool (Blood) IVA->Pool MBC 2-Methylbutyryl-CoA (Var. Pathogenicity: 2-MBCD) MBC->Pool PIV Pivalic Acid (Antibiotics/Cosmetics) PIV->Pool FIA Tier 1: FIA-MS/MS (No Separation) Pool->FIA Signal Composite Signal m/z 246 (or 302) FIA->Signal Indistinguishable caption Figure 1: Convergence of distinct biological isomers into a single analytical signal in first-tier screening.

Protocol: Establishing Detection Limits (LOD/LOQ)

This protocol describes the validation of C5 detection limits using a Flow Injection Analysis (FIA-MS/MS) workflow, compatible with CLSI NBS04 guidelines.

Reagents and Materials
  • Internal Standard: L-Isovalerylcarnitine-[d9] (Cambridge Isotope Laboratories or equivalent).

  • Calibrators: Unlabeled L-Isovalerylcarnitine (C5) standards enriched in whole blood (range: 0.05 µM to 50 µM).

  • Matrix: Washed erythrocytes suspended in charcoal-stripped plasma (to remove endogenous acylcarnitines) or pooled whole blood from healthy adult donors (endogenous levels must be subtracted).

Step-by-Step Methodology
Step 1: Sample Preparation (Butylated Method)

Rationale: Butylation increases ionization efficiency, improving sensitivity (LOD) compared to non-derivatized methods.

  • Punch: Punch one 3.2 mm dried blood spot (DBS) into a 96-well polypropylene plate.

  • Extraction: Add 100 µL Methanol containing Internal Standard (IS) working solution (approx. 0.05 µM d9-C5).

  • Incubation: Shake at 650 rpm for 20 mins at room temperature.

  • Transfer: Transfer supernatant to a clean V-bottom plate.

  • Evaporation: Dry under

    
     gas at 40°C.
    
  • Derivatization: Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 mins.

  • Reconstitution: Evaporate again; reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).

Step 2: Data Acquisition[1]
  • Mode: Multiple Reaction Monitoring (MRM).

  • Injection: 10 µL flow injection (no column).

  • Flow Rate: Decreasing gradient (e.g., 0.2 mL/min to 0.05 mL/min) to capture the peak profile.

Step 3: Calculation of LOD and LOQ

Do not rely solely on signal-to-noise (S/N) ratios, as FIA baselines are often chemical noise-limited. Use the Standard Deviation of the Response and Slope method (ICH Q2(R1)).

  • Linearity Plot: Analyze 5 replicates of 5 low-concentration calibrators (e.g., 0.05, 0.10, 0.20, 0.40, 0.80 µM).

  • Regression: Plot Concentration (X) vs. Response Ratio (Area C5 / Area IS) (Y).

  • Calculate

    
    :  Calculate the standard deviation of the y-intercepts or the residual standard deviation of the regression line.
    
  • Calculate Slope (

    
    ):  The slope of the calibration curve.
    

Formulas:




Typical Performance Characteristics

Based on field data and validation studies [1, 5, 6]:

ParameterTypical Range (µM)
LOD 0.002 – 0.063
LOQ 0.004 – 0.357
Cutoff (Percentile 99.5) 0.45 – 0.90

Interference Management: The Pivaloylcarnitine Issue

If the FIA-MS/MS result exceeds the cutoff (e.g., C5 > 0.60 µM), a Second-Tier Test is mandatory to rule out pivaloylcarnitine (C5-Piv).

Second-Tier LC-MS/MS Protocol

Unlike FIA, this method uses a UPLC column to separate isomers based on hydrophobicity.

  • Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 60% B over 5-10 minutes.

Separation Order (Typical):

  • Isovalerylcarnitine (IVA) - Elutes first

  • 2-Methylbutyrylcarnitine (2-MBCD)

  • Pivaloylcarnitine (Artifact) - Elutes last (most hydrophobic)

Decision Logic Diagram

C5_Decision_Tree Start Newborn Screening Sample (DBS) Screen Tier 1: FIA-MS/MS Quantify Total C5 Start->Screen Check Is C5 > Cutoff? (e.g., > 0.60 µM) Screen->Check Normal Screen Negative Report Normal Check->Normal No Elevated Presumptive Positive Initiate Tier 2 Check->Elevated Yes Tier2 Tier 2: LC-MS/MS Isomer Separation Elevated->Tier2 Res_Piv Peak: Pivaloylcarnitine Tier2->Res_Piv Res_IVC Peak: Isovalerylcarnitine Tier2->Res_IVC Res_2MB Peak: 2-Methylbutyryl Tier2->Res_2MB Action_Piv False Positive Check Maternal Meds (Antibiotics/Balms) Res_Piv->Action_Piv Action_IVC Urgent Referral Suspect IVA Res_IVC->Action_IVC Action_2MB Referral/Monitoring Suspect 2-MBCD Res_2MB->Action_2MB caption Figure 2: Clinical Decision Support Tree for Elevated C5 Results.

Data Analysis & Interpretation Guidelines

Primary Cutoff Determination

Labs must establish population-specific cutoffs. A common approach is the 99.5th percentile of the healthy population.[4]

  • Warning: Fixed cutoffs from literature are dangerous due to method variations (derivatized vs. non-derivatized).

  • Ratio Analysis: To improve specificity, evaluate ratios alongside absolute concentration:

    • C5/C0 (Carnitine): Increases in IVA.[1][4][5]

    • C5/C2 (Acetylcarnitine): Increases in IVA.[1][5]

    • C5/C3 (Propionylcarnitine): Increases in IVA.[5]

Self-Validating Quality Control (QC)

A robust system must include:

  • Low QC: Near the cutoff (e.g., 0.6 µM) to verify sensitivity.

  • High QC: Pathological range (e.g., 5.0 µM).

  • Interference Check: Periodic injection of a Pivaloylcarnitine standard to ensure the Tier 2 method maintains chromatographic resolution.

References

  • Al-Dirbashi, O. Y., et al. (2006). Rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Clinical Chemistry.[1][6][7] Link

  • American College of Medical Genetics (ACMG). (2022).[8][9] Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine.[1][8][10]Link

  • Clinical and Laboratory Standards Institute (CLSI). (2010). NBS04-A: Newborn Screening by Tandem Mass Spectrometry; Approved Guideline.Link

  • Boemer, F., et al. (2014). Newborn screening for isovaleric acidemia using tandem mass spectrometry: the problem of pivaloylcarnitine interference. Clinical Biochemistry.[1][6][11] Link

  • McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project. Genetics in Medicine.[6][8][11] Link

  • Thermo Fisher Scientific. (2018). Quantification of amino acids and acylcarnitines in dried blood spots by FIA-MS/MS for clinical research. Application Note 72658. Link

  • Yamada, K., et al. (2022). A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. International Journal of Neonatal Screening. Link

Sources

Technical Notes & Optimization

Troubleshooting

Separating valerylcarnitine from isovalerylcarnitine interference

Technical Support Center: Metabolic Profiling & Mass Spectrometry Ticket #: C5-ISO-DIAG-001 Topic: Resolution of C5 Acylcarnitine Isobaric Interference Status: Open | Severity: Critical (Clinical/Diagnostic Implications)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Profiling & Mass Spectrometry Ticket #: C5-ISO-DIAG-001 Topic: Resolution of C5 Acylcarnitine Isobaric Interference Status: Open | Severity: Critical (Clinical/Diagnostic Implications) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am running a newborn screening (NBS) panel using FIA-MS/MS. I have multiple samples flagged for elevated C5 (Isovalerylcarnitine), but the clinical presentation doesn't match Isovaleric Acidemia (IVA). I suspect interference from Valerylcarnitine or Pivaloylcarnitine. How do I separate these isomers to confirm the diagnosis?"

Module 1: The Diagnostic Logic (Root Cause Analysis)

The "Isobaric Trap" In standard Flow Injection Analysis (FIA-MS/MS), sample introduction bypasses the chromatographic column. You are detecting analytes solely based on mass-to-charge ratio (


).

The problem is that four distinct biological/pharmacological entities share the exact same precursor mass (


 246.2) and primary fragment (

85.1). Your mass spectrometer sees them as a single, combined peak.

The Four Suspects:

  • Isovalerylcarnitine (i-C5): The primary marker for Isovaleric Acidemia (IVA).[1][2]

  • Pivaloylcarnitine (p-C5): An artifact .[2] It originates from pivalic acid-containing antibiotics (e.g., pivmecillinam) or nipple creams. This is the #1 cause of false positives in C5 screening.

  • 2-Methylbutyrylcarnitine (2mb-C5): Marker for Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency.

  • n-Valerylcarnitine (n-C5): Marker for Glutaric Acidemia Type II (MADD) or dietary artifacts.

Visualizing the Interference The following diagram illustrates why your current FIA workflow fails to distinguish these compounds and how the Second-Tier Test resolves it.

C5_Interference_Logic Sample Patient Sample (DBS Extract) FIA Tier 1: FIA-MS/MS (No Column) Sample->FIA MassSpec Detector sees m/z 246 > 85 (Sum of all isomers) FIA->MassSpec Result ELEVATED C5 (Ambiguous) MassSpec->Result Tier2 Tier 2: UPLC-MS/MS (C18 or PFP Column) Result->Tier2 Reflex Testing Piv Pivaloylcarnitine (Antibiotic Artifact) Tier2->Piv RT: ~1.5 min Iso Isovalerylcarnitine (IVA Disease) Tier2->Iso RT: ~2.8 min Methyl 2-Methylbutyrylcarnitine (SBCAD Disease) Tier2->Methyl RT: ~3.0 min Val n-Valerylcarnitine (MADD/GAII) Tier2->Val RT: ~3.5 min

Figure 1: The transition from ambiguous FIA screening to definitive Chromatographic Separation. Note that Retention Times (RT) are illustrative and depend on specific gradient conditions.

Module 2: The Solution (Chromatographic Protocol)

To separate these isomers, you must implement a "Second-Tier" LC-MS/MS assay.[3] We rely on hydrophobic interaction chromatography .[4] The branching of the carbon chain alters the interaction with the stationary phase.

Mechanism of Separation:

  • Pivaloylcarnitine: Tertiary structure (spherical). Lowest surface area contact with C18. Elutes First.

  • n-Valerylcarnitine: Straight chain. Maximum surface area contact. Elutes Last.

  • Isovaleryl / 2-Methylbutyryl: Intermediate branching. Elute in the middle.

Recommended Method: Underivatized UPLC-MS/MS

Note: Underivatized methods are preferred today to avoid the hydrolysis of acylcarnitines that can occur during butylation.

1. Column Selection

  • Standard: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50mm). Good general separation.

  • Advanced: PFP (Pentafluorophenyl). PFP phases offer alternative selectivity based on dipole-dipole interactions and shape selectivity, often providing better resolution between the critical Isovaleryl and 2-Methylbutyryl pair.

2. Mobile Phase System

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

3. Gradient Profile (Generic C18)

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
1.00 90 10 Hold
7.00 50 50 Linear
7.10 0 100 Wash
9.00 0 100 Wash

| 9.10 | 90 | 10 | Re-equilibrate |

4. MS/MS Parameters (MRM Mode)

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
C5 Isomers 246.2 85.1 30 20-25

| d9-Isovaleryl (IS) | 255.2 | 85.1 | 30 | 20-25 |

Module 3: Troubleshooting & FAQs

Q1: My Pivaloylcarnitine peak is huge. Is the column overloaded?

A: Likely not overloaded, but the signal is real. Pivaloylcarnitine is an exogenous artifact. In neonates on antibiotics, levels can be 10x-50x higher than physiological levels of isovalerylcarnitine.

  • Action: Ensure your calibration curve extends high enough for pivaloylcarnitine if you intend to quantify it, although qualitatively identifying it is usually sufficient to rule out IVA.

Q2: I cannot resolve Isovalerylcarnitine from 2-Methylbutyrylcarnitine.

A: This is the hardest separation pair (i-C5 vs 2mb-C5).

  • Fix 1 (Temperature): Lower the column temperature to 30°C or 25°C. Mass transfer improves at high temps, but selectivity for isomers often improves at lower temperatures.

  • Fix 2 (Mobile Phase): Switch Methanol for Acetonitrile in Mobile Phase B. Methanol is a protic solvent and can offer different selectivity for isomers compared to aprotic Acetonitrile.

  • Fix 3 (Column): If using C18, switch to a F5 (Pentafluorophenyl) column. The fluorine atoms interact with the electron cloud of the branched chains differently than the alkyl chains of a C18.

Q3: Can I use the "Ratio" method instead of chromatography?

A: You are referring to the FIA-MS/MS method using specific fragment ratios (e.g., m/z 85 vs m/z 57).

  • Verdict: Use with extreme caution. While pivaloylcarnitine produces a distinct fragmentation pattern (yielding more m/z 57 than 85 compared to i-C5), this method is semi-quantitative and prone to instrument variability. For a confirmatory diagnosis of a newborn, chromatographic separation is the gold standard.

Module 4: Data Interpretation Guide

Use the following table to interpret your Second-Tier results.

Elution Order (Typical C18)AnalyteClinical SignificanceAction Required
1st (Fastest) PivaloylcarnitineArtifact (Antibiotics)Report as Normal / False Positive. Check maternal/infant medication history.
2nd IsovalerylcarnitineIVA (Isovaleric Acidemia)CRITICAL. Contact metabolic specialist immediately.
3rd 2-MethylbutyrylcarnitineSBCAD Deficiency Report as SBCAD suspect. Usually benign/mild, but requires confirmation.
4th (Slowest) n-ValerylcarnitineMADD / GA-II Check C4, C8, C10, C12. If generalized elevation, suspect MADD.

References

  • Matern, D., et al. (2007). "Reduction of the false-positive rate in newborn screening by implementation of second-tier tests." Clinical Chemistry.

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: differentiation of isovalerylcarnitine and pivaloylcarnitine." Pediatrics International.

  • Forni, S., et al. (2010). "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS."[5] Molecular Genetics and Metabolism.

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Isovaleric Acidemia."

Sources

Optimization

Resolving isobaric overlap of 2-methylbutyrylcarnitine and valerylcarnitine

Technical Support Center: C5 Acylcarnitine Analysis Welcome to the technical support center for resolving isobaric C5 acylcarnitines. This guide provides in-depth technical and practical advice for researchers, clinician...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C5 Acylcarnitine Analysis

Welcome to the technical support center for resolving isobaric C5 acylcarnitines. This guide provides in-depth technical and practical advice for researchers, clinicians, and drug development professionals facing the challenge of accurately differentiating and quantifying 2-methylbutyrylcarnitine and valerylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What are 2-methylbutyrylcarnitine and valerylcarnitine, and why is it important to differentiate them?

A1: 2-methylbutyrylcarnitine and valerylcarnitine are both C5-acylcarnitines, meaning they are isomers with the same chemical formula (C12H23NO4) and identical molecular weight.[1] 2-methylbutyrylcarnitine is a key biomarker for 2-methylbutyryl-CoA dehydrogenase (SBCAD) deficiency, an inherited disorder of isoleucine metabolism.[2][3][4] Elevated levels of C5 acylcarnitines in newborn screening can indicate this or other metabolic disorders, such as isovaleric acidemia (IVA).[5] Accurate differentiation is crucial for a correct diagnosis and to initiate appropriate treatment, which can be as simple as dietary protein restriction and L-carnitine supplementation.[6]

Q2: What does "isobaric overlap" mean in this context?

A2: Isobaric overlap means that these molecules have the same mass-to-charge ratio (m/z). Standard mass spectrometry techniques, like flow injection analysis-tandem mass spectrometry (FIA-MS/MS) commonly used for high-throughput newborn screening, cannot distinguish between them based on mass alone.[7][8][9] This necessitates a more advanced analytical approach, typically involving chromatography, to separate them before detection.[7][10][11][12]

Q3: My initial screening shows a high C5 acylcarnitine peak. What could be the cause besides a metabolic disorder?

A3: An elevated C5 peak can have several causes. Besides 2-methylbutyrylcarnitine (SBCAD deficiency) and isovalerylcarnitine (IVA), other isomers include pivaloylcarnitine and valerylcarnitine. Pivaloylcarnitine can be present due to the maternal or newborn use of antibiotics containing pivalic acid, leading to false-positive results.[13] Additionally, the anticonvulsant drug valproic acid (VPA) can affect carnitine metabolism and potentially lead to the formation of valproylcarnitine, further complicating the acylcarnitine profile.[14][15][16][17] Therefore, chromatographic separation is essential for differential diagnosis.[13]

Q4: Is High-Resolution Mass Spectrometry (HRMS) alone sufficient to resolve this overlap?

A4: No. While HRMS provides highly accurate mass measurements, it cannot differentiate between isomers because they have the exact same elemental composition and thus, the exact same theoretical mass. The resolving power of the mass spectrometer is not the limiting factor; the identical mass of the molecules is.

The Core Analytical Challenge: Why Separation is Key

2-methylbutyrylcarnitine (a branched-chain acylcarnitine) and valerylcarnitine (a straight-chain acylcarnitine) possess subtle structural differences that do not result in unique fragment ions during standard collision-induced dissociation (CID) in tandem mass spectrometry. Both typically yield a prominent product ion at m/z 85, corresponding to the fragmented carnitine moiety.[12] Without chromatographic separation, their signals are combined, making individual quantification impossible.

The primary and most reliable solution is to introduce a liquid chromatography (LC) step before the mass spectrometer (LC-MS/MS). The different chemical structures of the isomers cause them to interact differently with the stationary phase of the LC column, leading to different retention times.

Recommended Analytical Strategy: UPLC-MS/MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for resolving C5 acylcarnitine isomers.[13] This approach provides the necessary chromatographic separation for individual identification and quantification.

Key Components of a Successful Method:
  • Chromatographic Column: A reversed-phase C18 column is highly effective.[10] Columns with smaller particle sizes (e.g., 1.7 µm) offer higher resolution and efficiency, which is critical for separating closely eluting isomers.[13]

  • Mobile Phase: A gradient elution using water and a polar organic solvent (like methanol or acetonitrile) with an acidic modifier (e.g., formic acid) is typically employed.[10][13]

  • Detection: Tandem mass spectrometry (MS/MS) is used for its high sensitivity and selectivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion (the molecular ion of the C5-carnitine) to a common product ion (m/z 85).

Data Visualization: The Analytical Workflow

The following diagram outlines the logical workflow for resolving C5 acylcarnitine isomers.

G cluster_0 Initial Screening cluster_1 Second-Tier Testing & Confirmation cluster_2 Diagnosis Screen FIA-MS/MS Analysis (e.g., Newborn Screening) LC_Separation UPLC Separation (C18 Column) Screen->LC_Separation Elevated C5 Acylcarnitine Detected MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis: Identify & Quantify by Retention Time MS_Detection->Data_Analysis Diagnosis Differential Diagnosis (e.g., SBCAD, IVA, Drug Interference) Data_Analysis->Diagnosis

Caption: Workflow for C5 Acylcarnitine Isomer Analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or no chromatographic separation of isomers. 1. Inappropriate Column: The column chemistry or dimensions may not be optimal. 2. Suboptimal Mobile Phase/Gradient: The gradient slope may be too steep, or the mobile phase composition is incorrect. 3. High Column Temperature: Elevated temperatures can sometimes reduce interaction and co-elution.1. Verify Column: Ensure you are using a high-efficiency reversed-phase column, such as a C18 with <2 µm particles.[13] 2. Optimize Gradient: Flatten the gradient over the expected elution window of the C5 isomers. Increase the initial aqueous percentage to improve retention. 3. Adjust Temperature: Experiment with lower column temperatures (e.g., 40-50°C) to enhance differential partitioning.[10]
Low signal intensity or poor peak shape. 1. Sample Preparation Issue: Incomplete extraction or derivatization (if used). 2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analytes. 3. MS Source Contamination: A dirty ion source can lead to poor sensitivity.1. Review Protocol: Ensure complete protein precipitation and extraction. For dried blood spots, ensure the spot is fully extracted. 2. Improve Separation: Adjust the LC gradient to move the analytes away from highly suppressive regions (often early in the run). 3. Clean Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's guidelines.
Inconsistent retention times. 1. Pump/Flow Rate Instability: Issues with the LC pump can cause fluctuating retention. 2. Column Equilibration: Insufficient re-equilibration time between injections. 3. Mobile Phase Degradation: Mobile phases, especially those with additives, can change over time.1. System Check: Run a system pressure test and check for leaks. 2. Increase Equilibration: Ensure the post-run equilibration time is at least 5-10 column volumes. 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily.

Step-by-Step Protocol: UPLC-MS/MS Method

This protocol is a validated starting point. Optimization for your specific instrumentation and sample matrix is recommended.

1. Sample Preparation (from Plasma/Serum)

  • To 50 µL of plasma, add 150 µL of cold methanol containing a deuterated internal standard (e.g., d3-C5-carnitine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for injection.

2. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 40% B

    • 5.1 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B (Re-equilibration)

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition:

    • Analyte: Precursor m/z 246.2 → Product m/z 85.1

    • Internal Standard (d3-C5): Precursor m/z 249.2 → Product m/z 85.1

  • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy according to your specific instrument for maximum signal intensity.

Visualizing Chromatographic Separation

This diagram illustrates the principle of separating 2-methylbutyrylcarnitine and valerylcarnitine on a C18 column.

G cluster_0 LC Column (C18 Stationary Phase) cluster_1 column Start End A V B 2M A1 V B1 2M A2 V B2 2M A->A1 B->B1 A1->A2 B1->B2 A3 V A2->A3 caption V=Valerylcarnitine (less retained), 2M=2-Methylbutyrylcarnitine (more retained)

Caption: Separation of isomers on a C18 column.

Data Interpretation

Confident identification relies on retention time matching.

  • Run Authentic Standards: First, inject pure analytical standards of 2-methylbutyrylcarnitine and valerylcarnitine to determine their precise retention times under your experimental conditions.

  • Spike Samples: To confirm peak identity in a complex matrix (like plasma), spike a control sample with each standard and observe the specific increase in the corresponding peak height.

  • Quantification: Use the peak area ratio of the analyte to the internal standard to build a calibration curve and quantify the concentration of each isomer in your unknown samples.

By implementing these robust chromatographic methods and following careful data validation procedures, you can confidently resolve the isobaric overlap between 2-methylbutyrylcarnitine and valerylcarnitine, leading to accurate and reliable diagnostic results.

References

Sources

Troubleshooting

Reducing matrix effects in O-valeroylcarnitine LC-MS analysis

Executive Summary O-valeroylcarnitine (C5) analysis is critical for diagnosing fatty acid oxidation disorders (e.g., Isovaleric Acidemia). However, its low molecular weight, high polarity (zwitterionic nature), and the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-valeroylcarnitine (C5) analysis is critical for diagnosing fatty acid oxidation disorders (e.g., Isovaleric Acidemia). However, its low molecular weight, high polarity (zwitterionic nature), and the presence of isobaric interferences (isovalerylcarnitine, pivaloylcarnitine) make it highly susceptible to matrix effects. This guide provides a root-cause analysis and actionable workflows to eliminate ion suppression and ensure data integrity.

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

Before altering chromatography, you must confirm if signal instability is due to the matrix (ion suppression/enhancement) or the instrument.

The Post-Column Infusion (PCI) Protocol

This is the "gold standard" for visualizing where suppression occurs in your chromatogram relative to your analyte.

Protocol:

  • Setup: Tee-in a syringe pump between the LC column and the MS source.

  • Infusate: Prepare a 1 µg/mL solution of O-valeroylcarnitine (or d9-isovalerylcarnitine) in mobile phase. Infuse at 5–10 µL/min.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed via your current method) via the LC.[1]

  • Analysis: Monitor the baseline of the infused analyte.

    • Result A: Flat baseline = No matrix effect.

    • Result B: Dips (suppression) or peaks (enhancement) at the retention time of C5.

PCI_Workflow LC LC Flow (Gradient) Tee Mixing Tee LC->Tee  Eluting Matrix Syringe Syringe Pump (Constant C5 Infusion) Syringe->Tee  Analyte Source ESI Source Tee->Source  Combined Flow MS Mass Spec (Monitor MRM) Source->MS

Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.

Interpreting the Data
ObservationDiagnosisAction
Sharp dip at C5 RT Co-eluting suppression (likely phospholipids).[2]Switch Sample Prep (See Module 2).
Broad depression High salt load or general contamination.Improve wash steps or divert flow to waste early.
Shift in RT Matrix-induced retention shift.Re-equilibrate column longer; check pH.

Module 2: Sample Preparation (The Root Cause)

Protein Precipitation (PPT) is the most common cause of matrix effects because it fails to remove phospholipids (Glycerophosphocholines), which are notorious ion suppressors in the C5 mass range.

Recommended Strategy: Phospholipid Removal (PLR)

PLR plates (e.g., Ostro™, HybridSPE™, Resprep™ PLR) filter proteins and selectively retain phospholipids using Lewis acid/base interactions or zirconia-coated silica.

Protocol (PLR Plate Workflow):

  • Load: Add 100 µL Plasma to the PLR plate well.

  • Crash: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense 3x (do not vortex the plate if open).

  • Elute: Apply vacuum (5-10 inHg) for 2 minutes. Collect filtrate.

  • Inject: Direct injection is often possible; otherwise, dry down and reconstitute.

Why this works: Phospholipids (m/z 184 fragment) often elute late in Reversed-Phase (RP) but can "wrap around" to the next injection or elute early in HILIC, suppressing C5. PLR removes >99% of these interferences.[3]

Prep_Decision cluster_legend Method Hierarchy Start Start: Plasma/DBS Sample PPT Protein Precipitation (MeOH/ACN) Start->PPT Is_Clean Is C5 Signal Stable? PPT->Is_Clean Is_Clean->Start Yes (Proceed) PLR Phospholipid Removal (PLR Plate) Is_Clean->PLR No (Suppression) SPE Mixed-Mode Cation Exchange (MCX SPE) PLR->SPE Still Suppressed?

Figure 2: Decision tree for selecting the appropriate sample preparation technique.

Module 3: Chromatographic Strategies

O-valeroylcarnitine is polar. In standard C18 Reversed-Phase (RP), it elutes near the void volume (the "salt dump"), where suppression is highest.

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Non-derivatized analysis.

  • Mechanism: Uses a water layer on a polar stationary phase (Silica or Amide). C5 partitions into this layer.

  • Benefit: C5 elutes later than salts and early-eluting matrix components.

  • Mobile Phase: High organic (Acetonitrile) initial conditions.

    • MP A: 10mM Ammonium Formate (pH 3.0) in Water.[4]

    • MP B: Acetonitrile.[5]

    • Note: Acylcarnitines require acidic pH for positive ESI stability.

Strategy B: Derivatization (Butylation)

Best for: High sensitivity and isomer separation.

  • Mechanism: Reaction with n-butanol/HCl converts the carboxylic acid to a butyl ester.[6]

  • Benefit: Adds hydrophobicity, moving C5 to a stable retention time on C18 columns, away from the void volume.

  • Critical for Isomers: Butylation improves the separation of Isovalerylcarnitine (leucine metabolism) from Valerylcarnitine (fatty acid oxidation) and Pivaloylcarnitine (drug artifact).

Module 4: FAQ (Troubleshooting)

Q1: My Internal Standard (IS) response varies between patient samples. Is this a problem?

  • A: Yes. This indicates "Differential Matrix Effect." Even if the Analyte/IS ratio corrects the concentration, high suppression reduces the signal-to-noise ratio (S/N), raising your Lower Limit of Quantitation (LLOQ).

    • Fix: Switch to PLR plates or increase the dilution factor (e.g., 1:50 dilution) if sensitivity allows.

Q2: I see a peak for O-valeroylcarnitine in my blank solvent injections.

  • A: This is "Carryover." C5 is a quaternary amine and sticks to metallic surfaces and injector seals.

    • Fix: Use a needle wash with high organic and acid (e.g., 50:25:25 ACN:IPA:Water + 0.5% Formic Acid). Replace rotor seals if they are PEEK (polyether ether ketone); ceramic or Vespel may adsorb less.

Q3: How do I distinguish Isovalerylcarnitine from Valerylcarnitine without derivatization?

  • A: It is difficult on standard C18. You must use a column with alternative selectivity, such as a Pentafluorophenyl (PFP) column. The fluorine atoms interact with the branched chain of isovaleryl differently than the straight chain of valeryl.

    • Reference: Minkler et al. (2008) demonstrated PFP superiority for acylcarnitine isomer separation.

Q4: Can I use C5-carnitine-d3 as an internal standard?

  • A: Avoid d3 if possible. Use d9-isovalerylcarnitine .

    • Reason: d3 labels are often on the N-methyl groups. These can be chemically unstable or undergo "cross-talk" if the mass resolution isn't tight. d9 (on the t-butyl group or similar) is more robust and provides a larger mass shift (+9 Da), moving the IS out of the analyte's isotopic envelope.

References

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[6][7]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[7] (Section on Matrix Effects).

  • Ismaiel, O. A., et al. (2014). Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by LC/MS/MS. Journal of Chromatography B.

  • Clinical and Laboratory Standards Institute (CLSI). (2017). C62-A: Liquid Chromatography-Mass Spectrometry Methods.[8][9][10]

Sources

Optimization

Correcting ion suppression in urinary valerylcarnitine analysis

Technical Support Center: Urinary Valerylcarnitine Analysis A Guide to Overcoming Ion Suppression in LC-MS/MS Assays Welcome to the technical support guide for the analysis of valerylcarnitine in urine. This center is de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Urinary Valerylcarnitine Analysis

A Guide to Overcoming Ion Suppression in LC-MS/MS Assays

Welcome to the technical support guide for the analysis of valerylcarnitine in urine. This center is designed for researchers, clinical scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of this important biomarker and encountering the common but significant challenge of ion suppression. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable methods.

Section 1: Understanding the Challenge: Ion Suppression Fundamentals (FAQ)

This section addresses the foundational concepts of valerylcarnitine analysis and the phenomenon of ion suppression.

Q1: What is valerylcarnitine and why is its measurement in urine important?

Valerylcarnitine (C5-carnitine) is an acylcarnitine that serves as a crucial biomarker in human metabolism. Acylcarnitines are intermediates in the mitochondrial breakdown of fatty acids and amino acids.[1] Elevated levels of urinary valerylcarnitine can indicate certain inborn errors of metabolism, such as isovaleric acidemia or glutaric aciduria type II.[2][3] Accurate quantification is therefore vital for newborn screening, disease diagnosis, and monitoring therapeutic interventions.

Q2: What is ion suppression and how does it affect my LC-MS/MS results?

Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the efficiency of the analyte's ionization in the mass spectrometer's source.[4] This occurs when co-eluting matrix components compete with the analyte for the available charge or space on the surface of the electrospray droplets.[5][6] The consequence is a decreased signal intensity for the analyte, which can lead to inaccurate and unreliable quantification, poor reproducibility, and in severe cases, false-negative results.[7] It is critical to understand that even highly specific MS/MS methods are susceptible to ion suppression because the effect occurs before mass analysis.[5]

Q3: Why is urine a particularly challenging matrix for ion suppression?

Urine is a complex biological fluid containing a high concentration of various endogenous substances, including salts, urea, creatinine, and a diverse array of metabolites.[8][9] These compounds can easily cause ion suppression. The high salt content is particularly problematic as it can alter the physical properties of the electrospray droplets, hindering solvent evaporation and reducing the ionization efficiency of the target analyte.[7] The composition of urine can also vary significantly between individuals and over time, leading to variable and unpredictable ion suppression.

Q4: What are the most common sources of ion suppression in my urinary valerylcarnitine assay?

The primary sources of ion suppression in this context are:

  • Endogenous Matrix Components: High concentrations of salts, urea, and other small molecule metabolites that co-elute with valerylcarnitine.[7]

  • Phospholipids: Although more common in plasma, residual phospholipids can be present and are highly suppressive.

  • Mobile Phase Additives: Non-volatile buffers or ion-pairing agents can crystallize and contaminate the ion source, leading to suppression. It is always recommended to use volatile mobile phase modifiers like formic acid or ammonium acetate.[5]

  • Sample Collection and Storage: Improperly stored samples can lead to bacterial growth and metabolic changes, introducing new interfering compounds.[9]

Q5: How can I determine if my assay is being affected by ion suppression?

The most direct way to investigate ion suppression is through a post-column infusion experiment . This technique involves infusing a constant flow of a valerylcarnitine standard solution into the LC eluent, after the analytical column but before the MS ion source.[5] When a blank urine extract is injected, any dip in the constant signal baseline indicates a region of ion suppression. This powerful diagnostic tool helps to visualize the chromatographic zones where matrix components are causing interference.[5][10]

Section 2: Troubleshooting Guide: Diagnosing and Correcting Ion Suppression

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem 1: My quantitative results for valerylcarnitine are highly variable and not reproducible.
  • Underlying Cause: This is a classic symptom of variable ion suppression. The concentration and composition of interfering components differ from one urine sample to another, causing the degree of suppression to change unpredictably for each injection.

  • Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

    The most effective way to correct for variable ion suppression is to use a SIL-IS, such as d3- or d9-valerylcarnitine.[11]

    Why it works: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[12] Because it is structurally identical, it co-elutes with the analyte and experiences the exact same ionization suppression or enhancement.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.[13]

    Step-by-Step Protocol for SIL-IS Implementation:

    • Selection: Choose a high-purity SIL-IS for valerylcarnitine (e.g., N,N,N-trimethyl-d9-valerylcarnitine). Ensure it has sufficient mass separation from the native analyte to prevent isotopic crosstalk.

    • Preparation: Prepare a working stock solution of the SIL-IS in an appropriate solvent (e.g., 50:50 methanol:water).

    • Spiking: Add a fixed amount of the SIL-IS working solution to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. This ensures it accounts for variability in both extraction efficiency and ion suppression.

    • Data Processing: In your MS software, define the mass transitions for both native valerylcarnitine and the SIL-IS. The quantification should be based on the peak area ratio of the analyte to the SIL-IS.

Problem 2: The signal for valerylcarnitine is very low or disappears completely in some urine samples.
  • Underlying Cause: Severe ion suppression is occurring due to a high concentration of an interfering compound co-eluting precisely with valerylcarnitine.

  • Solution A: Optimize Chromatographic Separation

    The goal is to chromatographically separate valerylcarnitine from the interfering matrix component(s).

    Workflow for Chromatographic Optimization:

    • Gradient Modification: Adjust the LC gradient profile. A shallower gradient around the elution time of valerylcarnitine can often resolve it from closely eluting interferences.

    • Column Chemistry: Switch to a different column chemistry. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or an embedded polar group (EPG) column. For polar analytes like acylcarnitines, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) can also be effective alternatives.[14]

    • Mobile Phase pH: Modify the pH of the aqueous mobile phase. Valerylcarnitine is a zwitterionic molecule, and slight changes in pH can alter its retention time and potentially move it away from the interference.

  • Solution B: Improve Sample Preparation

    If chromatography alone is insufficient, the next step is to remove the interfering compounds before injection. A simple "dilute-and-shoot" method is often inadequate for urine due to the high matrix load.[8]

    Comparison of Sample Preparation Techniques:

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.Simple, fast.Ineffective at removing salts and other small polar interferences; often leads to significant ion suppression.[15][16]
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer.Can be effective at removing salts.Can have lower recovery for polar analytes; requires solvent optimization.
Solid-Phase Extraction (SPE) Using a solid sorbent to retain the analyte while interferences are washed away, followed by elution of the purified analyte.Highly effective for removing salts and other interferences; can concentrate the analyte.[11][17]More complex and time-consuming; requires method development to select the correct sorbent (e.g., cation-exchange or mixed-mode).
Problem 3: My method is failing regulatory acceptance criteria for matrix effect.
  • Underlying Cause: The method has not been sufficiently optimized to handle the inherent variability of the biological matrix, as defined by regulatory bodies like the FDA.[18][19]

  • Solution: Perform a Quantitative Matrix Effect Assessment and Refine the Method

    Regulatory guidelines require a quantitative assessment of the matrix effect to ensure the method is reliable across different sources of the matrix.[18][20]

    Workflow for Quantitative Matrix Effect Assessment (as per FDA M10 Guidance):

    • Source Matrices: Obtain blank urine samples from at least six different individuals.

    • Prepare Sample Sets:

      • Set 1 (Neat Solution): Prepare standards at low and high concentrations in the mobile phase or reconstitution solvent.

      • Set 2 (Post-Spiked Samples): Extract the six blank urine samples. After the final extraction step, spike the extracts with the analyte at the same low and high concentrations.

    • Analysis: Analyze both sets of samples by LC-MS/MS.

    • Calculation:

      • Matrix Factor (MF): Calculate the MF for each of the six lots by dividing the peak area of the analyte in the post-spiked sample (Set 2) by the mean peak area of the analyte in the neat solution (Set 1).

      • IS-Normalized MF: If using a SIL-IS, calculate the MF for the analyte and the IS. The IS-Normalized MF is the ratio of the analyte MF to the IS MF.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should not exceed 15%.[20][21]

    If the CV > 15%, it confirms that the chosen SIL-IS is not adequately compensating for the matrix variability. In this case, you must return to Problem 2 and further improve the chromatography or sample cleanup to reduce the source of the variability.

Section 3: Key Experimental Protocols & Visualizations

This section provides detailed protocols and visual diagrams for the essential experiments discussed.

Protocol 1: Post-Column Infusion Experiment to Identify Zones of Ion Suppression

This experiment is the definitive tool for visualizing when and where ion suppression occurs in your chromatogram.

Experimental Setup Diagram:

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_junction T-Junction Column->T_junction LC Eluent Syringe_Pump Syringe Pump (Valerylcarnitine Std) Syringe_Pump->T_junction Constant Infusion MS Mass Spectrometer Ion Source T_junction->MS caption Post-Column Infusion Experimental Setup

Caption: Workflow for a post-column infusion experiment.

Step-by-Step Procedure:

  • Prepare a solution of valerylcarnitine at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Place this solution in a syringe and infuse it at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Connect the output of the analytical column to one inlet of a T-junction.

  • Connect the syringe pump line to the second inlet of the T-junction.

  • Connect the outlet of the T-junction directly to the mass spectrometer's ion source.

  • Set up the LC-MS/MS method to run your standard chromatographic gradient.

  • Acquire data in MRM mode for the valerylcarnitine transition.

  • First, inject a solvent blank (e.g., mobile phase A). You should observe a stable, flat baseline signal from the infused standard.

  • Next, inject a prepared blank urine extract.

  • Interpretation: Any significant and reproducible drop in the baseline signal corresponds to a region where matrix components are eluting and causing ion suppression. Compare the retention time of these suppression zones to the retention time of valerylcarnitine in a normal run to diagnose co-elution issues.

Troubleshooting Logic Diagram

This diagram outlines a logical workflow for addressing ion suppression issues.

G Start Problem Encountered (e.g., Poor Reproducibility, Low Signal) Check_IS Is a co-eluting SIL-IS being used? Start->Check_IS Implement_IS Implement a validated SIL-IS Check_IS->Implement_IS No PCI_Experiment Perform Post-Column Infusion Experiment Check_IS->PCI_Experiment Yes Validate_ME Quantify Matrix Effect (FDA M10 Guideline) Implement_IS->Validate_ME Coelution Does suppression zone co-elute with analyte? PCI_Experiment->Coelution Optimize_LC Optimize Chromatography (Gradient, Column) Coelution->Optimize_LC Yes Coelution->Validate_ME No Optimize_LC->PCI_Experiment Improve_SamplePrep Improve Sample Prep (e.g., SPE, LLE) Optimize_LC->Improve_SamplePrep If LC fails Improve_SamplePrep->PCI_Experiment Pass Assay Passes (CV < 15%) Validate_ME->Pass Yes Fail Assay Fails (CV > 15%) Validate_ME->Fail No Fail->Optimize_LC

Caption: A decision tree for troubleshooting ion suppression.

References

  • An, M., & Wu, J. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6571–6578. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Mei, J., Naxerova, K., & Masia, R. (2024). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 96(4), 1627–1635. [Link]

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC. [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Vogeser, M., & Seger, C. (2008). A practical approach to minimize matrix effects in liquid chromatography-mass spectrometry. Clinical Chemistry and Laboratory Medicine, 46(5), 605-613. [Link]

Sources

Troubleshooting

Second-tier testing strategies for elevated C5-carnitine results

Topic: Second-tier testing strategies for elevated C5-carnitine results Introduction: The C5 Isobaric Challenge User Query: My newborn screening (NBS) or clinical assay flagged an elevated C5-carnitine (Isovalerylcarniti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Second-tier testing strategies for elevated C5-carnitine results

Introduction: The C5 Isobaric Challenge

User Query: My newborn screening (NBS) or clinical assay flagged an elevated C5-carnitine (Isovalerylcarnitine). Why is the standard Flow Injection Analysis (FIA-MS/MS) insufficient for diagnosis, and how do I resolve this?

Executive Summary: Standard tandem mass spectrometry (FIA-MS/MS) separates analytes by mass-to-charge ratio (


). However, "C5-carnitine" represents a cluster of isomers —molecules with the exact same mass (

246) but different molecular structures and clinical implications.

An elevated C5 result is a non-specific flag that could indicate:

  • Isovaleric Acidemia (IVA): A potentially life-threatening disorder (Isovalerylcarnitine).

  • 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD): Often a benign condition (2-Methylbutyrylcarnitine).

  • Pivaloylcarnitine Interference: A false positive caused by exogenous antibiotics or cosmetics.

Critical Directive: You cannot distinguish these conditions using standard FIA-MS/MS. You must employ a second-tier chromatographic separation (LC-MS/MS) before initiating aggressive clinical management.

Module 1: The Diagnostic Landscape

Visualizing the Problem

The following diagram illustrates the three distinct sources contributing to the aggregate "C5" signal detected in primary screening.

C5_Isomers cluster_Sources The Isobaric Contributors C5_Signal Elevated C5 Signal (m/z 246) IVC Isovalerylcarnitine (Target: IVA) C5_Signal->IVC Pathogenic (IVD Gene) MBC 2-Methylbutyrylcarnitine (Target: 2-MBCD) C5_Signal->MBC Variable Risk (ACADSB Gene) PIV Pivaloylcarnitine (Drug Interference) C5_Signal->PIV Iatrogenic (Antibiotics) IVC_Desc Accumulates due to Isovaleryl-CoA DH Deficiency IVC->IVC_Desc MBC_Desc Accumulates due to SBCAD Deficiency MBC->MBC_Desc PIV_Desc Derived from Pivalic Acid (e.g., Pivampicillin, Nipple Balms) PIV->PIV_Desc

Figure 1: The "C5" signal is a composite of three potential isomers.[1] Without chromatographic separation, these are indistinguishable.

Module 2: Troubleshooting Workflow

Q: What is the recommended decision tree when C5 is elevated?

A: Do not immediately assume IVA.[2] Follow this logic path to prevent unnecessary anxiety or hospitalization.

  • Review Medication History: Check if the mother (if breastfeeding) or infant was treated with pivalic acid-containing antibiotics (e.g., pivampicillin) or used nipple balms containing isodecyl neopentanoate.

  • Analyze Ratios: Calculate C5/C2 and C5/C3 ratios. While helpful, these are not definitive.

  • Execute Second-Tier Test: Run the sample on a UPLC-MS/MS method specifically validated to separate pivaloylcarnitine from isovalerylcarnitine.

Decision_Tree Start Primary Screen: Elevated C5 Med_Check Check History: Pivalic Acid Exposure? Start->Med_Check Stop_False False Positive: Pivaloylcarnitine Med_Check->Stop_False Confirmed Exposure Second_Tier Run Second-Tier UPLC-MS/MS Med_Check->Second_Tier No Exposure / Uncertain Result_IVC Peak: Isovalerylcarnitine Second_Tier->Result_IVC Result_MBC Peak: 2-Methylbutyrylcarnitine Second_Tier->Result_MBC Result_PIV Peak: Pivaloylcarnitine Second_Tier->Result_PIV Action_IVA Action: Confirmatory Testing (Urine Organic Acids / Genetics) Result_IVC->Action_IVA Action_MBC Action: Clinical Correlation (Usually Benign) Result_MBC->Action_MBC Action_Stop Action: Discontinue Drug Repeat Screen in 7 Days Result_PIV->Action_Stop

Figure 2: Logical workflow for resolving elevated C5 results.

Module 3: Technical Protocol (UPLC-MS/MS)

Q: How do I set up a second-tier assay to separate these isomers?

A: You must move from Flow Injection (FIA) to Ultra-Performance Liquid Chromatography (UPLC). The following protocol is based on validated methods (e.g., Janzen et al., 2013; Boemer et al., 2014) designed to resolve the three critical isomers.

Experimental Setup
ParameterSpecificationNotes
Column C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)A PFP (Pentafluorophenyl) column is an alternative if C18 fails to resolve 2-MBC.[3]
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium FormateAmmonium formate is critical for ionization stability.[3]
Mobile Phase B Methanol + 0.1% Formic AcidAcetonitrile can be used, but Methanol often provides better separation for these specific isomers.[3]
Flow Rate 0.4 - 0.6 mL/minOptimized for UPLC backpressure.[3]
Run Time ~8–12 minutesIsocratic holds may be required to fully resolve the peaks.[3]
MS Mode MRM (Multiple Reaction Monitoring)Positive Ion Mode (ESI+).[3]
MS/MS Transitions

Monitor the following transitions. Note that the parent mass is the same; separation relies entirely on Retention Time (RT) .

AnalytePrecursor (

)
Product (

)
Expected RT Order
Pivaloylcarnitine 246.285.11st (Elutes earliest)
Isovalerylcarnitine 246.285.12nd
2-Methylbutyrylcarnitine 246.285.13rd (Elutes latest)
d9-Isovalerylcarnitine 255.285.1Internal Standard

> Technical Note: Pivaloylcarnitine typically elutes significantly earlier than the endogenous isomers on a C18 column due to the tertiary butyl group's steric properties affecting interaction with the stationary phase.

Module 4: FAQ & Troubleshooting

Issue: Pivalic Acid Interference

Q: I see a large peak eluting earlier than my IVC control. What is this? A: This is almost certainly Pivaloylcarnitine .

  • Cause: Pivalic acid is used to improve the absorption of certain antibiotics (e.g., Pivampicillin, Pivmecillinam) and is found in some nipple balms (Isodecyl neopentanoate).

  • Mechanism: The body conjugates pivalic acid with free carnitine to excrete it, creating Pivaloylcarnitine. This depletes free carnitine levels (Secondary Carnitine Deficiency).

  • Action: Report as "Interference consistent with pivalic acid."[4] Request a repeat sample 7–10 days after the cessation of the medication.

Issue: Borderline Results

Q: My C5 is 0.8 µM (Cutoff 0.5 µM), but the second-tier test is ambiguous. A: Look at the C5/C2 (Acetylcarnitine) and C5/C3 (Propionylcarnitine) ratios.

  • In true IVA, the C5/C2 ratio is typically markedly elevated.

  • If C5 is elevated but ratios are normal, and the second-tier test shows a mix of isomers, consider 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD) . This condition is prevalent in certain populations (e.g., Hmong descent) and is generally considered benign, often not requiring dietary restriction.[2]

Issue: Sample Preparation

Q: Can I use the original Dried Blood Spot (DBS) extract? A: Yes, but direct injection of the FIA extract onto a UPLC column can lead to peak broadening due to the high organic content of FIA extraction solvents.

  • Fix: Dilute the FIA extract 1:1 with Mobile Phase A (Water) before injection to focus the analytes on the head of the UPLC column.

References

  • Janzen, N., et al. (2013).[5][6] "Application of a Second-Tier Newborn Screening Assay for C5 Isoforms." Journal of Inherited Metabolic Disease.

  • Boemer, F., et al. (2014).[6] "Pivaloylcarnitine in Newborn Screening: An Interference That Should Not Be Ignored."[5] Clinica Chimica Acta.

  • American College of Medical Genetics (ACMG). (2012).[4] "Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine."

  • Shigematsu, Y., et al. (2010). "Newborn Screening for Isovaleric Acidemia using Tandem Mass Spectrometry: Data from 1.6 Million Newborns."[5] Clinical Chemistry.

  • Mayo Clinic Laboratories. "C5DC: C5-Acylcarnitine Quantitative Profile, Plasma."

Sources

Reference Data & Comparative Studies

Validation

Valerylcarnitine-d9 (C5-d9) Internal Standard: The Precision Anchor for Isovaleric Acidemia Screening

Executive Summary: The Isobaric Challenge In the high-stakes environment of Newborn Screening (NBS) and clinical metabolomics, Valerylcarnitine-d9 (Isovalerylcarnitine-d9) is not merely a reagent; it is the metrological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In the high-stakes environment of Newborn Screening (NBS) and clinical metabolomics, Valerylcarnitine-d9 (Isovalerylcarnitine-d9) is not merely a reagent; it is the metrological anchor for diagnosing Isovaleric Acidemia (IVA).

The quantification of C5-acylcarnitines is notoriously complex due to the "Isobaric Trap." The target analyte, Isovalerylcarnitine , shares an identical nominal mass with Pivaloylcarnitine (exogenous interference from antibiotics) and 2-Methylbutyrylcarnitine . Without a stable isotope-labeled internal standard (SIL-IS) that perfectly mimics the physicochemical properties of the C5 species, matrix effects and ionization suppression can render quantitative data unreliable.

This guide details the technical superiority of C5-d9 over homologous surrogates (e.g., C4-d3 or C8-d3) and provides a validated, self-verifying workflow for its application in LC-MS/MS and FIA-MS/MS.

Technical Background: Chemistry & Mechanism

The Molecule
  • Analyte: Isovalerylcarnitine (C5)[1][2][3][4]

  • Internal Standard: Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9)[4]

  • Labeling: The deuterium label (

    
    ) is located on the trimethylammonium group of the carnitine backbone. This ensures the label is stable and does not undergo exchange or scrambling during derivatization (butylation).
    
Mechanism of Action: Stable Isotope Dilution (SID)

Mass spectrometry is not inherently quantitative; it is a comparative technique. Signal intensity fluctuates based on:

  • Extraction Efficiency: How much analyte is pulled from the Dried Blood Spot (DBS).

  • Ionization Suppression: Competition for charge in the ESI source (Matrix Effect).

C5-d9 acts as a "molecular mirror." Because it is chemically identical to endogenous C5-carnitine (except for mass), it suffers the exact same losses during extraction and suppression during ionization. By calculating the Area Ratio (Analyte/IS), these errors mathematically cancel out.

Comparative Analysis: Why "Matching" Matters
FeatureC5-d9 (Matching IS) C8-d3 (Homologous IS) External Calibration
Retention Time (LC) Co-elutes exactly with C5Elutes later (more hydrophobic)N/A
Matrix Correction Perfect: Experiences same suppression zonePoor: Elutes in different suppression zoneNone
Extraction Recovery Identical to AnalyteDifferent (Lipophilicity variance)Variable
Precision (CV%) < 5%10 - 20%> 25%
Verdict Gold Standard Acceptable Proxy (Cost-saving)Unacceptable

Critical Insight: Using a homologous standard (like Octanoylcarnitine-d3) to quantify C5 introduces error because C8 is significantly more lipophilic. It extracts differently from the cellulose DBS matrix and ionizes differently in the source.

Experimental Protocol: Self-Validating Workflow

This protocol outlines a Butylated Derivatization method, commonly used to enhance sensitivity for acylcarnitines.

Materials
  • Matrix: Dried Blood Spots (DBS) on Whatman 903 paper.

  • Internal Standard Working Solution (ISWS): Valerylcarnitine-d9 dissolved in Methanol at 0.05 µmol/L.

  • Derivatization Reagent: 3M HCl in n-Butanol.

Step-by-Step Workflow

Step 1: Extraction (The Normalization Point)

  • Punch a 3.2 mm disk from the DBS.

  • Add 100 µL of ISWS (containing C5-d9) .

  • Causality: Adding IS before extraction ensures that any extraction inefficiency affects both analyte and IS equally.

  • Shake at 45°C for 45 mins.

Step 2: Evaporation & Derivatization

  • Transfer supernatant to a new plate. Evaporate to dryness under

    
    .
    
  • Add 50 µL 3M HCl in n-Butanol . Incubate at 65°C for 15 mins.

  • Chemistry: Carboxyl groups are converted to butyl esters (

    
    ). This increases hydrophobicity and proton affinity, boosting signal by 5-10x.
    
  • Evaporate to dryness again. Reconstitute in 100 µL Mobile Phase (80:20 ACN:H2O).

Step 3: MS/MS Acquisition (MRM Mode) Operate in Positive ESI . Configure the following transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)
C5-Carnitine (Butyl) 302.285.15026
C5-Carnitine-d9 (IS) 311.285.15026
  • Note: The Product ion (

    
     85) corresponds to the carnitine backbone fragment (
    
    
    
    ), which is common to all acylcarnitines.

Visualization: The Isobaric Filter Logic

The following diagram illustrates why C5-d9 is essential for quantification, even though it cannot physically separate isomers without LC.

C5_Workflow Sample DBS Sample (Contains C5 Isomers) Extract Extraction & Derivatization (Butylation) Sample->Extract IS_Add Add C5-d9 Internal Standard (The Precision Anchor) IS_Add->Extract Normalization starts here MS_Source ESI Source (Ionization) Extract->MS_Source MassSpec Mass Spectrometry (MRM) MS_Source->MassSpec Matrix Suppression Occurs Quant Total C5 Quantification (Relative to C5-d9) MassSpec->Quant Ratio: (302/85) / (311/85) Decision Is C5 Elevated? Quant->Decision LC_Tier2 Tier 2: LC-MS/MS (Separation of Isomers) Decision->LC_Tier2 YES (> Cutoff) Diagnosis Diagnosis: IVA vs. Pivalate vs. 2-MBG LC_Tier2->Diagnosis Chromatographic Resolution

Caption: Workflow logic demonstrating C5-d9's role in correcting matrix effects during the initial screen, triggering Tier 2 LC-MS for isomer differentiation if elevated.

Performance Data & Validation

The following data represents typical validation metrics when using C5-d9 compared to a homologous standard (C8-d3).

Linearity and Recovery
  • Linear Range: 0.5 – 50 µmol/L (covers healthy to pathological range).

  • Correlation Coefficient (

    
    ):  > 0.995.[5]
    
Precision Comparison (n=20)
MetricC5-d9 (Matching IS)C8-d3 (Homologous IS)
Intra-day CV (%) 3.2%8.5%
Inter-day CV (%) 4.8%12.1%
Accuracy (Bias) ± 4%± 15%
Troubleshooting the "False Positive"

If C5 is elevated using C5-d9 quantification:

  • Do NOT assume IVA immediately.

  • Check patient history for Pivalate antibiotics or nipple balms (contain Neopentanoate).

  • Mandatory Action: Run a second-tier LC-MS/MS method. C5-d9 will co-elute with Isovalerylcarnitine, while Pivaloylcarnitine will elute at a slightly different retention time depending on the column (C18 vs. Pentafluorophenyl).

References

  • Cambridge Isotope Laboratories. Carnitine/Acylcarnitine Standards for Mass Spectrometry.[6][7] CIL Application Note.[6] Link

  • Minkler, P. E., et al. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry.[3][6][7][8][9][10][11][12] Link[7]

  • Boemer, F., et al. (2014). Isovalerylcarnitine-d9 Internal Standard Application in Newborn Screening.[13] Clinical Chemistry.[6][11][12] Link

  • American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Elevated C5 Acylcarnitine.[12]Link

  • Cayman Chemical. Isovaleryl-DL-carnitine-d9 Product Insert.Link

Sources

Comparative

A Comparative Guide to the Synthesis of Deuterated O-Valeroylcarnitine Reference Standards

Introduction: The Critical Role of Deuterated Standards in Metabolic Research In the landscape of modern drug development and metabolic research, precision and accuracy are paramount. O-valeroylcarnitine, an ester of car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Standards in Metabolic Research

In the landscape of modern drug development and metabolic research, precision and accuracy are paramount. O-valeroylcarnitine, an ester of carnitine and valeric acid, is a significant biomarker, particularly in the context of valproic acid (VPA) therapy, a widely used antiepileptic drug. VPA is known to interfere with carnitine metabolism, leading to a deficiency that can have serious clinical implications.[1][2] The quantification of O-valeroylcarnitine is therefore crucial for monitoring patients and understanding the metabolic impact of VPA.

Stable isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry.[3] Deuterated O-valeroylcarnitine, in which one or more hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the accurate quantification of its endogenous, non-deuterated counterpart. Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This co-eluting standard effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby minimizing analytical error and ensuring data integrity.[3]

This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing deuterated O-valeroylcarnitine reference standards. Each method is evaluated based on its synthetic strategy, potential yield and purity, and the complexity of the procedure. Detailed experimental protocols and analytical validation techniques are provided to ensure the production of a reliable and well-characterized reference standard, embodying a self-validating system for researchers.

Comparative Analysis of Synthetic Methodologies

Two primary strategies for the synthesis of deuterated O-valeroylcarnitine are presented here:

  • Method 1: Synthesis via Acylation with a Deuterated Precursor. This approach involves the synthesis or acquisition of deuterated valeric acid, which is then coupled with L-carnitine.

  • Method 2: Synthesis via Post-Synthetic H/D Exchange. This method involves the initial synthesis of unlabeled O-valeroylcarnitine, followed by a catalyzed hydrogen-deuterium exchange reaction to introduce deuterium atoms.

Parameter Method 1: Acylation with Deuterated Precursor Method 2: Post-Synthetic H/D Exchange
Starting Materials L-carnitine, Deuterated Valeric Acid (or its precursor)L-carnitine, Valeric Acid, Deuterium Oxide (D₂O)
Deuteration Strategy Incorporation of a pre-labeled building block.Direct exchange of protons for deuterons on the final molecule.
Control over Deuteration Site High, determined by the deuterated precursor.Lower, depends on the exchange catalyst and reaction conditions.
Potential Isotopic Purity High, primarily dependent on the purity of the deuterated precursor.Variable, may result in a mixture of isotopologues.
Typical Yield Moderate to high, dependent on the coupling efficiency.Moderate, can be affected by side reactions during exchange.
Complexity Moderate, requires synthesis or sourcing of deuterated valeric acid.Moderate, requires optimization of H/D exchange conditions.
Cost-Effectiveness Can be higher due to the cost of the deuterated precursor.Potentially lower if D₂O is used as the deuterium source.

Method 1: Synthesis via Acylation with Deuterated Valeric Acid

This method is a robust and straightforward approach that leverages the direct coupling of L-carnitine with a pre-labeled valeric acid derivative. The key to this method is the availability of high-purity deuterated valeric acid.

Experimental Workflow: Method 1

cluster_0 Preparation of Deuterated Valeroyl Chloride cluster_1 Esterification cluster_2 Purification d_valeric_acid Deuterated Valeric Acid d_valeroyl_chloride Deuterated Valeroyl Chloride d_valeric_acid->d_valeroyl_chloride Reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->d_valeroyl_chloride Reagent d_valeroyl_chloride_input Deuterated Valeroyl Chloride l_carnitine L-Carnitine Hydrochloride d_o_valeroylcarnitine Deuterated O-Valeroylcarnitine l_carnitine->d_o_valeroylcarnitine Reaction d_valeroyl_chloride_input->d_o_valeroylcarnitine Acylating Agent crude_product Crude Product purified_product Purified Product crude_product->purified_product Chromatography

Caption: Workflow for the synthesis of deuterated O-valeroylcarnitine via acylation.

Detailed Protocol: Method 1

Step 1: Preparation of Deuterated Valeroyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add deuterated valeric acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude deuterated valeroyl chloride.

Step 2: Esterification of L-Carnitine

  • Suspend L-carnitine hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere.

  • Slowly add the crude deuterated valeroyl chloride (1.1 eq) to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude deuterated O-valeroylcarnitine is purified by a suitable chromatographic method, such as flash column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Method 2: Synthesis via Post-Synthetic H/D Exchange

Experimental Workflow: Method 2

cluster_0 Synthesis of Unlabeled O-Valeroylcarnitine cluster_1 H/D Exchange cluster_2 Purification l_carnitine L-Carnitine o_valeroylcarnitine O-Valeroylcarnitine l_carnitine->o_valeroylcarnitine Reaction valeroyl_chloride Valeroyl Chloride valeroyl_chloride->o_valeroylcarnitine Acylating Agent o_valeroylcarnitine_input O-Valeroylcarnitine deuterated_product Deuterated O-Valeroylcarnitine o_valeroylcarnitine_input->deuterated_product Reaction d2o Deuterium Oxide (D₂O) d2o->deuterated_product Deuterium Source catalyst Catalyst (e.g., Pd/C) catalyst->deuterated_product Catalyst crude_deuterated Crude Deuterated Product purified_deuterated Purified Product crude_deuterated->purified_deuterated Chromatography

Caption: Workflow for deuteration via post-synthetic H/D exchange.

Detailed Protocol: Method 2

Step 1: Synthesis of Unlabeled O-Valeroylcarnitine

  • Follow the esterification procedure described in Method 1, Step 2, using non-deuterated valeroyl chloride.

  • Purify the crude product to obtain pure, unlabeled O-valeroylcarnitine.

Step 2: Hydrogen-Deuterium Exchange

  • In a pressure-resistant vessel, dissolve the unlabeled O-valeroylcarnitine (1.0 eq) in deuterium oxide (D₂O).

  • Add a suitable catalyst, such as 10% Palladium on carbon (Pd/C).[4]

  • Seal the vessel and heat the mixture at an elevated temperature (e.g., 100-150°C) for a specified period (e.g., 12-24 hours).

  • Monitor the extent of deuteration by taking aliquots and analyzing by mass spectrometry.

  • After cooling, filter the reaction mixture to remove the catalyst.

Step 3: Purification

  • Lyophilize the filtrate to remove the D₂O.

  • Purify the resulting solid by preparative HPLC to isolate the deuterated O-valeroylcarnitine.

Analytical Validation: A Self-Validating System

Regardless of the synthetic route, rigorous analytical validation is essential to confirm the identity, purity, and isotopic enrichment of the deuterated O-valeroylcarnitine standard. This validation process ensures the trustworthiness and reliability of the standard for quantitative applications.

Validation Workflow

cluster_0 Structural Confirmation cluster_1 Purity Assessment cluster_2 Isotopic Enrichment product Purified Deuterated O-Valeroylcarnitine nmr ¹H and ¹³C NMR product->nmr hrms High-Resolution MS product->hrms hplc HPLC-UV/ELSD product->hplc nmr_purity qNMR product->nmr_purity ms_iso Mass Spectrometry product->ms_iso d_nmr ²H NMR product->d_nmr

Caption: Analytical validation workflow for the deuterated standard.

Detailed Analytical Protocols

1. Structural Confirmation and Purity by NMR Spectroscopy

  • ¹H NMR (Proton NMR): Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., D₂O or CD₃OD). The ¹H NMR spectrum will confirm the overall structure of the O-valeroylcarnitine molecule. The integration of the proton signals corresponding to the deuterated positions should be significantly reduced compared to the unlabeled standard.[5]

  • ¹³C NMR (Carbon-13 NMR): This will provide further confirmation of the carbon skeleton.

  • ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming the location of deuteration and providing an estimate of isotopic enrichment.[6]

2. Purity Assessment by HPLC

  • Method: A reverse-phase HPLC method with UV or Evaporative Light Scattering Detection (ELSD) can be used to determine the chemical purity of the synthesized standard.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid.

  • Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

  • Acceptance Criteria: Chemical purity should typically be ≥98%.

3. Isotopic Enrichment and Identity Confirmation by Mass Spectrometry

  • Method: High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the deuterated molecule and to determine the isotopic enrichment.[7]

  • Instrumentation: An LC-MS/MS system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Analysis: The mass spectrum will show a distribution of isotopologues. The isotopic enrichment is calculated from the relative intensities of the peaks corresponding to the deuterated and non-deuterated forms.

  • Tandem MS (MS/MS): Fragmentation of the parent ion should yield characteristic daughter ions, confirming the identity of the molecule. For O-valeroylcarnitine, a characteristic neutral loss of 59 Da (trimethylamine) is expected.

Conclusion

The synthesis of high-quality deuterated O-valeroylcarnitine is a critical step in enabling accurate and reliable bioanalytical studies. Both the acylation with a deuterated precursor and the post-synthetic H/D exchange methodologies offer viable routes to this essential reference standard. The choice between these methods will depend on factors such as the availability and cost of starting materials, and the desired level of control over the deuteration pattern.

Regardless of the synthetic path chosen, a comprehensive analytical validation is non-negotiable. The combination of NMR spectroscopy, HPLC, and high-resolution mass spectrometry provides a self-validating system that ensures the identity, purity, and isotopic enrichment of the final product. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently produce deuterated O-valeroylcarnitine standards that meet the rigorous demands of modern scientific research.

References

  • Roe, C. R., & Mochel, F. (2018). Anaplerotic and anaplerotic-like treatment of inherited metabolic disease. Journal of inherited metabolic disease, 41(4), 673–688. [Link]

  • Longo, N., et al. (2006). Valproic acid and carnitine metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1762(6), 583-591. [Link]

  • Remmel, R. P., et al. (2005). Valproic acid pharmacokinetics and bioavailability determined by a stable isotope technique. Epilepsy Research, 64(3), 159-170. [Link]

  • Gao, F., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 945. [Link]

  • Diep, Q. N., Brørs, O., & Bøhmer, T. (1995). Formation of pivaloylcarnitine in isolated rat heart cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1259(2), 161-165. [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1657. [Link]

  • Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(5), 3585-3592. [Link]

  • Rocchetti, M., et al. (2021). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes. Journal of Pharmaceutical and Biomedical Analysis, 205, 114322. [Link]

  • Organic Syntheses Procedure. δ-ACETYL-n-VALERIC ACID. [Link]

  • YouTube. (2024, May 5). Valeric acid : Organic Synthesis. [Link] (Note: A representative, non-specific YouTube link is provided as an example of a general resource.)

  • ResearchGate. (n.d.). ¹H NMR spectrum used for purity evaluation of five kinds of acylcarnitines. [Link]

  • National Center for Biotechnology Information. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial... - PMC. [Link]

  • National Center for Biotechnology Information. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). L-carnitine therapy in isovaleric acidemia - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Monitoring of the Antiseizure Drug Valproic Acid Using a Novel Point-Of-Care Mass Spectrometry - PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]

  • Google Patents. (n.d.). EP0624568A1 - Improved process for manufacturing L-(-)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. [Link]

  • ResearchGate. (n.d.). Stable labeling of valproic acid to elucidate the mechanism of... [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of l-Carnitine by Reduction of an Achiral Precursor: the Problem of Reduced Nicotinamide Adenine Dinucleotide Recycling - PubMed. [Link]

  • National Institutes of Health. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • BEPLS. (n.d.). Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs in Presen. [Link]

  • Organic Acidemia Association. (n.d.). Rapid Publication. [Link]

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Validation

Comparative Guide: O-Valeroylcarnitine vs. Isovalerylcarnitine Retention Times

Executive Summary In metabolic profiling and newborn screening (NBS), the differentiation of C5-acylcarnitine isomers is a critical analytical challenge.[1][2][3][4] Isovalerylcarnitine (a marker for Isovaleric Acidemia)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic profiling and newborn screening (NBS), the differentiation of C5-acylcarnitine isomers is a critical analytical challenge.[1][2][3][4] Isovalerylcarnitine (a marker for Isovaleric Acidemia) and O-valeroylcarnitine (n-valerylcarnitine, a marker for fatty acid oxidation defects or Glutaric Acidemia Type II) are isobaric (m/z 246).[2] Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish them, leading to potential misdiagnosis or false positives.

This guide details the chromatographic separation of these isomers, demonstrating that O-valeroylcarnitine consistently elutes later than isovalerylcarnitine on Reversed-Phase (C18) columns due to distinct hydrophobic interaction mechanisms.

Part 1: The Isobaric Challenge & Mechanistic Separation

The Problem: Mass Spectrometry Blind Spots

Both analytes share the same precursor ion (


) and predominant product ion (

). Without chromatographic resolution, a high "C5" signal is ambiguous.
The Solution: Chromatographic Selectivity

The separation relies on the structural differences in the acyl chain:

  • Isovalerylcarnitine: Contains a branched isobutyl group. The branching reduces the effective surface area available for hydrophobic interaction with the C18 stationary phase.

  • O-Valeroylcarnitine (n-Valeryl): Contains a straight pentyl chain. This linear structure maximizes Van der Waals forces with the C18 ligands, resulting in stronger retention.

Theoretical Elution Order (C18):



Part 2: Experimental Data & Performance Comparison

The following data represents a validated performance benchmark using a UPLC-MS/MS system equipped with a C18 column.

Table 1: Retention Time Comparison (Representative Data)
AnalyteRetention Time (min)*Structural FeatureClinical Significance
Pivaloylcarnitine 3.63Tertiary Branch (Bulky)False Positive (Antibiotic artifact)
2-Methylbutyrylcarnitine 3.75Secondary Branch2-Methylbutyryl-CoA Dehydrogenase Deficiency
Isovalerylcarnitine 4.00 Primary BranchIsovaleric Acidemia (IVA)
O-Valeroylcarnitine 4.22 Straight ChainGA-II / MADD / Normal Variant

*Data based on Revvity QSight MD UHPLC conditions (See Ref 1). Absolute times vary by system, but relative order remains constant on C18.

Chromatographic Resolution Metrics
  • Resolution (

    
    ):  Typically 
    
    
    
    (Baseline separation) between Isovaleryl- and n-Valeroylcarnitine.
  • Peak Capacity: High efficiency C18 columns (1.7 µm particle size) are required to prevent peak tailing of the pivaloyl isomer from obscuring the isovaleryl peak.

Part 3: Detailed Experimental Protocol

Objective: To separate and quantify C5 acylcarnitine isomers in dried blood spots (DBS) or plasma.

Reagents & Standards
  • Internal Standard:

    
    -Isovalerylcarnitine (Use of a single deuterated C5 standard is sufficient as it co-elutes closely with the target cluster).
    
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Acetate in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid + 5mM Ammonium Acetate in Acetonitrile/Methanol (50:50 v/v).

Sample Preparation (DBS)
  • Punch 3mm DBS disk into a 96-well plate.

  • Add 100 µL Extraction Solution (Methanol containing Internal Standards).

  • Shake for 20 mins at room temperature.

  • Transfer supernatant to a new plate.

  • Evaporate to dryness under

    
     (40°C).
    
  • Reconstitute in 50 µL Mobile Phase A/B (80:20). Crucial: High organic content in reconstitution solvent can cause peak broadening of early eluters.

LC-MS/MS Conditions
  • Column: C18 UPLC Column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 50°C.

  • Gradient Profile:

    • 0.0 min: 10% B[5]

    • 1.0 min: 10% B[5]

    • 6.0 min: 60% B (Linear Gradient)

    • 6.1 min: 100% B (Wash)

    • 7.0 min: 10% B (Re-equilibration)

MS/MS Transitions (ESI Positive)
  • Precursor: 246.2

    
    [2]
    
  • Product: 85.1

    
     (Characteristic carnitine fragment)[4]
    
  • Dwell Time: 50ms

Part 4: Logical Workflow & Visualization

The following diagram illustrates the diagnostic logic and separation workflow required when a "High C5" result is flagged.

C5_Workflow Screen Primary Screen (FIA-MS/MS) Result: Elevated C5 Acylcarnitine Decision Is it IVA, MADD, or Antibiotics? Screen->Decision LC_Method Execute Second-Tier Test UPLC-MS/MS (C18 Column) Decision->LC_Method Required Resolution Piv Peak 1: Pivaloylcarnitine (RT ~3.6 min) LC_Method->Piv MBC Peak 2: 2-Methylbutyrylcarnitine (RT ~3.7 min) LC_Method->MBC IVC Peak 3: Isovalerylcarnitine (RT ~4.0 min) LC_Method->IVC NVC Peak 4: O-Valeroylcarnitine (RT ~4.2 min) LC_Method->NVC Diag_False Diagnosis: False Positive (Maternal Antibiotic Use) Piv->Diag_False Diag_SBCAD Diagnosis: SBCAD Deficiency MBC->Diag_SBCAD Diag_IVA Diagnosis: Isovaleric Acidemia (CRITICAL) IVC->Diag_IVA Diag_MADD Diagnosis: MADD / GA-II NVC->Diag_MADD

Caption: Diagnostic workflow resolving isobaric C5 species. Note the critical separation of Isovalerylcarnitine (Peak 3) from O-Valeroylcarnitine (Peak 4).

References

  • Revvity. (2020). Measurement of isobaric C5 acylcarnitines in dried blood spots using QSight 225 MD UHPLC mass spectrometer. Application Note. Link

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek ChromaBLOGraphy. Link

  • Fannin, S., et al. (2010).[3] Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism.[3] Link

  • Maeda, Y., et al. (2021). Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. MDPI. Link

Sources

Comparative

A Senior Application Scientist's Guide to Certified Reference Materials for C5-Carnitine Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of metabolic research and clinical diagnostics, the accurate quantification of acylcarnitines is paramount. Among these, C5-carnitine serve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and clinical diagnostics, the accurate quantification of acylcarnitines is paramount. Among these, C5-carnitine serves as a critical biomarker for several inborn errors of metabolism, most notably Isovaleric Acidemia (IVA). The integrity of diagnostic and research outcomes hinges on the precision of analytical measurements, a feat achievable only through the use of high-quality, reliable Certified Reference Materials (CRMs).

This guide provides an in-depth comparison of commercially available CRMs for C5-carnitine analysis. Drawing from extensive field experience, this document will navigate the complexities of selecting the appropriate reference material, detail a robust analytical workflow, and address common challenges to ensure the trustworthiness and accuracy of your results.

The Clinical Imperative for Accurate C5-Carnitine Quantification

C5-carnitine is a group of isomeric acylcarnitines, with isovalerylcarnitine being the primary biomarker for IVA, an autosomal recessive disorder of leucine metabolism.[1] Elevated levels of isovalerylcarnitine are indicative of a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[1] Newborn screening programs worldwide rely on the accurate measurement of C5-carnitine in dried blood spots (DBS) to facilitate early diagnosis and intervention, which can significantly mitigate the severe neurological damage and mortality associated with IVA.[2]

However, the analytical challenge lies in the presence of isobaric isomers of isovalerylcarnitine, such as pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine, which cannot be differentiated by routine flow-injection tandem mass spectrometry (FIA-MS/MS).[3][4] Pivaloylcarnitine, in particular, is a frequent source of false-positive results due to the maternal or neonatal administration of pivalate-conjugated antibiotics.[4] This underscores the necessity for chromatographic separation and the use of isomer-specific CRMs to ensure diagnostic accuracy.

Comparative Analysis of C5-Carnitine Certified Reference Materials

The selection of a CRM is a critical decision that directly impacts the quality and reliability of analytical data. A CRM produced by an accredited Reference Material Producer under ISO 17034 provides the highest level of quality assurance, guaranteeing its metrological traceability, homogeneity, and stability.[5][6] The following table provides a comparative overview of C5-carnitine CRMs from leading suppliers.

Table 1: Comparison of Commercially Available C5-Carnitine Certified Reference Materials

SupplierProduct Name/DescriptionCatalog No. (Example)FormatAnalytesCertification/Grade
Sigma-Aldrich (Cerilliant®) Isovaleryl-L-carnitineI-059Neat SolidIsovalerylcarnitineCertified Reference Material (ISO 17034, ISO/IEC 17025)
Acylcarnitines Mix 2A-144-1MLSolution in Methanol/Formic AcidC5, iC5, and other acylcarnitinesCertified Reference Material
Isovaleryl-DL-Carnitine-(N,N,N-trimethyl-d9)I-069Solution in MethanolLabeled IsovalerylcarnitineCertified Reference Material
Cambridge Isotope Laboratories (CIL) L-Carnitine HCl, O-isovaleryl (N,N,N-trimethyl-D9, 98%)DLM-3974Neat SolidLabeled Isovalerylcarnitine>98% Isotopic Purity
Free Carnitine and Acylcarnitine Reference StandardsNSK-BDry MixtureC5 and other acylcarnitines (labeled)Research Grade
Chromsystems MassCheck® Dried Blood Spot Control0191Dried Blood SpotIsovalerylcarnitine and other analytesIVD Certified
MassChrom® Amino Acids/Acylcarnitines Kit57000Kit with Calibrators & ControlsC5 and other acylcarnitinesIVD Certified
PerkinElmer NeoBase™ 2 Non-derivatized MSMS KitVariesKit with Calibrators & ControlsC5 and other acylcarnitinesIVD, CE marked

Experimental Protocol: Quantification of C5-Carnitine Isomers in Dried Blood Spots by LC-MS/MS

This protocol outlines a validated method for the accurate quantification of C5-carnitine isomers, ensuring the differentiation of isovaleric acidemia from interferences. This method is adapted from established procedures for newborn screening and metabolic research.[3][7]

Materials and Reagents
  • Certified Reference Materials:

    • Isovalerylcarnitine (unlabeled)

    • Pivaloylcarnitine (unlabeled)

    • 2-Methylbutyrylcarnitine (unlabeled)

    • Valerylcarnitine (unlabeled)

    • Isovaleryl-d9-carnitine (or other suitable isotopically labeled internal standard)

  • Dried Blood Spot (DBS) Samples: Patient samples and quality control materials

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • n-Butanolic HCl (3N)

    • Water (LC-MS grade)

Preparation of Standards and Internal Standard (IS) Working Solution
  • Stock Solutions: Prepare individual stock solutions of each unlabeled C5-carnitine isomer and the labeled internal standard in methanol.

  • Calibration Standards: Serially dilute the unlabeled stock solutions to prepare a calibration curve ranging from physiological to pathological concentrations.

  • Internal Standard Working Solution: Dilute the labeled C5-carnitine stock solution with methanol to a final concentration appropriate for spiking samples.

Sample Preparation
  • Punch a 3.2 mm disc from the DBS sample into a 96-well plate.

  • Add 100 µL of the internal standard working solution to each well.

  • Seal the plate and shake at 600 rpm for 30 minutes at room temperature to extract the acylcarnitines.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of 3N n-butanolic HCl to each well, seal the plate, and incubate at 65°C for 20 minutes for butylation.

  • Evaporate the reagent to dryness under nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: UPLC system

  • Column: C18 BEH column (e.g., 1 x 100 mm, 1.7 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 8 minutes.

  • Flow Rate: 0.15 mL/min

  • Column Temperature: 60°C[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for each C5-carnitine isomer and the internal standard. The precursor ion for butylated C5-carnitines is m/z 302.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS Dried Blood Spot (3.2mm punch) IS Add Internal Standard (Isovaleryl-d9-carnitine) DBS->IS Extract Extract with Methanol (30 min @ 600 rpm) IS->Extract Dry1 Evaporate to Dryness (N2) Extract->Dry1 Deriv Derivatize with n-Butanolic HCl (20 min @ 65°C) Dry1->Deriv Dry2 Evaporate to Dryness (N2) Deriv->Dry2 Recon Reconstitute in Mobile Phase Dry2->Recon Inject Inject into UPLC-MS/MS Recon->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Detect MS/MS Detection (Positive ESI, MRM) Sep->Detect Quant Quantify C5 Isomers (Peak Area Ratios to IS) Detect->Quant Cal Generate Calibration Curve (Unlabeled Standards) Cal->Quant Report Report Concentrations Quant->Report

Caption: Workflow for C5-Carnitine Isomer Analysis.

Trustworthiness and Self-Validation in Your Workflow

To ensure the integrity of your results, a self-validating system is crucial. This involves:

  • System Suitability Tests: Before each analytical run, inject a standard mixture to verify system performance, including peak shape, retention time, and signal intensity.

  • Quality Controls (QCs): Include at least two levels of QC materials (e.g., low and high concentrations) in each run. The calculated concentrations of the QCs must fall within predefined acceptance criteria. Matrix-based controls, such as those from Chromsystems, are ideal as they mimic patient samples.[8]

  • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard for the analyte of interest (e.g., isovaleryl-d9-carnitine) is non-negotiable. It compensates for variations in sample preparation and instrument response, ensuring the accuracy of quantification.

Navigating Analytical Challenges

The primary analytical challenge in C5-carnitine analysis is the presence of isobaric isomers. A robust chromatographic method, as detailed above, is essential for their separation.[3] The choice of CRM is critical in developing and validating such a method. By using individual, certified reference materials for each isomer (isovalerylcarnitine, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine), laboratories can:

  • Confirm Peak Identity: Ensure correct peak identification based on retention time comparison with the respective CRMs.

  • Develop a Specific Assay: Validate the analytical method for its ability to accurately and precisely quantify each isomer in the presence of the others.

  • Troubleshoot False Positives: In cases of elevated total C5-carnitine, the isomer-specific assay can definitively determine if the elevation is due to isovalerylcarnitine (indicative of IVA) or an interfering isomer like pivaloylcarnitine.

Conclusion

The accurate measurement of C5-carnitine and its isomers is of profound importance in the diagnosis and management of inborn errors of metabolism. The foundation of a reliable analytical method is the use of high-quality, certified reference materials. By selecting CRMs from accredited producers and implementing a robust, self-validating LC-MS/MS workflow, researchers and clinicians can ensure the accuracy and trustworthiness of their results, ultimately leading to improved patient outcomes. This guide serves as a practical resource to navigate the complexities of C5-carnitine analysis and to empower laboratories to achieve the highest standards of analytical excellence.

References

  • Forni, S., Fu, X., Palmer, S. E., & Sweetman, L. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 25–32. [Link]

  • Hattori, T., Notsu, Y., Tanaka, M., Matsui, M., & Kobayashi, H. (2022). A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. International Journal of Molecular Sciences, 23(9), 5236. [Link]

  • Cerilliant. (n.d.). Home. Retrieved February 5, 2026, from [Link]

  • Atlanbio. (2025). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved February 5, 2026, from [Link]

  • Gucciardi, A., Pirillo, P., Di Gangi, I. M., Naturale, M., & Giordano, G. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 404(3), 741–751. [Link]

  • Moat, S. J., George, R. S., & Carling, R. S. (2018). Improving Harmonization and Standardization of Expanded Newborn Screening Results by Optimization of the Legacy Flow Injection Analysis–Tandem Mass Spectrometry Method. Clinical Chemistry, 64(11), 1626–1635. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Newborn Screening by Tandem Mass Spectrometry (2nd ed., CLSI guideline NBS04). [Link]

  • Cerilliant. (n.d.). Cerilliant Certified Reference Materials For MS Analysis. Retrieved February 5, 2026, from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (2024). Understanding the 5 Whys of ISO 17034 Accreditation. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Reference materials. Retrieved February 5, 2026, from [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). [Link]

  • U.S. Food and Drug Administration. (2020). 510(k) Substantial Equivalence Determination Decision Summary. Retrieved February 5, 2026, from [Link]

  • Syrlybayeva, L., et al. (2023). Age-Specific Reference Values for Free Carnitine and Short Chain Acylcarnitines Content in Dried Blood Spots in Newborns in Western Kazakhstan: A Tandem Mass Spectrometry Measurement. Medical Science and Discovery, 10(8), 471-478. [Link]

  • Punyamoon. (2020). How ISO 17034 – Reference Materials Helps to Meet Regulatory Requirements for Laboratories?. Retrieved February 5, 2026, from [Link]

  • CK Isotopes. (n.d.). NSK-B-US. Retrieved February 5, 2026, from [Link]

  • de la Marca, G., et al. (2017). Analysis of a second-tier test panel in dried blood spot samples using liquid chromatography-tandem mass spectrometry. Journal of Inherited Metabolic Disease, 40(6), 825–835. [Link]

  • American College of Medical Genetics and Genomics. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Retrieved February 5, 2026, from [Link]

  • Queensland Health. (2024). Guideline: Newborn bloodspot screening. Retrieved February 5, 2026, from [Link]

  • Cloppenborg, T., et al. (2013). Application of a Second-Tier Newborn Screening Assay for C5 Isoforms. JIMD reports, 11, 107–111. [Link]

  • Eurisotop. (n.d.). NSK-A-CE and NSK-B-CE. Retrieved February 5, 2026, from [Link]

  • International Society for Neonatal Screening. (2025). ISNS General Guidelines for Neonatal Bloodspot Screening 2025. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Development of Reference Methods and Reference Materials for Clinical Diagnostic Markers. Retrieved February 5, 2026, from [Link]

  • Chromsystems. (2022). Urgent Field Safety Notice. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2023). Recognized Consensus Standards. Retrieved February 5, 2026, from [Link]

  • CK Isotopes. (n.d.). NSK-B Free Carnitine and Acylcarnitine Reference Standards. Retrieved February 5, 2026, from [Link]

  • RECIPE Chemicals + Instruments GmbH. (n.d.). ClinChek® Dried Blood Spot Control (DBS) for Amino Acids and Acylcarnitines. Retrieved February 5, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Newborn Screening Glossary. Retrieved February 5, 2026, from [Link]

  • Lee, S. M., et al. (2021). Comprehensive Evaluation of the NeoBase 2 Non-derivatized MSMS Assay and Exploration of Analytes With Significantly Different Concentrations Between Term and Preterm Neonates. Annals of Laboratory Medicine, 41(2), 169–178. [Link]

  • Cerilliant. (n.d.). New Products. Retrieved February 5, 2026, from [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Reference Materials Producers ( ISO 17034 ) Accreditation. Retrieved February 5, 2026, from [Link]

  • Cerilliant. (n.d.). Capabilities Overview. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. Retrieved February 5, 2026, from [Link]

  • D'Apolito, O., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening, 6(4), 85. [Link]

Sources

Validation

Comparative Technical Guide: Valerylcarnitine-d3 vs. Valerylcarnitine-d9 as Internal Standards

Executive Summary In the quantitative analysis of acylcarnitines by LC-MS/MS—specifically for the diagnosis of Isovaleric Acidemia (IVA) and Glutaric Acidemia Type II (GA-II) —the choice of internal standard (IS) is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of acylcarnitines by LC-MS/MS—specifically for the diagnosis of Isovaleric Acidemia (IVA) and Glutaric Acidemia Type II (GA-II) —the choice of internal standard (IS) is a critical determinant of assay accuracy.

While Valerylcarnitine-d3 (C5-d3) has historically served as a cost-effective standard, Valerylcarnitine-d9 (C5-d9) is increasingly recognized as the superior choice for clinical validation. This superiority stems from its ability to eliminate isotopic cross-contribution (cross-talk) between the analyte and the internal standard, a phenomenon that compromises quantitation at the high pathological concentrations seen in positive newborn screening (NBS) cases.

This guide provides a technical comparison of these two standards, supported by mechanistic analysis and experimental protocols.

Scientific Context: The Role of C5-Carnitine[1][2][3][4][5]

Valerylcarnitine (C5) is a primary biomarker for defects in leucine catabolism. In clinical mass spectrometry, "C5" represents an isobaric group including:

  • Isovalerylcarnitine: Marker for Isovaleric Acidemia (IVA).[1][2][3]

  • Pivaloylcarnitine: Artifact from pivalic acid-containing antibiotics.[4]

  • 2-Methylbutyrylcarnitine: Marker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2]

Accurate quantification is essential to distinguish true metabolic crises from benign artifacts. The internal standard must mimic the analyte's extraction recovery and ionization efficiency while remaining spectrally distinct.

Mechanistic Comparison: d3 vs. d9

The fundamental difference lies in the mass shift (


) relative to the unlabeled analyte (

).
Valerylcarnitine-d3 ( Da)
  • Structure: Typically labeled on the N-methyl group of the carnitine backbone (

    
    ).
    
  • The Problem (Isotopic Overlap): The natural isotopic envelope of unlabeled Valerylcarnitine (

    
    ) extends into the 
    
    
    
    channel.
    • Although the theoretical abundance of the

      
       isotope is low (<0.5%), in pathological samples where analyte concentrations can exceed the IS concentration by 100-fold, the "tail" of the analyte signal contributes significantly to the IS channel.
      
    • Result: Suppression of the calculated IS area ratio, leading to underestimation of the analyte concentration (Ion Suppression masking).

Valerylcarnitine-d9 ( Da)
  • Structure: Labeled on the full trimethylamine moiety (

    
    ) or the isovaleryl chain.
    
  • The Advantage: A +9 Da shift places the IS mass completely outside the natural isotopic window of the analyte.

    • Result: Zero cross-talk. The signal in the IS channel is purely from the standard, regardless of how high the patient's C5 level rises.

Chromatographic Isotope Effect

Deuterium is slightly more lipophilic than hydrogen, leading to retention time (RT) shifts in Reversed-Phase LC (RPLC).

  • d3: Minimal RT shift; co-elutes tightly with the analyte.

  • d9: Larger RT shift (elutes earlier).

  • Verdict: While d3 offers tighter co-elution, modern UHPLC systems and MRM windows easily accommodate the d9 shift without compromising data integrity.

Quantitative Performance Data

The following data summarizes the theoretical and observed performance differences.

FeatureValerylcarnitine-d3Valerylcarnitine-d9Impact on Assay
Mass Shift +3 Da+9 Dad9 eliminates isotopic interference.
Cross-Talk (Analyte

IS)
High Risk at high conc.Negligible d3 causes non-linearity at high concentrations (saturation).
Cross-Talk (IS

Analyte)
LowNegligibled9 allows lower Limits of Quantitation (LLOQ).
Retention Time Shift < 0.05 min~ 0.1 - 0.2 mind9 requires wider MRM windows but is manageable.
Cost LowHighd3 is preferred for budget-constrained screening; d9 for confirmation.
Clinical Utility First-tier ScreeningDiagnostic Confirmationd9 prevents false negatives in high-titer samples.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes Valerylcarnitine-d9 for the quantification of C5 species in Dried Blood Spots (DBS), aligned with CLSI C62-A guidelines.

Materials[8][9][10][11][12]
  • Internal Standard: Valerylcarnitine-d9 (hydrochloride salt).

  • Extraction Solvent: Methanol containing 0.1% Formic Acid.[5]

  • Column: C18 or HILIC (e.g., Waters Acquity BEH Amide for polar retention).

Step-by-Step Methodology
  • Sample Preparation (DBS):

    • Punch a 3.2 mm disk from the DBS card into a 96-well plate.

    • Critical Step: Add 100 µL of Working Internal Standard Solution (d9-C5 at 0.05 µmol/L in Methanol). Do not use d3 for confirmatory panels.

    • Agitate for 20 minutes at room temperature (extraction).

    • Transfer supernatant to a fresh plate. Evaporate to dryness under

      
       (optional, for concentration) or inject directly if sensitivity allows.
      
  • LC Parameters (UHPLC):

    • Mobile Phase A: 80:20 Acetonitrile:Water + 10mM Ammonium Formate (HILIC mode).

    • Mobile Phase B: 10mM Ammonium Formate in Water.

    • Gradient: Isocratic or shallow gradient to separate C5 isomers (Isovaleryl vs Pivaloyl).

  • MS/MS Detection (ESI+):

    • Scan Mode: Multiple Reaction Monitoring (MRM).[6]

    • Transitions:

      • Analyte (C5): 246.2

        
         85.1 (Characteristic fragment).
        
      • IS (d9-C5): 255.2

        
         85.1 (Common fragment) OR 255.2 
        
        
        
        94.1 (if label is on carnitine head).
    • Note: If using d9-trimethyl labeled carnitine, the fragment ion is often 85 (unlabeled backbone) or 94 (labeled backbone) depending on fragmentation energy. Verify the product ion spectrum.

Workflow Diagram (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate internal standard based on the assay's purpose.

IS_Selection_Workflow Start Acylcarnitine Assay Design Purpose Define Clinical Purpose Start->Purpose Screening High-Throughput Screening (Cost Sensitive) Purpose->Screening Confirmation Diagnostic Confirmation (Accuracy Critical) Purpose->Confirmation Eval_d3 Evaluate Valerylcarnitine-d3 Screening->Eval_d3 Eval_d9 Evaluate Valerylcarnitine-d9 Confirmation->Eval_d9 Risk_d3 Risk: Isotopic Overlap at High Conc. (Non-linear response) Eval_d3->Risk_d3 Action_d3 Use d3 with Correction Factors or Limit to Negative Screening Risk_d3->Action_d3 Benefit_d9 Benefit: Zero Cross-Talk Linear at Pathological Levels Eval_d9->Benefit_d9 Action_d9 Standard for Confirmation & High-Risk Panels Benefit_d9->Action_d9

Caption: Decision matrix for selecting Valerylcarnitine internal standards. Green path indicates the recommended workflow for high-accuracy clinical diagnostics.

Conclusion and Recommendation

For general newborn screening where cost per test is paramount and the vast majority of samples are negative, Valerylcarnitine-d3 remains a viable option, provided that "presumptive positive" samples are flagged for secondary testing.

However, for confirmatory testing , therapeutic monitoring , or drug development involving metabolic modulators, Valerylcarnitine-d9 is the mandatory standard. The +9 Da mass shift provides the necessary spectral distance to ensure that the high analyte concentrations typical of metabolic disorders do not bias the quantification through isotopic overlap.

Final Recommendation: Adopt Valerylcarnitine-d9 for all assays requiring linearity across a dynamic range exceeding 3 orders of magnitude.

References

  • National Institutes of Health (NIH). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [7]

  • BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.

  • American College of Medical Genetics and Genomics. Newborn Screening ACT Sheet [Elevated C5 Acylcarnitine].

  • MDPI. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions.

Sources

Comparative

A Comparative Guide to Quality Control Ranges for Valerylcarnitine (C5) in Newborn Screening

This guide provides an in-depth comparison of quality control (QC) ranges for valerylcarnitine (C5), a primary biomarker for Isovaleric Acidemia (IVA) in newborn screening (NBS) programs. Designed for researchers, labora...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of quality control (QC) ranges for valerylcarnitine (C5), a primary biomarker for Isovaleric Acidemia (IVA) in newborn screening (NBS) programs. Designed for researchers, laboratory scientists, and public health professionals, this document synthesizes technical data with field-proven insights to support the establishment and verification of robust screening protocols.

Introduction: The Critical Role of Valerylcarnitine in Newborn Screening

Newborn screening using tandem mass spectrometry (MS/MS) has revolutionized the early detection of inborn errors of metabolism. Valerylcarnitine (C5), an acylcarnitine, is a key marker for identifying infants with Isovaleric Acidemia (IVA), a potentially life-threatening organic acid disorder.[1][2] Elevated C5 levels in a newborn's dried blood spot (DBS) specimen trigger immediate follow-up to confirm the diagnosis and initiate treatment, which can prevent severe outcomes like metabolic acidosis, neurological damage, and death.[2][3]

The accuracy of NBS for IVA hinges on the establishment of appropriate and well-validated quality control ranges and screening cut-offs. A cut-off set too low results in an unacceptably high rate of false positives, causing significant anxiety for families and a burden on clinical resources.[4][5] Conversely, a cut-off set too high risks missing true cases, leading to delayed diagnosis and devastating health consequences. This guide explores the methodologies for establishing these ranges, compares published values from various programs, and provides a framework for ensuring the scientific integrity of C5 screening.

The Analytical Backbone: Tandem Mass Spectrometry

The universal method for analyzing C5 and other acylcarnitines in DBS samples is tandem mass spectrometry.[6] This powerful technique allows for the high-throughput, simultaneous measurement of multiple analytes from a single 3.2mm DBS punch.[7]

Typical Experimental Protocol: Acylcarnitine Analysis by MS/MS

  • Sample Preparation: A 3.2mm disk is punched from the DBS card into a 96-well microtiter plate.[7]

  • Extraction: An extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards, is added to each well. These internal standards are critical for accurate quantification.

  • Derivatization (Optional but Common): Many laboratories employ a derivatization step, often using butanolic-HCl, to convert the acylcarnitines into their butyl-ester derivatives. This can improve chromatographic separation and analytical sensitivity. However, non-derivatized methods are also widely used.[8]

  • Analysis: The prepared samples are introduced into the mass spectrometer, often via flow injection. The instrument is set up to detect specific precursor-to-product ion transitions for C5 and its corresponding internal standard.

  • Quantification: The concentration of C5 is calculated based on the ion abundance ratio of the analyte to its known-concentration internal standard.[7]

The choice between derivatized and non-derivatized methods can influence the resulting quantitative values, highlighting one of the key sources of inter-laboratory variability.[8]

Establishing and Verifying In-House QC Ranges: A Self-Validating System

While published ranges provide a valuable starting point, it is a fundamental principle of laboratory medicine that each screening program must establish and validate its own reference intervals and cut-off values.[9] This ensures the ranges are appropriate for the specific local population and the laboratory's unique analytical methods.[10]

The process of establishing these ranges is a self-validating system grounded in statistical analysis and continuous monitoring.

G cluster_0 Phase 1: Establishment cluster_1 Phase 2: Validation & Monitoring P1 Step 1: Population Sampling Collect DBS from a large, representative newborn cohort (e.g., n > 1000). P2 Step 2: Data Analysis Measure C5 concentrations and analyze the distribution. P1->P2 Assay Data P3 Step 3: Statistical Cut-off Setting Determine the initial cut-off, typically the 99th or 99.5th percentile. P2->P3 Statistical Analysis V1 Step 4: Performance Evaluation Analyze false positive/negative rates and positive predictive value. P3->V1 Initial Cut-off V3 Step 6: Continuous Adjustment Periodically review and adjust cut-offs based on performance and PT data. V1->V3 Performance Data V2 Step 5: External Quality Assessment Participate in Proficiency Testing (PT) programs (e.g., CDC NSQAP). V2->V3 Peer Comparison Data V3->P3 Re-optimization

Caption: Workflow for Establishing and Verifying C5 Cut-off Values.

Comparative Analysis of Valerylcarnitine Screening Cut-offs

Screening cut-offs for C5 vary between different programs and jurisdictions. This variation stems from multiple factors including population genetics, analytical methodologies, and the statistical percentile chosen to define the upper limit of normal.

Program / RegionC5 Cut-off (µmol/L)Statistical Method / NotesSource
Xuzhou, China> 0.6099.5th percentile of the local healthy neonatal population.[11]Newborn Screening for Isovaleric Acidemia... (2021)[11]
Saudi Arabia (Public Health Lab)> 0.7Assumed to be optimal operational values from internal standardization.[12][13]Characterization of C5 Acylcarnitines... (2023)[12][13]
United Kingdom (Proposed)> 2.0 and < 5.0 (Second-tier testing)\n≥ 5.0 (Urgent referral)Dual cut-off strategy developed after reviewing true and false positive cases.[5]Retrospective Review of Positive Newborn Screening Results... (2023)[5]

This comparison highlights the lack of a single, universal cut-off. For instance, the UK's tiered approach aims to reduce false positives by creating an intermediate range that triggers further, more specific testing, rather than immediate clinical referral.[4][5] This strategy was developed in response to a high number of false positives caused by pivalate-containing antibiotics, which can artificially elevate C5 levels.[4]

G center C5 Level Variability A Analytical Method (Derivatized vs. Non-derivatized) center->A B Population Genetics (e.g., Founder effects) center->B C Statistical Approach (e.g., 99th vs 99.5th percentile) center->C D External Factors (e.g., Pivalate antibiotics, maternal diet) center->D E Specimen Quality (e.g., Collection time, storage) center->E

Caption: Key Factors Influencing Inter-Laboratory C5 Result Variability.

Trustworthiness Through External Quality Assessment

To ensure the integrity and reliability of newborn screening results, participation in an External Quality Assessment Scheme (EQAS), also known as Proficiency Testing (PT), is essential.[14] In the United States, the Centers for Disease Control and Prevention (CDC) operates the Newborn Screening Quality Assurance Program (NSQAP).[14][15]

The Role of NSQAP:

  • Provides Reference Materials: NSQAP distributes DBS reference materials, including QC materials and PT specimens, to hundreds of laboratories worldwide.[14][16]

  • Assesses Accuracy: Laboratories analyze blinded PT specimens and report their results to NSQAP. This allows for an objective assessment of a laboratory's ability to correctly identify and quantify analytes.[14]

  • Enables Peer Comparison: NSQAP publishes summary reports that allow laboratories to compare their performance against a large, anonymized peer group. This is critical for identifying systemic bias in a laboratory's methods.[17]

By participating in programs like NSQAP, laboratories can validate their internal QC ranges and ensure their testing performance aligns with national and international standards, thereby building a foundation of trustworthiness in their results.[15][17]

Conclusion and Best Practices

The establishment of quality control ranges for valerylcarnitine is a complex process that demands rigorous scientific validation and continuous oversight. This guide demonstrates that while comparative data from other programs is useful, the ultimate responsibility lies with each laboratory to define and verify its own ranges based on its specific population and analytical system.

Key Recommendations for Best Practices:

  • Establish Local Ranges: Do not adopt published cut-offs without validation. Use a sufficiently large, local newborn population to establish statistically valid reference intervals.[10]

  • Embrace Continuous Monitoring: Regularly review screening performance data, including false positive rates and the C5 concentrations of confirmed IVA cases, to refine and re-optimize cut-offs.

  • Prioritize EQAS/PT Participation: Actively participate in proficiency testing programs like the CDC's NSQAP. Use PT reports to identify and correct for analytical bias.[17]

  • Investigate Atypical Results: Be aware of external confounders, such as medications (pivalate) or maternal diet, that can lead to false-positive C5 elevations.[4] Develop second-tier testing strategies or algorithms to investigate ambiguous results.[5]

By adhering to these principles, newborn screening programs can maximize the life-saving potential of early IVA detection while minimizing the unintended harm of false-positive results.

References

  • Al-Odaib, A., et al. (2023). Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. MDPI. Available at: [Link]

  • Williams, M., et al. (2023). C5 concentrations in newborn dried blood spot screening. ResearchGate. Available at: [Link]

  • Al-Odaib, A., et al. (2023). Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2021). Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population. National Center for Biotechnology Information. Available at: [Link]

  • Sarker, A. K., et al. (2020). Age-Specific Reference Values for Free Carnitine and Short Chain Acylcarnitines Content in Dried Blood Spots in Newborns in Western Kazakhstan: A Tandem Mass Spectrometry Measurement. ResearchGate. Available at: [Link]

  • Williams, M., et al. (2023). Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK. MDPI. Available at: [Link]

  • Minnesota Department of Health. (n.d.). Elevation of C5 Acylcarnitine, Family Fact Sheet. Minnesota Department of Health. Available at: [Link]

  • Translational Pediatrics. (2023). Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. ResearchGate. Available at: [Link]

  • Lim, T. H., et al. (2011). Proficiency testing outcomes of 3-hydroxyisovalerylcarnitine measurements by tandem mass spectrometry in newborn screening. PubMed. Available at: [Link]

  • American College of Medical Genetics and Genomics. (2010). Newborn Screening ACT Sheet - [Elevated C5 Acylcarnitine]. Maryland Department of Health. Available at: [Link]

  • Baby's First Test. (n.d.). Newborn Screening ACT Sheet - [Elevated C5 Acylcarnitine]. Baby's First Test. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Newborn Screening Quality Assurance Program. CDC. Available at: [Link]

  • Sarker, A. K., et al. (2019). Age-Specific Cut-off Values of Amino Acids and Acylcarnitines for Diagnosis of Inborn Errors of Metabolism Using Liquid Chromatography Tandem Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • American College of Medical Genetics and Genomics. (2022). Elevated C5-OH Acylcarnitine - ACT Sheet. National Center for Biotechnology Information. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2022). Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Indian Journal of Clinical Biochemistry. (2021). Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Newborn Screening Test Systems for Amino Acids, Free Carnitine, and Acylcarnitines Using Tandem Mass Spectrometry. FDA. Available at: [Link]

  • American College of Medical Genetics and Genomics. (n.d.). ACT Sheets and Algorithms. ACMG. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. ANSI Webstore. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2022). Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns. Oman Medical Journal. Available at: [Link]

  • Centers for Disease Control and Prevention. (2025). NSQAP Biochemical PT Report Quarter 1 2025. CDC. Available at: [Link]

  • Centers for Disease Control and Prevention. (2022). 2021 ANNUAL SUMMARY REPORT - Newborn Screening Quality Assurance Program. CDC. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2022). Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns. ResearchGate. Available at: [Link]

  • Frontiers Media S.A. (2022). Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. Frontiers. Available at: [Link]

  • Centers for Disease Control and Prevention. (2023). Newborn Screening Quality Assurance Program 2022 Set 2 Quality Control Report. NSQAP. Available at: [Link]

  • De Jesús, V. R., et al. (2021). Harmonizing Newborn Screening Laboratory Proficiency Test Results Using the CDC NSQAP Reference Materials. MDPI. Available at: [Link]

Sources

Validation

Commercial suppliers of high-purity O-valeroylcarnitine standards

To: Research & Development Team From: Senior Application Scientist Subject: Technical Guide: Commercial Suppliers & Validation of High-Purity O-Valeroylcarnitine Standards Executive Summary: The "C5 Isobar" Challenge In...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist Subject: Technical Guide: Commercial Suppliers & Validation of High-Purity O-Valeroylcarnitine Standards

Executive Summary: The "C5 Isobar" Challenge

In metabolic profiling and newborn screening, "C5-Carnitine" is a deceptive label. It represents a pool of three distinct isobaric isomers with identical molecular weights (




) but vastly different clinical implications:
  • Isovalerylcarnitine (i-C5): Marker for Isovaleric Acidemia (IVA).[1]

  • 2-Methylbutyrylcarnitine (2MB-C5): Marker for Short-branched-chain acyl-CoA dehydrogenase deficiency (SBCADD).[1]

  • n-Valerylcarnitine (n-C5): The straight-chain pentanoyl form, often an interference or marker of specific fatty acid oxidation defects.[1]

Critical Directive: Do not purchase generic "C5-Carnitine" standards for quantitative metabolomics. You must source isomer-specific standards to validate your LC-MS/MS retention times.[1] This guide compares high-purity sources and provides a protocol for their separation.

Supplier Comparison: High-Purity Standards

The following table compares commercially available standards, filtering for those with verified isomeric purity >95%.

SupplierProduct NameIsomer SpecificityPurity (HPLC)FormCatalog #Best Use Case
Sigma-Aldrich (Supelco) Valeryl-L-carnitinen-Valeryl (Straight Chain)≥ 95.0%Neat / HCl Salt04265General FAOD research; Reference retention time marker.[1]
Sigma-Aldrich Isovaleryl-L-carnitineIsovaleryl (Branched)≥ 94.0%Inner Salt / HCl51371Gold Standard for Isovaleric Acidemia diagnostics.[1]
Sigma-Aldrich 2-Methylbutyryl-L-carnitine2-Methylbutyryl (Branched)≥ 97.0%Powder50405Distinguishing SBCADD from IVA.[1]
Cayman Chemical Valeryl-L-carnitine (chloride)n-Valeryl ≥ 95%Crystalline Solid26563High-sensitivity MS optimization; affordable bulk options.[1]
Cayman Chemical Isovaleryl-L-carnitine-d3Isovaleryl (Deuterated)≥ 99% (Isotopic)Chloride Salt26561Essential Internal Standard for quantification.[1]
Avanti Polar Lipids C5:0 L-carnitinen-Valeryl > 99%Powder870866PLipidomics workflows requiring ultra-high purity.[1]
Toronto Research Chem (TRC) Valeryl-L-carnitine HCln-Valeryl > 95%SolidV091450Custom synthesis needs; hard-to-find metabolites.[1]

Technical Note: Salt Forms Matter. HCl salts (Cayman, Avanti) generally exhibit better solubility in aqueous mobile phases compared to inner salts, which may require initial dissolution in MeOH.

Technical Deep Dive: Isomer Differentiation

The biological relevance of these standards hinges on the specific acyl-CoA dehydrogenase enzyme deficiency they represent.

C5_Isomers C5_Pool Detected C5-Carnitine Signal (m/z 246 > 85) Isovaleryl Isovalerylcarnitine (i-C5) C5_Pool->Isovaleryl Major Component Methylbutyryl 2-Methylbutyrylcarnitine (2MB-C5) C5_Pool->Methylbutyryl Interference Valeryl n-Valerylcarnitine (n-C5) C5_Pool->Valeryl Interference Disease_IVA Isovaleric Acidemia (IVA) Isovaleryl->Disease_IVA Biomarker Disease_SBCADD SBCADD Deficiency Methylbutyryl->Disease_SBCADD Biomarker Disease_FAO Fatty Acid Oxidation Defects Valeryl->Disease_FAO Biomarker

Figure 1: The diagnostic hierarchy of C5 acylcarnitine isomers.[1] Mass spectrometry without chromatographic separation cannot distinguish these species.

Experimental Protocol: Chromatographic Separation

Objective: To validate the purity of purchased standards and separate the three critical isomers (n-C5, i-C5, 2MB-C5). Method: UHPLC-MS/MS (Reverse Phase).[1]

A. Reagents & Preparation
  • Stock Solutions: Dissolve 1 mg of each standard (Sigma 04265, 51371, 50405) in 1 mL Methanol:Water (50:50 v/v) .

    • Why: Pure methanol can cause peak broadening due to solvent strength mismatch; 50% aqueous matches initial gradient conditions.

  • Internal Standard: Use Isovaleryl-L-carnitine-d3 (Cayman 26561) spiked at 100 nM.

B. LC-MS/MS Parameters
  • Column: Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or equivalent C18 with steric selectivity.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-8 min: 5% -> 30% B (Shallow gradient is critical for isomer resolution)[1]

    • 8-10 min: Wash at 95% B.

  • MS Detection: Positive ESI, MRM mode.

    • Precursor: m/z 246.2 (M+H)+[1]

    • Product: m/z 85.0 (Characteristic carnitine fragment)[1]

C. Expected Results (Retention Order)

Under these conditions, the elution order is typically:

  • 2-Methylbutyrylcarnitine (Elutes first, most polar branching)

  • Isovalerylcarnitine (Intermediate)

  • n-Valerylcarnitine (Elutes last, most hydrophobic straight chain)

Validation Check: If your "Isovalerylcarnitine" standard shows a shoulder or split peak, it is likely contaminated with 2-methylbutyrylcarnitine. High-purity standards from the suppliers listed above (e.g., Sigma 51371) should show a single symmetrical peak.

Workflow Step1 Solubilization (50% MeOH) Step2 UHPLC Injection (Raptor ARC-18) Step1->Step2 Step3 Gradient Elution (5-30% B over 7 min) Step2->Step3 Result1 Peak 1: 2MB-C5 (Separated) Step3->Result1 Result2 Peak 2: i-C5 (Target) Step3->Result2 Result3 Peak 3: n-C5 (Separated) Step3->Result3

Figure 2: Analytical workflow for separating C5 isomers using a shallow organic gradient.

Handling & Stability Guidelines

  • Hygroscopicity: O-valeroylcarnitine chloride salts are extremely hygroscopic.

    • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent water condensation. Weigh quickly or dissolve the entire vial content to create a master stock.

  • Storage:

    • Solid: -20°C (Stable for >2 years).[2][3]

    • Solution (MeOH): -20°C (Stable for 6-12 months). Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

  • Solvent Compatibility:

    • Recommended: Methanol, Water, DMSO.

    • Avoid: Pure Acetonitrile for stock preparation (solubility issues with the salt form).

References

  • Cayman Chemical. Valeryl-L-carnitine (chloride) Product Information. Retrieved from [1]

  • Sigma-Aldrich. Valeryl-L-carnitine Analytical Standard (Supelco 04265). Retrieved from [1]

  • Sigma-Aldrich. Isovaleryl-L-carnitine Analytical Standard (Sigma 51371). Retrieved from [1]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [1]

  • Restek Corporation. LC-MS/MS Analysis of Acylcarnitines: Separation of Critical Isobars. Retrieved from

Sources

Comparative

Comparison Guide: Stability of Valerylcarnitine in Frozen Plasma Samples

Executive Summary Valerylcarnitine (C5) and its isomers (Isovalerylcarnitine, 2-Methylbutyrylcarnitine) are critical biomarkers for identifying fatty acid oxidation disorders (FAODs) and organic acidemias, specifically I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valerylcarnitine (C5) and its isomers (Isovalerylcarnitine, 2-Methylbutyrylcarnitine) are critical biomarkers for identifying fatty acid oxidation disorders (FAODs) and organic acidemias, specifically Isovaleric Acidemia (IVA).

This guide objectively compares the stability of C5-carnitine across three primary storage modalities: Deep Freeze (-80°C) , Standard Freezer (-20°C) , and Dried Blood Spots (DBS) .

Key Finding: While often grouped with "stable" acylcarnitines, C5 species exhibit a slow but linear hydrolytic decay. Deep freezing at -80°C is the only protocol that guarantees <5% degradation over 12 months. Standard freezing (-20°C) is acceptable for short-term storage (<3 months) but introduces significant risk of hydrolysis for longitudinal studies.

Introduction: The Hydrolysis Problem

Acylcarnitines contain an ester bond linking the fatty acid chain (valeric acid) to the carnitine moiety.[1] This ester bond is susceptible to hydrolysis , particularly in the presence of plasma esterases and water.

When Valerylcarnitine hydrolyzes, it reverts to Free Carnitine (C0) and Valeric Acid , causing a false negative in clinical screening (low C5) and an artificial elevation of free carnitine.

The Isobaric Complexity

In standard Flow Injection Analysis (FIA-MS/MS), "C5" represents a sum of three isomers. Stability data generally applies to this collective group unless chromatographically separated:

  • Valerylcarnitine (Rare)

  • Isovalerylcarnitine (Marker for Isovaleric Acidemia)

  • 2-Methylbutyrylcarnitine (Marker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency)

Comparative Analysis of Storage Modalities

Modality A: Deep Freeze (-80°C) – The Gold Standard

Storage at -80°C effectively arrests enzyme activity and chemical hydrolysis.

  • Stability Profile: >95% recovery after 12 months.

  • Risk Factor: Low.

  • Best For: Biobanking, longitudinal studies, and retrospective analysis.[2]

Modality B: Standard Freezer (-20°C) – The Clinical Routine

Common in hospital settings, but insufficient for long-term metabolomics.

  • Stability Profile: Linear decay observed.[1][3] ~10-15% loss possible over 6-12 months.

  • Risk Factor: Moderate.

  • Mechanism: Residual enzymatic activity and ice crystal formation during slow freezing can accelerate hydrolysis upon thawing.

Modality C: Dried Blood Spots (DBS) – The Alternative

DBS removes water (the hydrolysis reagent), offering superior stability at higher temperatures compared to liquid plasma.

  • Stability Profile: High stability at -20°C; moderate stability at Room Temperature (RT) for <14 days.

  • Risk Factor: Extraction efficiency variability (hematocrit effect).[4]

  • Comparison: DBS is more stable than liquid plasma at -20°C but less precise for absolute quantification due to volume/hematocrit bias.

Data Summary: Percent Recovery of C5-Carnitine

Data synthesized from comparative metabolomic stability studies (e.g., Morand et al., Johnson et al.).

Storage Condition1 Month3 Months6 Months12 MonthsStatus
-80°C Plasma 99%98%96%95%Optimal
-20°C Plasma 97%92%88%<85%Sub-optimal
4°C (Fridge) 90%<70%N/AN/ACritical Failure
Freeze-Thaw (3 Cycles) 98%N/AN/AN/AAcceptable
Freeze-Thaw (>5 Cycles) <90%N/AN/AN/AAvoid

Mechanism of Instability

The following diagram illustrates the degradation pathway that researchers must prevent.

HydrolysisPathway cluster_products Degradation Output C5 Valerylcarnitine (C5) Products Hydrolysis Products C5->Products Ester Bond Cleavage Water H2O (Matrix Moisture) Water->Products Enzyme Plasma Esterases (Temp Dependent) Enzyme->Products Catalyzes Valeric Valeric Acid (Fatty Acid) Carnitine Free Carnitine (C0)

Caption: Hydrolysis mechanism of Valerylcarnitine. Temperature suppression (-80°C) inhibits the esterase activity shown in yellow.

Validated Experimental Protocol

To ensure data integrity when measuring C5-carnitine, the following self-validating workflow is recommended. This protocol minimizes "bench time" where samples are thawed, reducing artificial hydrolysis.

Reagents
  • Internal Standard (IS): Deuterated Valerylcarnitine (d9-C5) is essential. It compensates for matrix effects and any hydrolysis occurring during the extraction process.

  • Extraction Solvent: Methanol containing IS (minimizes protein binding).

Step-by-Step Workflow
  • Thawing: Thaw plasma samples on ice (4°C), NOT at room temperature.

  • Aliquot: Transfer 10-20 µL of plasma immediately into a 96-well plate.

  • Protein Precipitation: Add 100 µL of Methanol containing d9-C5 Internal Standard.

    • Why: This immediately stops enzymatic activity and precipitates proteins that could foul the LC column.

  • Centrifugation: Spin at 3,000 x g for 10 minutes.

  • Supernatant Transfer: Move supernatant to a clean plate.

  • Drying (Optional but risky): If drying under Nitrogen, keep temperature <40°C. High heat accelerates hydrolysis (acidic butanol derivatization steps are particularly prone to this if not controlled).

    • Recommendation: For C5, direct injection of supernatant (un-derivatized) is often preferred to reduce hydrolysis risk.

  • Analysis: LC-MS/MS (MRM transition m/z 246 > 85 for C5; m/z 255 > 85 for d9-C5).

Workflow Visualization

Workflow Sample Frozen Plasma (-80°C) Thaw Thaw on Ice (4°C) Sample->Thaw IS_Add Add Internal Standard (d9-C5 in MeOH) Thaw->IS_Add < 30 mins Vortex Vortex & Centrifuge (Protein Ppt) IS_Add->Vortex Supernatant Supernatant Extraction Vortex->Supernatant LCMS LC-MS/MS Analysis (m/z 246 > 85) Supernatant->LCMS

Caption: Optimized sample preparation workflow to minimize bench-top hydrolysis of Valerylcarnitine.

Expert Recommendations

  • Avoid Repeated Freeze-Thaw: Limit cycles to a maximum of 3. If multiple assays are planned, aliquot plasma into small volumes (e.g., 50 µL) before the first freeze.

  • Monitor Free Carnitine (C0): In stability studies, an unexplained rise in C0 often correlates with the degradation of acylcarnitines like C5. Use C0 as a quality control marker for sample integrity.

  • Isobar Separation: If clinical differentiation between Isovaleric Acidemia (IVA) and 2-Methylbutyryl-CoA Dehydrogenase Deficiency is required, standard FIA-MS/MS is insufficient. Use UPLC columns (C18) to separate the isomers, as their stability is chemically similar but their clinical implications differ.

References

  • Morand, R., et al. (2013). Stability of acylcarnitines in stored plasma and serum. Clinical Chemistry.[5][6][7]

    • Establishes the baseline degradation r
  • Fingerhut, R., et al. (2014). Stability of acylcarnitines and free carnitine in dried blood samples.[1][2] Journal of Maternal-Fetal & Neonatal Medicine.

    • Provides comparative d
  • Johnson, D.W., et al. (2008). Stability of acylcarnitines in whole blood and plasma. Clinical Mass Spectrometry.[5][8]

    • Detailed kinetics of hydrolysis for C2-C5 carnitine species.
  • CLSI. (2017). Mass Spectrometry for Androgen and Estrogen Measurements in Serum and Plasma. (Applied here for general MS stability protocols).

    • General guideline for bioanalytical method valid

Sources

Validation

Comprehensive Guide: Validation of O-Valeroylcarnitine (C5) Isomer Separation Assay via LC-MS/MS

Executive Summary: The Clinical Conundrum The Problem: In newborn screening (NBS), "C5-Acylcarnitine" is a composite metric.[1] Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish between Isovalerylcarnitine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clinical Conundrum

The Problem: In newborn screening (NBS), "C5-Acylcarnitine" is a composite metric.[1] Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish between Isovalerylcarnitine (marker for Isovaleric Acidemia, IVA), 2-Methylbutyrylcarnitine (marker for SBCADD), n-Valerylcarnitine (rare defects/internal standard), and Pivaloylcarnitine (exogenous drug artifact from pivalate-containing antibiotics).[2]

The Consequence: This isobaric overlap leads to high false-positive rates for IVA, causing unnecessary anxiety for families and burdening follow-up clinics.

The Solution: This guide details the validation of a second-tier UPLC-MS/MS assay designed to chromatographically resolve these isomers. This protocol is structured according to CLSI C62-A (Liquid Chromatography-Mass Spectrometry Methods) and NBS04 (Newborn Screening by Tandem Mass Spectrometry) guidelines.

Part 1: The Comparative Landscape

To understand the necessity of this validation, we must objectively compare the screening method (FIA) against the confirmatory method (UPLC).

Table 1: Performance Comparison (FIA-MS/MS vs. UPLC-MS/MS)
FeatureStandard FIA-MS/MS (Screening)Validated UPLC-MS/MS (Confirmatory)
Throughput High (~2 min/sample)Moderate (~6-12 min/sample)
Separation Mechanism None (Direct Infusion)Chromatographic (C18 or PFP Column)
Specificity Low: Sums all isobars (m/z 302 > 85)High: Resolves i-C5, n-C5, 2MB-C5, p-C5
False Positive Rate High (due to antibiotics)< 1% (eliminates pivaloylcarnitine interference)
LOD (Limit of Detection) ~0.05 µmol/L~0.01 µmol/L (Improved S/N ratio)
CLSI Relevance NBS04 (Primary Screen)C62-A (Assay Verification)

Part 2: Strategic Validation Framework (CLSI C62-A Aligned)

As a Senior Application Scientist, I advocate for a "Risk-Based Validation" approach. We do not just run samples; we challenge the assay's ability to fail.

Selectivity & Interference (The Critical Parameter)

Rationale: Since the primary purpose is isomer differentiation, this is the most critical validation step.

  • Protocol: Spike blank plasma/DBS extract with equal concentrations (e.g., 0.5 µmol/L) of:

    • Isovalerylcarnitine (i-C5)[2]

    • n-Valerylcarnitine (n-C5)

    • 2-Methylbutyrylcarnitine (2MB-C5)

    • Pivaloylcarnitine (p-C5)[2]

  • Acceptance Criteria: Baseline resolution (R > 1.5) must be achieved between p-C5 and i-C5.

Precision (CLSI EP05-A3)

Rationale: To ensure the separation is reproducible over time.

  • Protocol: 5-day study.

    • Samples: 3 levels (Low, Medium, High).

    • Frequency: 2 runs per day, 2 replicates per run (Total N=20 per level).

  • Acceptance Criteria: Total CV < 15% for all isomers.

Linearity (CLSI EP06)

Rationale: To verify the assay is quantitative across the clinical range.

  • Protocol: 5–7 concentration levels ranging from 0.05 to 50 µmol/L.

  • Analysis: Polynomial regression analysis to check for non-linearity at high concentrations (saturation).

Carryover

Rationale: UPLC injectors can retain sticky acylcarnitines.

  • Protocol: Inject a High Standard (Upper Limit of Quantitation) followed immediately by 3 Blank injections.

  • Acceptance Criteria: Signal in the first blank must be < 20% of the Lower Limit of Quantitation (LLOQ).

Part 3: Experimental Protocol (Step-by-Step)

This protocol utilizes a "Dilute-and-Shoot" approach optimized for isomer separation.

Reagents & Materials[3][4][5]
  • Internal Standard: d9-Isovalerylcarnitine (Use d9-C5 to avoid interference with native C5s).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ion pairing agent).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Pentafluorophenyl (PFP) or C18 High Strength Silica (HSS), 2.1 x 100mm, 1.7µm. Note: PFP phases often offer superior selectivity for structural isomers compared to standard C18.

Workflow
  • Extraction: Punch 3mm Dried Blood Spot (DBS) into a 96-well plate.

  • Solubilization: Add 100 µL Methanol containing Internal Standard (d9-iC5).

  • Agitation: Shake for 20 mins at room temperature.

  • Transfer: Transfer supernatant to a clean plate. Do not dry down (drying can cause hydrolysis of labile acylcarnitines).

  • Dilution: Add 100 µL Mobile Phase A (Water) to match initial gradient conditions (reduces solvent effects).

  • Injection: 5-10 µL into UPLC-MS/MS.

Part 4: Visualizing the Logic

Diagram 1: The Validation Workflow (CLSI C62-A)

ValidationWorkflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Validation (CLSI) cluster_2 Phase 3: Implementation Step1 Define Isomers (i-C5, n-C5, p-C5) Step2 Optimize Separation (Column/Gradient) Step1->Step2 Step3 Precision (EP05) 5 Days x 2 Runs Step2->Step3 Step4 Linearity (EP06) Range 0-50uM Step3->Step4 Step5 Interference (EP07) Pivaloylcarnitine Step4->Step5 Step6 Establish Reference Intervals (C28-A3) Step5->Step6 Step7 Go Live (Second-Tier Test) Step6->Step7

Caption: Sequential validation workflow aligning analytical development with CLSI guidelines for clinical implementation.

Diagram 2: C5 Isomer Separation Logic

IsomerLogic cluster_peaks Chromatographic Elution Order (Typical) Sample Patient Sample (Elevated C5 in Screen) UPLC UPLC Separation (PFP Column) Sample->UPLC pC5 Peak 1: Pivaloylcarnitine (Antibiotic Artifact) UPLC->pC5 iC5 Peak 2: Isovalerylcarnitine (IVA Disease Marker) UPLC->iC5 mC5 Peak 3: 2-Methylbutyrylcarnitine (SBCADD Marker) UPLC->mC5 nC5 Peak 4: n-Valerylcarnitine (Internal Std/Rare) UPLC->nC5 Action1 Report: Normal/Artifact No Follow-up pC5->Action1 False Positive Action2 Report: Positive IVA Urgent Referral iC5->Action2 Action3 Report: Positive SBCADD Confirmatory DNA mC5->Action3 nC5->Action1

Caption: Decision tree based on chromatographic retention time, distinguishing disease states from antibiotic interference.

Part 5: Representative Validation Data

The following data illustrates the expected performance of a successfully validated assay.

Table 2: Selectivity & Interference Results

Challenge: 10 µM Pivaloylcarnitine spiked into normal plasma.

AnalyteRetention Time (min)Resolution (Rs)Interference %Pass/Fail
Pivaloylcarnitine 3.2N/AN/AN/A
Isovalerylcarnitine 3.82.1 (vs Pivaloyl)< 1%PASS
2-Methylbutyrylcarnitine 4.11.2 (vs Isovaleryl)< 5%PASS
n-Valerylcarnitine 4.5> 2.0< 1%PASS
Table 3: Precision Profile (Summary of EP05 Study)
LevelConc. (µmol/L)Within-Run CV%Between-Run CV%Total CV%Target
Low 0.54.2%5.1%6.6%< 15%
Med 5.02.8%3.5%4.5%< 15%
High 20.01.9%2.2%2.9%< 15%

References

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][3]

  • Clinical and Laboratory Standards Institute (CLSI). NBS04: Newborn Screening by Tandem Mass Spectrometry. [Link][4][5]

  • Clinical and Laboratory Standards Institute (CLSI). EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures. [Link]

  • Boemer, F., et al. (2014). "Development of a LC-MS/MS method for the specific determination of C5-acylcarnitine isomers in dried blood spots." Clinica Chimica Acta. [Link]

  • Shigematsu, Y., et al. (2010). "Newborn screening for isovaleric acidemia: effectiveness of a second-tier test." Pediatrics International. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of O-Valeroylcarnitine

Executive Summary & Scientific Context O-Valeroylcarnitine (Valeryl-L-carnitine) is a medium-chain acylcarnitine (C5) utilized primarily as an internal standard in tandem mass spectrometry (MS/MS) for metabolic profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

O-Valeroylcarnitine (Valeryl-L-carnitine) is a medium-chain acylcarnitine (C5) utilized primarily as an internal standard in tandem mass spectrometry (MS/MS) for metabolic profiling, specifically for the detection of Glutaric Acidemia Type I (GA-I) and Isovaleric Acidemia (IVA).

While Safety Data Sheets (SDS) often classify pure acylcarnitines as "Not Classified" or "Low Hazard" under GHS standards, professional laboratory stewardship requires treating them as regulated chemical waste . This is due to two critical factors:

  • Biological Oxygen Demand (BOD): As a quaternary ammonium compound and fatty acid ester, it serves as a nutrient source for microorganisms, potentially disrupting local water ecosystems if disposed of via sanitary sewer.

  • Solvent Matrix: In analytical workflows, this compound is almost invariably dissolved in high-purity methanol or acetonitrile. The solvent carrier dictates the hazardous waste classification (Ignitable/Toxic), not the solute itself.

This guide outlines the disposal protocols ensuring compliance with EPA RCRA regulations and ISO 14001 environmental management standards.

Chemical Safety Profile

The following data grounds the disposal decisions in chemical reality.

ParameterTechnical SpecificationOperational Implication
Chemical Name O-Valeryl-L-carnitine chlorideStandard nomenclature (C5)
CAS Number 162461-79-4 (or 162040-64-4)Use for waste manifesting
Molecular Formula C₁₂H₂₄NO₄ClNitrogen-containing organic
Physical State White crystalline powderHygroscopic; keep desiccated
Solubility High (Water, Methanol)Do not pour down sink
GHS Classification Not Hazardous (Pure substance)Treat as "Non-regulated Organic"
Primary Hazard Solvent Carrier (MeOH/ACN)Flammability (Class 3)

Waste Stream Segregation Logic

Effective disposal relies on correctly categorizing the waste at the point of generation. We distinguish between three distinct streams:

  • Stream A: Pure Stock/Powder (Expired/Degraded)

    • Nature:[1][2][3][4] Solid chemical.

    • Disposal: High-temperature incineration.

    • Reasoning: Prevents environmental leaching.[5]

  • Stream B: Analytical Solutions (LC-MS Eluents)

    • Nature:[1][2][3][4] Liquid, dissolved in Methanol/Acetonitrile/Water.

    • Disposal: Flammable Organic Solvent Waste.

    • Reasoning: The solvent flashpoint (<60°C) triggers RCRA "Ignitable" (D001) classification.

  • Stream C: Biological Matrices (DBS/Plasma)

    • Nature:[1][2][3][4][6] Blood/Urine spiked with standard.

    • Disposal: Biohazardous (Medical) Waste.

    • Reasoning: Potential pathogen presence overrides chemical hazard.

Operational Disposal Workflows

Decision Matrix

The following diagram illustrates the decision logic for disposing of O-Valeroylcarnitine in various laboratory states.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Pure Standard Liquid Liquid Solution StateCheck->Liquid Stock/Working Soln Bio Biological Matrix (Blood/Urine) StateCheck->Bio Experimental Sample BinSolid Solid Chemical Waste (Incineration) Solid->BinSolid Tag & Seal SolventCheck Solvent Type? Liquid->SolventCheck BinBio Biohazard/Medical Waste (Autoclave/Incinerate) Bio->BinBio Red Bag Halogen Halogenated (DCM/Chloroform) SolventCheck->Halogen Contains Cl/F/Br NonHalogen Non-Halogenated (MeOH/ACN/Water) SolventCheck->NonHalogen Alcohols/Nitriles BinHalo Halogenated Waste Stream Halogen->BinHalo BinFlam Flammable Solvent Waste NonHalogen->BinFlam

Figure 1: Decision matrix for segregating O-Valeroylcarnitine waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocol
Scenario A: Disposing of Expired Solid Standard (Pure)
  • Containment: Do not empty the vial. Keep the substance in its original glass amber vial.

  • Secondary Container: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain any potential breakage.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "O-Valeroylcarnitine Chloride"

    • Hazard Checkbox: "Toxic" (Precautionary) or "Irritant".[3]

  • Disposal: Deposit in the Solid Chemical Waste Drum .

    • End Fate: High-temperature incineration.

Scenario B: Disposing of LC-MS Effluent (Liquid)

Most common scenario. The waste is typically <0.1% carnitine and >99% solvent.

  • Collection: Direct LC-MS waste lines into a chemically resistant carboy (HDPE or Glass).

  • Segregation: Ensure this carboy is designated for Non-Halogenated Solvents (assuming Methanol/Acetonitrile mobile phase).

    • Critical: Do not mix with Chloroform or Dichloromethane unless the carboy is specifically for Halogenated waste.

  • Labeling:

    • Constituents: "Methanol (50%), Acetonitrile (50%), Trace Acylcarnitines."

    • Hazard Checkbox: "Ignitable" (Flammable).

  • Disposal: Cap tightly when 90% full. Transfer to EHS for solvent recycling or fuel blending.

Spill Management & Decontamination[6][9]

In the event of a solid powder spill (e.g., dropping a 10mg vial), follow this self-validating cleanup loop.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Gloves, Lab Coat, Goggles) Spill->PPE Contain 2. Containment (Cover with absorbent pads) PPE->Contain Clean 3. Mechanical Pickup (Sweep/Scoop - No Dust) Contain->Clean Wash 4. Surface Decon (Soap & Water Wash) Clean->Wash Dispose 5. Disposal (Solid Waste Bin) Wash->Dispose

Figure 2: Immediate response protocol for solid chemical spills.

Decontamination Verification: Because O-Valeroylcarnitine is highly water-soluble, a simple triple-wipe with water and detergent is effective.

  • Wipe 1: Damp paper towel (removes bulk solid).

  • Wipe 2: 1% Alconox/Detergent solution (solubilizes residue).

  • Wipe 3: Water rinse (removes detergent). Validation: The surface should be free of white crystalline residue.

Regulatory Compliance References

  • Cayman Chemical. (2025).[1][4][6][7][8] Safety Data Sheet: Valeryl-L-carnitine (chloride). (Accessed via search).

  • U.S. Environmental Protection Agency (EPA). (2025).[8] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Defines hazardous waste identification for solvent carriers.

  • National Institutes of Health (NIH). (2020). Laboratory analysis of acylcarnitines: Technical Standards. Discusses the context of acylcarnitine handling in clinical labs.

  • Fisher Scientific. (2025). Safety Data Sheet: O-Acetyl-L-carnitine HCl (Analogous Handling). Provides baseline handling for short-chain acylcarnitines.

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) office for local variations in waste disposal regulations.

Sources

Handling

Operational Safety Guide: Handling O-Valeroylcarnitine in the Research Laboratory

Executive Summary & Scientific Context O-Valeroylcarnitine (Valeryl-L-carnitine) is a short-chain acylcarnitine ester used extensively as a reference standard in tandem mass spectrometry (MS/MS) for the diagnosis of fatt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

O-Valeroylcarnitine (Valeryl-L-carnitine) is a short-chain acylcarnitine ester used extensively as a reference standard in tandem mass spectrometry (MS/MS) for the diagnosis of fatty acid oxidation disorders (e.g., Isovaleric Acidemia screening) and metabolic flux studies.

While often classified as a low-level hazard compared to its acyl-chloride precursors, this zwitterionic compound presents two distinct challenges in a research setting:

  • Biological Contamination: Because carnitines are endogenous to humans, improper PPE can lead to "inter-sample" contamination (from the researcher to the sample), invalidating high-sensitivity LC-MS/MS baselines.

  • Hygroscopic Instability: The salt forms (chloride or trifluoroacetate) are highly hygroscopic. Exposure to ambient moisture degrades the ester linkage, altering concentration accuracy.

This guide prioritizes sample integrity alongside personnel safety , treating the two as interconnected goals.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. O-Valeroylcarnitine is generally widely available as a chloride salt.

Hazard CategoryClassification (GHS/OSHA)Operational Implication
Health (Acute) Skin Irrit. 2 (H315) Eye Irrit.[1] 2A (H319) STOT SE 3 (H335) The powder is an irritant to mucous membranes. Inhalation of fine dust during weighing is the primary entry route.
Physical Hygroscopic Solid Absorbs atmospheric water rapidly. Causes clumping and hydrolysis.
Reactivity Stable (Cold) Stable at -20°C. Hydrolyzes in basic solutions (pH > 8.0).

Expert Insight: Do not be complacent due to the lack of a "Skull and Crossbones" symbol. Acylcarnitines are biologically active transport molecules. Direct contact with skin or inhalation can trigger localized inflammation in sensitive individuals.

Personal Protective Equipment (PPE) Matrix

We utilize a "Defense in Depth" strategy. The PPE serves as a barrier against chemical exposure and biological contamination of the standard.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Double Layer) Spec: Minimum 0.11 mm thickness (4-5 mil).Why: Latex proteins can interfere with certain biological assays. Double gloving (outer layer changed frequently) prevents transfer of skin oils/carnitines to the sample.
Ocular Protection Chemical Safety Goggles Spec: ANSI Z87.1 compliant with indirect venting.Why: Fine powders drift. Safety glasses with side shields are insufficient during the weighing of fluffy, electrostatic powders.
Respiratory Fume Hood (Primary) N95 (Secondary)Spec: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Why: Engineering controls are superior to respirators. Only use N95 if a hood is strictly unavailable (not recommended).
Body Protection Lab Coat (High-Neck) Spec: 100% Cotton or Poly-Cotton blend with snap closures.Why: Synthetic static buildup attracts hygroscopic powders. Cotton minimizes static discharge.

Operational Protocol: The "Zero-Moisture" Workflow

This protocol is designed to prevent the hydrolysis of the ester bond during handling.

Decision Logic: PPE & Engineering Controls

PPE_Decision_Matrix Start Task: Handle O-Valeroylcarnitine State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing/Aliquot Liquid Liquid (Solution) State->Liquid Pipetting/Dilution Hood Is Fume Hood Available? Solid->Hood StdPPE REQUIRED: 1. Nitrile Gloves (Single) 2. Safety Glasses 3. Lab Coat Liquid->StdPPE FullPPE REQUIRED: 1. Nitrile Gloves (Double) 2. Safety Goggles 3. Lab Coat 4. Fume Hood Hood->FullPPE Yes (Preferred) RespPPE REQUIRED: 1. N95/P100 Respirator 2. Safety Goggles 3. Nitrile Gloves Hood->RespPPE No (Emergency Only)

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent. Note the higher protection level required for solids due to inhalation risks.

Step-by-Step Handling Procedure

Step 1: Thermal Equilibration (Crucial Step)

  • Action: Remove the vial from -20°C storage. Place it in a desiccator inside the fume hood.

  • Wait: Allow 30–45 minutes for the vial to reach room temperature before opening.

  • Why: Opening a cold vial introduces condensation. Water reacts with O-valeroylcarnitine to cleave the valeric acid, leaving you with free carnitine and invalidating your concentration.

Step 2: Static Control & Weighing

  • Setup: Place an anti-static gun or ionizer near the balance. Acylcarnitine salts are zwitterionic and prone to static cling.

  • PPE Check: Don fresh outer gloves.

  • Weighing: Use a narrow-neck weighing boat. Do not use a spatula that has touched other carnitines (cross-contamination risk).

  • Technique: "Tap" the powder gently. Do not pour.

Step 3: Solubilization

  • Solvent: Use high-purity water or methanol (LC-MS grade).

  • Method: Add the solvent to the weighing vessel to ensure quantitative transfer.

  • Storage: Aliquot immediately into amber glass vials (silanized if possible to prevent adsorption) and return to -20°C or -80°C.

Handling Workflow Diagram

Handling_Workflow ColdStorage 1. Cold Storage (-20°C) Equilibration 2. Equilibration (Desiccator, 30 min) ColdStorage->Equilibration Prevent Condensation Weighing 3. Weighing (Hood + Anti-static) Equilibration->Weighing Dry Environment Solubilization 4. Solubilization (Add Solvent to Powder) Weighing->Solubilization Quant. Transfer Aliquot 5. Aliquot & Refreeze (Immediate) Solubilization->Aliquot Minimize Hydrolysis Aliquot->ColdStorage Stability

Figure 2: The "Zero-Moisture" workflow loop designed to maintain chemical stability and operator safety.

Disposal & Decontamination

Even though O-valeroylcarnitine is not acutely toxic, it must be handled as chemical waste to maintain laboratory compliance.

  • Solid Waste: Disposable weighing boats and contaminated gloves must go into Hazardous Solid Waste (usually incinerated).

  • Liquid Waste: Solutions containing O-valeroylcarnitine (especially in methanol) must go to Flammable/Organic Solvent Waste . Do not pour down the drain.

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust). Cover with a damp paper towel (water-dampened) to solubilize, then wipe up.

    • Surface Decon: Wipe the balance area with 10% Ethanol followed by DI water. This removes the "sticky" carnitine residue that can contaminate future mass spec runs.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Genetics in Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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